An In-depth Technical Guide to (R)-N-Ethyl Amphetamine-d5 Hydrochloride: Principles and Applications Abstract This technical guide provides a comprehensive overview of (R)-N-Ethyl Amphetamine-d5 Hydrochloride (d5-Ethylam...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to (R)-N-Ethyl Amphetamine-d5 Hydrochloride: Principles and Applications
Abstract
This technical guide provides a comprehensive overview of (R)-N-Ethyl Amphetamine-d5 Hydrochloride (d5-Ethylamphetamine), a critical analytical tool for researchers, forensic toxicologists, and drug development professionals. The document elucidates the fundamental properties of this stable isotope-labeled internal standard and details its application in robust quantitative methodologies. Emphasis is placed on the scientific rationale behind its use, particularly in isotope dilution mass spectrometry, to ensure the highest standards of accuracy and precision in complex biological matrices. Detailed, field-proven protocols for sample preparation, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, alongside insights into data interpretation and safe handling.
Core Properties and Chemical Identity
(R)-N-Ethyl Amphetamine-d5 Hydrochloride is the deuterated analog of (R)-N-Ethyl Amphetamine HCl. The five deuterium atoms on the ethyl group create a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of ethylamphetamine.[1][2] Its chemical behavior is virtually identical to the unlabeled analyte, ensuring it accurately reflects the analyte's behavior through extraction, chromatography, and ionization.[3]
The Principle of Isotope Dilution Mass Spectrometry
The core utility of d5-Ethylamphetamine lies in the principle of isotope dilution, a gold-standard quantification technique.[3] A known quantity of the deuterated internal standard (IS) is added ("spiked") into a sample at the very beginning of the analytical workflow.[6]
Causality Behind the Method: The IS and the native analyte are chemically and physically homologous. Therefore, any loss or variation encountered during sample preparation (e.g., incomplete extraction recovery, evaporation) or instrumental analysis (e.g., ionization suppression in the MS source) will affect both the analyte and the IS to the same degree.[3] The mass spectrometer can differentiate between the light (analyte) and heavy (IS) versions of the molecule due to the mass difference. By measuring the ratio of the analyte's signal to the IS's signal, a highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of volumetric losses or matrix effects.[6]
Analytical Methodologies and Protocols
The following protocols are designed to be robust and reproducible for the quantification of ethylamphetamine in biological matrices using d5-Ethylamphetamine as an internal standard.
Workflow Overview
The general workflow involves sample preparation to isolate the analyte from the matrix, followed by instrumental analysis.
(R)-N-Ethyl Amphetamine-d5 Hydrochloride chemical structure
An In-Depth Technical Guide to (R)-N-Ethyl Amphetamine-d5 Hydrochloride for Advanced Research Applications This guide provides a comprehensive technical overview of (R)-N-Ethyl Amphetamine-d5 Hydrochloride, tailored for...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to (R)-N-Ethyl Amphetamine-d5 Hydrochloride for Advanced Research Applications
This guide provides a comprehensive technical overview of (R)-N-Ethyl Amphetamine-d5 Hydrochloride, tailored for researchers, analytical scientists, and professionals in drug development and forensic toxicology. Moving beyond a simple data sheet, this document elucidates the fundamental principles behind its application, focusing on its role as an internal standard in quantitative mass spectrometry, its analytical characterization, and safe handling protocols. The methodologies described herein are framed with an emphasis on experimental causality and self-validating systems to ensure data integrity and reproducibility.
Molecular Identity and Physicochemical Properties
(R)-N-Ethyl Amphetamine-d5 Hydrochloride is a stable, isotopically labeled form of (R)-N-Ethyl Amphetamine. The "(R)" designation specifies the stereochemistry at the chiral center, which is crucial for stereospecific assays. The "-d5" indicates that five hydrogen atoms have been replaced by deuterium. This labeling is intentionally placed on the ethyl group, a chemically stable position that is not subject to metabolic exchange, which is a critical feature for its primary application.
The core value of this molecule lies in its near-identical chemical and physical behavior to its non-labeled counterpart, (R)-N-Ethyl Amphetamine. It will co-elute during chromatographic separation and exhibit similar ionization efficiency and extraction recovery. However, its increased mass allows it to be distinguished by a mass spectrometer, which is the foundational principle of its use as an internal standard.[1][2][3]
Key Properties
A summary of the critical physicochemical properties is provided below for quick reference.
The structure incorporates a deuterium-labeled ethyl group attached to the nitrogen of the amphetamine backbone.
Caption: Chemical structure of (R)-N-Ethyl Amphetamine-d5 Hydrochloride.
Principle of Application: Isotope Dilution Mass Spectrometry
The "gold standard" for quantitative analysis in complex matrices like blood, urine, or tissue is isotope dilution mass spectrometry (IDMS). (R)-N-Ethyl Amphetamine-d5 HCl is designed explicitly for this purpose.
Causality of Method: By adding a known quantity of the deuterated internal standard (IS) to an unknown sample at the very beginning of the sample preparation process, the analyte and the IS are subjected to the exact same experimental conditions. Any loss of substance during extraction, derivatization, or injection will affect both the analyte and the IS proportionally. The mass spectrometer measures the ratio of the analyte's signal to the IS's signal. Because the amount of IS added is known, the concentration of the analyte can be calculated with high precision and accuracy, as the ratio remains constant despite variations in sample handling.[1]
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Analytical Methodologies
The choice of analytical technique depends on the sample matrix, required sensitivity, and available instrumentation. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for its high sensitivity, specificity, and minimal sample derivatization requirements.
Protocol: Quantitative Analysis of N-Ethyl Amphetamine in Urine
Calibration and QC Preparation: Prepare a series of calibration standards and quality control (QC) samples by spiking blank urine with known concentrations of non-labeled N-Ethyl Amphetamine.
Sample Preparation:
a. To 1 mL of each urine sample, calibrator, and QC, add 25 µL of a 1 µg/mL solution of (R)-N-Ethyl Amphetamine-d5 HCl in methanol. This addition ensures the internal standard is present to account for all subsequent variability.[10]
b. Acidify the sample to pH 3-4 with formic acid. This step protonates the amine group, making it suitable for cation exchange solid-phase extraction (SPE).[11]
Solid-Phase Extraction (SPE):
a. Condition a mixed-mode cation exchange SPE cartridge (e.g., Supel™-Select SCX) with 1 mL of methanol, followed by 1 mL of deionized water.[11]
b. Load the prepared urine sample onto the cartridge.
c. Wash the cartridge with 2 mL of water, followed by 1 mL of 25% methanol to remove hydrophilic interferences.
d. Elute the analyte and internal standard with 1 mL of 5-10% ammonium hydroxide in acetonitrile. The basic mobile phase neutralizes the amine, releasing it from the sorbent.[11]
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Analysis:
a. Inject 5-10 µL of the reconstituted sample.
b. The system must be capable of Multiple Reaction Monitoring (MRM) for optimal selectivity.
Instrument Conditions (Typical):
Parameter
Setting
Rationale
LC Column
C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Provides good retention and peak shape for amphetamine-type compounds.
Mobile Phase A
0.1% Formic Acid in Water
Acid modifier to ensure analyte is protonated for good ESI response.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic solvent for elution.
Gradient
5% B to 95% B over 5 minutes
Standard gradient to elute compounds of varying polarity.
Flow Rate
0.4 mL/min
Typical for a 2.1 mm ID column.
Ion Source
Electrospray Ionization (ESI), Positive Mode
Amphetamines readily form positive ions [M+H]⁺.
MRM Transitions
See Table Below
Provides specificity and quantitative accuracy.
MRM Transitions for Quantitation:
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Function
N-Ethyl Amphetamine
164.1
119.1
Quantifier
N-Ethyl Amphetamine
164.1
91.1
Qualifier
(R)-N-Ethyl Amphetamine-d5
169.1
124.1
Internal Standard
Note: Exact m/z values should be optimized by direct infusion of the standards on the specific mass spectrometer being used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust alternative, though it typically requires derivatization to improve the chromatographic behavior of the polar amine group.
Protocol: Derivatization and GC-MS Analysis
Sample Preparation: Perform an initial liquid-liquid extraction.
a. Spike 1 mL of sample with the d5-internal standard.
b. Basify the sample to pH > 10 with NaOH or NH₄OH to ensure the analyte is in its free base form.
c. Extract with an organic solvent like chloroform or ethyl acetate.[8]
d. Evaporate the organic layer to dryness.
Derivatization:
a. To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Pentafluoropropionic Anhydride (PFPA).
b. Heat at 70°C for 20 minutes to form the corresponding TMS or PFP derivative. This step blocks the active amine proton, reducing peak tailing and improving thermal stability.[3]
GC-MS Analysis: Inject 1 µL of the derivatized sample.
Instrument Conditions (Typical):
Parameter
Setting
GC Column
DB-1 MS or HP-5 MS, 30 m x 0.25 mm x 0.25 µm
Carrier Gas
Helium at 1 mL/min
Oven Program
100°C (1 min), then ramp at 12°C/min to 300°C
Injector Temp
280°C
Ion Source
Electron Ionization (EI) at 70 eV
MS Mode
Selected Ion Monitoring (SIM)
Synthesis and Labeling Rationale
While end-users will typically purchase this material, understanding its synthesis provides insight into its quality. The synthesis of N-ethyl amphetamine can be achieved via reductive amination of phenyl-2-propanone (P-2-P) with ethylamine. For the deuterated analogue, the synthesis would utilize a deuterated source for the ethyl group, such as ethyl-d5-amine.
The choice of placing five deuterium atoms on the ethyl group is deliberate. This provides a +5 Da mass shift, which is sufficient to move the isotopic cluster of the internal standard completely away from that of the native analyte, preventing any potential mass spectral overlap or crosstalk.[3]
Safety, Handling, and Storage
As a derivative of a controlled substance and a chemical reagent, proper handling is mandatory.
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[7][9]
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.[7][9]
Storage: Store the compound tightly sealed in its original container at -20°C. The material can be hygroscopic, so protection from moisture is critical to maintaining its integrity.[7][9]
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical and controlled substance waste.[9]
Causes skin, eye, and respiratory irritation.[7][9]
GHS07
Conclusion
(R)-N-Ethyl Amphetamine-d5 Hydrochloride is a highly specialized and essential tool for modern analytical science. Its utility is grounded in the robust principles of isotope dilution. By understanding the causality behind its design—from the specific placement of deuterium labels to the rationale behind each step in an analytical protocol—researchers can fully leverage this internal standard to achieve the highest levels of accuracy and precision in their quantitative workflows. The protocols and data provided in this guide serve as a validated starting point for method development and routine analysis in forensic, clinical, and pharmaceutical research.
References
Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents. MDPI. [Link][1]
Toxicokinetics of amphetamines: metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their N-alkyl derivatives. PubMed. [Link][15]
The Vaporization Enthalpy and Vapor Pressure of (±) N-Ethyl Amphetamine by Correlation Gas Chromatography. MDPI. [Link][16]
Evaluation of internal standards for the analysis of amphetamine and methamphetamine. PubMed. [Link][3]
RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN SEIZED MATERIALS. UNODC. [Link]
Quantitative Analysis of Amphetamine-Type Drugs by Extractive Benzoylation and LC/MS/MS. Agilent. [Link][10]
An In-depth Technical Guide to the Synthesis of (R)-N-Ethyl Amphetamine-d5 Hydrochloride
Disclaimer: (R)-N-Ethyl Amphetamine is a controlled substance in many jurisdictions. The synthesis of this compound and its analogs should only be carried out by licensed professionals in a legally sanctioned and appropr...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: (R)-N-Ethyl Amphetamine is a controlled substance in many jurisdictions. The synthesis of this compound and its analogs should only be carried out by licensed professionals in a legally sanctioned and appropriately equipped laboratory setting. This guide is intended for research and informational purposes only, specifically for professionals in drug development and forensic science who require access to isotopically labeled standards for analytical applications.
Introduction
(R)-N-Ethylamphetamine is a psychoactive substance belonging to the amphetamine class of compounds. Its deuterated isotopologue, (R)-N-Ethyl Amphetamine-d5 Hydrochloride, serves as an invaluable internal standard for quantitative analysis by mass spectrometry (MS) in forensic, toxicological, and pharmacokinetic studies. The incorporation of five deuterium atoms onto the ethyl group provides a distinct mass shift, enabling precise differentiation from the unlabeled analyte without significantly altering its chemical properties. This guide outlines a comprehensive and stereospecific synthetic pathway to (R)-N-Ethyl Amphetamine-d5 Hydrochloride, commencing from the chiral precursor (R)-phenylalanine to ensure the desired stereochemistry of the final product.
Retrosynthetic Strategy
A logical retrosynthetic analysis of the target molecule reveals a straightforward pathway. The hydrochloride salt can be readily prepared from the freebase form of (R)-N-Ethyl Amphetamine-d5. The deuterated N-ethyl group can be introduced via reductive amination of a suitable carbonyl compound or by direct alkylation of the corresponding primary amine. To maintain the crucial (R)-stereochemistry, the synthesis will start from a chiral precursor, (R)-amphetamine. (R)-amphetamine itself can be synthesized from the naturally occurring amino acid, (D)-phenylalanine (which has R-configuration at the alpha-carbon).
Synthesis Pathway
The synthesis of (R)-N-Ethyl Amphetamine-d5 Hydrochloride can be achieved in a multi-step process, beginning with the stereospecific synthesis of the key intermediate, (R)-amphetamine.
Step 1: Synthesis of (R)-Amphetamine from (D)-Phenylalanine
The conversion of (D)-phenylalanine to (R)-amphetamine is a well-established procedure that preserves the stereochemistry at the alpha-carbon.[1][2][3][4] This transformation typically involves the reduction of the carboxylic acid moiety to an alcohol, followed by conversion of the hydroxyl group to a suitable leaving group, and subsequent reduction to the final amine.
Experimental Protocol: (R)-Amphetamine Synthesis
Reduction of (D)-Phenylalanine: (D)-Phenylalanine is reduced to (R)-phenylalaninol. This can be achieved using a reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically performed at reflux for several hours. Careful workup with water and sodium hydroxide is required to quench the excess LAH and precipitate the aluminum salts.
Activation of the Hydroxyl Group: The resulting (R)-phenylalaninol is then treated with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine to form the corresponding tosylate. This step converts the hydroxyl group into a good leaving group.
Reductive Removal of the Tosylate: The tosylate intermediate is then reduced to (R)-amphetamine. This can be accomplished using a hydride reducing agent like lithium aluminum hydride. The reaction proceeds via an SN2 mechanism, which results in the displacement of the tosylate group and formation of the desired amine.
Step 2: N-Ethylation of (R)-Amphetamine with Bromoethane-d5
The introduction of the deuterated ethyl group is achieved through the N-alkylation of (R)-amphetamine with bromoethane-d5.[5][6]
Experimental Protocol: N-Ethylation
Reaction Setup: (R)-amphetamine is dissolved in a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), along with a non-nucleophilic base like potassium carbonate or diisopropylethylamine.
Addition of Bromoethane-d5: Bromoethane-d5 is added to the reaction mixture, and the solution is heated to facilitate the alkylation reaction. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., diethyl ether or ethyl acetate) and water. The organic layer containing the (R)-N-Ethyl Amphetamine-d5 freebase is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification can be achieved by column chromatography on silica gel.
An alternative and often cleaner method for N-alkylation is reductive amination.[7][8][9] This would involve reacting (R)-amphetamine with acetaldehyde-d4 followed by reduction with a suitable reducing agent like sodium borohydride.
Step 3: Formation of the Hydrochloride Salt
The final step involves the conversion of the purified (R)-N-Ethyl Amphetamine-d5 freebase to its hydrochloride salt to improve its stability and handling properties.[10][11][12][13][14]
Experimental Protocol: Hydrochloride Salt Formation
Dissolution: The purified (R)-N-Ethyl Amphetamine-d5 freebase is dissolved in a dry, non-polar organic solvent such as diethyl ether or dichloromethane.
Acidification: A solution of hydrogen chloride in a suitable solvent (e.g., ethereal HCl or HCl in dioxane) is added dropwise to the stirred solution of the freebase.
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a white solid. The solid is then collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield pure (R)-N-Ethyl Amphetamine-d5 Hydrochloride.
Characterization
The identity, purity, and isotopic enrichment of the final product should be confirmed using a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will confirm the structure of the molecule and the absence of proton signals in the ethyl group positions. ¹³C NMR will show the expected carbon signals.
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the exact mass of the deuterated compound and provide evidence for the high isotopic purity.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC analysis will be used to determine the enantiomeric purity of the final product, ensuring that the (R)-configuration has been maintained throughout the synthesis.
Data Summary
Compound
Starting Material
Key Reagents
Expected Yield
Key Characterization Data
(R)-Amphetamine
(D)-Phenylalanine
LiAlH₄, p-toluenesulfonyl chloride
~50-60%
Chiral HPLC, NMR
(R)-N-Ethyl Amphetamine-d5
(R)-Amphetamine
Bromoethane-d5, K₂CO₃
~70-80%
MS (isotopic purity), NMR
(R)-N-Ethyl Amphetamine-d5 HCl
(R)-N-Ethyl Amphetamine-d5
Ethereal HCl
>95%
Melting point, elemental analysis
Visualizations
Caption: Overall synthesis workflow for (R)-N-Ethyl Amphetamine-d5 Hydrochloride.
References
Review: Synthetic Methods for Amphetamine.
Synthesis of Deuterio-l-Amphetamine, d1 Sulfate - Erowid. Erowid. [Link]
Synthesis of (R)- and (S)-Amphetamine-d 3 from the Corresponding Phenylalanines. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
Stereospecific synthesis of amphetamines - Erowid. Erowid. [Link]
Synthesis of Deuterio-l-Amphetamine, d1 Sulfate - [www.rhodium.ws]. Rhodium. [Link]
Synthesis of (R)‐ and (S)‐amphetamine‐d3 from the corresponding phenylalanines. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
US20150183716A1 - Synthesis of Chiral Amphetamine Derivatives by Stereospecific, Regioselective Cuprate Addition Reaction with Aziridine Phosphoramidate Compounds - Google Patents.
Stereospecific Synthesis of Amphetamines | PDF | Thin Layer Chromatography - Scribd. Scribd. [Link]
Stereospecific synthesis of amphetamines | Request PDF - ResearchGate. ResearchGate. [Link]
Effects of deuteration on locomotor activity of amphetamine - PubMed. PubMed. [Link]
Effects of deuteration of locomotor activity of amphetamine - American Chemical Society. ACS Publications. [Link]
Structure-activity relationships among some d-N-alkylated amphetamines - PubMed - NIH. National Institutes of Health. [Link]
(PDF) Methylamphetamine synthesized from cold medication as precursor source via two different routes show significantly different stable isotope signatures - ResearchGate. ResearchGate. [Link]
Spectroscopic Characterization of (R)-N-Ethyl Amphetamine-d5 Hydrochloride: A Technical Guide
This guide provides an in-depth technical overview of the expected spectroscopic data for (R)-N-Ethyl Amphetamine-d5 Hydrochloride. As a deuterated analog, this compound is invaluable in quantitative analytical chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical overview of the expected spectroscopic data for (R)-N-Ethyl Amphetamine-d5 Hydrochloride. As a deuterated analog, this compound is invaluable in quantitative analytical chemistry, particularly in mass spectrometry-based methods, where it serves as an ideal internal standard. The elucidation of its spectral characteristics is paramount for its unambiguous identification and for ensuring its isotopic purity.
This document moves beyond a simple data sheet, offering a rationale for the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the known behavior of its non-deuterated counterpart and the fundamental principles of isotopic labeling. The protocols and interpretations herein are designed to provide researchers, forensic scientists, and drug development professionals with a robust framework for the analysis of this and similar deuterated compounds.
Section 1: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (R)-N-Ethyl Amphetamine-d5 Hydrochloride, ¹H and ¹³C NMR serve to confirm the core amphetamine structure and verify the specific location of the deuterium labels.
Rationale for Experimental Design
The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data. As amphetamine hydrochlorides are salts, they exhibit good solubility in deuterated water (D₂O) or deuterated methanol (CD₃OD). D₂O is often preferred for its simplicity and the ability to exchange with the amine proton, simplifying the spectrum.[1] An internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for D₂O, is essential for accurate chemical shift referencing (δ = 0.00 ppm).[2] A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.[2]
Experimental Protocol: NMR Spectroscopy
Sample Preparation : Accurately weigh approximately 5 mg of (R)-N-Ethyl Amphetamine-d5 Hydrochloride and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O) containing a known concentration of TSP.[2]
Relaxation Delay : 45 seconds (to ensure full relaxation of all nuclei, particularly important for quantitative analysis).[2]
Number of Scans : 16-64, depending on sample concentration.
Temperature : 298 K.
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) with appropriate phasing and baseline correction.
Predicted ¹H NMR Spectral Data
The key feature of the ¹H NMR spectrum of the d5-labeled compound is the conspicuous absence of signals corresponding to the N-ethyl group. The five deuterium atoms on the ethyl group (-CD₂-CD₃) are NMR-silent in ¹H spectroscopy.
Diagram: Analytical Workflow for NMR Spectroscopy
Caption: Workflow for NMR data acquisition and analysis.
Assignment
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Phenyl-H
7.30 - 7.45
Multiplet
-
5H
Methine-H (Cα-H)
~ 3.60
Multiplet
~6.5
1H
Methylene-H (Cβ-H)
~ 2.90
Multiplet
-
2H
Methyl-H (Cγ-H₃)
~ 1.28
Doublet
~6.5
3H
N-Ethyl-H (CD₂CD₃)
Absent
-
-
0H
Table 1: Predicted ¹H NMR data for (R)-N-Ethyl Amphetamine-d5 Hydrochloride in D₂O. Chemical shifts are based on data for the non-deuterated analogue and general amphetamine spectra.[1][2][3]
Predicted ¹³C NMR Spectral Data
In the proton-decoupled ¹³C NMR spectrum, all carbon atoms, including those in the deuterated ethyl group, will be visible. Carbons bonded to deuterium (C-D) typically appear as multiplets due to ¹³C-¹D coupling and may have a slightly different chemical shift (isotope effect) compared to their protonated counterparts.
Assignment
Predicted δ (ppm)
Description
Phenyl C (quaternary)
~ 137
Aromatic C-ipso
Phenyl CH
~ 129
Aromatic C-ortho/meta/para
Methine C (Cα)
~ 55
Aliphatic CH
N-Ethyl CH₂ (CD₂)
~ 45
Aliphatic CD₂ (multiplet)
Methylene C (Cβ)
~ 40
Aliphatic CH₂
Methyl C (Cγ)
~ 18
Aliphatic CH₃
N-Ethyl CH₃ (CD₃)
~ 12
Aliphatic CD₃ (multiplet)
Table 2: Predicted ¹³C NMR data for (R)-N-Ethyl Amphetamine-d5 Hydrochloride. Shifts are estimated based on similar amphetamine structures.[4]
Section 2: Predicted Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the confirmatory analysis and quantification of amphetamine-type stimulants in forensic and clinical settings.[5] The use of a deuterated internal standard like (R)-N-Ethyl Amphetamine-d5 HCl is crucial for accurate quantification by correcting for variations in sample preparation and instrument response.[5]
Rationale for Experimental Design
For GC-MS analysis of amphetamines, derivatization is often employed to improve chromatographic peak shape and thermal stability.[6][7] However, for simple identification, analysis of the free base after extraction is also common. The protocol described is for the underivatized free base, which provides a clear fragmentation pattern for structural confirmation. An alkaline liquid-liquid extraction is necessary to convert the hydrochloride salt to its volatile free base form.[8]
Experimental Protocol: GC-MS
Sample Preparation :
Dissolve the hydrochloride salt in deionized water.
Add a strong base (e.g., 1 M NaOH) to raise the pH > 10.
Extract the resulting free base into an immiscible organic solvent (e.g., ethyl acetate or chloroform).[8]
Carefully evaporate the organic layer to dryness under a gentle stream of nitrogen.
Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol) for injection.
GC Conditions :
Column : DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[2]
The mass spectrum is defined by the fragmentation of the molecule upon electron ionization. The primary fragmentation pathway for N-alkylated amphetamines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).
For non-deuterated N-ethylamphetamine, this cleavage results in the loss of a benzyl radical (C₇H₇•, mass 91) to produce the nitrogen-containing fragment [CH₃-CH-NH-CH₂-CH₃]⁺, which is the base peak at m/z 72 .[3]
For the d5-labeled analogue, the deuterium atoms are on the ethyl group. The same alpha-cleavage will occur, but the resulting fragment now contains the d5-ethyl group: [CH₃-CH-NH-CD₂-CD₃]⁺. This fragment will therefore have a mass-to-charge ratio of m/z 77 . This 5-unit mass shift is the diagnostic feature confirming the isotopic labeling.
Diagram: Predicted Mass Spectral Fragmentation
Caption: Predicted EI fragmentation of (R)-N-Ethyl Amphetamine-d5.
Predicted m/z
Proposed Fragment Ion
Comments
168
[C₁₁H₁₂D₅N]⁺
Molecular Ion (M⁺)
91
[C₇H₇]⁺
Benzyl cation, from cleavage of Cα-Cβ bond.
77
[C₄H₅D₅N]⁺
Base Peak . Result of alpha-cleavage, loss of benzyl radical. Diagnostic for d5-ethyl labeling.
Table 3: Predicted key fragment ions for (R)-N-Ethyl Amphetamine-d5 in EI-MS.
Conclusion
The structural confirmation of (R)-N-Ethyl Amphetamine-d5 Hydrochloride relies on a combined interpretation of NMR and MS data. The ¹H NMR spectrum is expected to confirm the amphetamine backbone while showing a complete absence of the N-ethyl proton signals. The mass spectrum provides definitive evidence of the isotopic labeling, with the characteristic base peak shifted by 5 mass units from m/z 72 to m/z 77. This guide provides the foundational protocols and expected data to enable researchers to confidently verify the identity, structure, and isotopic integrity of this critical analytical standard.
References
Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology, 17(7), 399–402. Available at: [Link][7]
Kuś, P., & Błachut, D. (2016). Application of gas chromatography–tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine. Journal of Chromatography B, 1033-1034, 307-314. Available at: [Link][8]
Dea, P., & Allen, A. C. (2006). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Microgram Journal, 4(1-4). Available at: [Link][3][4]
SWGDrug. (2013). N-ethylamphetamine Monograph. Available at: [Link][2]
Kłys, M., Rojek, S., & Rzepecka-Woźniak, E. (2012). Application of gas chromatography–tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine. Available at: [Link]
Zuccato, E., et al. (2008). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 43(8), 1083-1094. Available at: [Link][9]
Agilent Technologies. (2015). Certificate of Analysis: LC/MS Toxicology Test Mixture. Available at: [Link][10]
Harris, R. K., et al. (2001). High-resolution solid state C-13 nuclear magnetic resonance spectra of 3,4-methylenedioxyamphetamine hydrochloride and related compounds and their mixtures with lactose. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 857-867. Available at: [Link][11]
(R)-N-Ethyl Amphetamine-d5 Hydrochloride physical and chemical characteristics
The following technical guide is structured to provide an exhaustive analysis of (R)-N-Ethyl Amphetamine-d5 Hydrochloride , specifically tailored for analytical scientists and toxicologists. Core Identity & Analytical Ap...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide an exhaustive analysis of (R)-N-Ethyl Amphetamine-d5 Hydrochloride , specifically tailored for analytical scientists and toxicologists.
Core Identity & Analytical Application Guide
Executive Summary
(R)-N-Ethyl Amphetamine-d5 Hydrochloride (CAS: 1346617-48-8) is a high-purity, stable isotope-labeled isotopologue of N-ethylamphetamine (Etilamfetamine).[1] It functions primarily as an Internal Standard (IS) in the quantitative determination of ethylamphetamine levels via Isotope Dilution Mass Spectrometry (IDMS).
Unlike racemic standards, this compound possesses a defined (R)-configuration at the chiral center and carries a deuterated ethyl side chain (
). This specific labeling pattern shifts the mass/charge ratio () of the precursor and specific product ions, allowing for interference-free normalization of matrix effects (ion suppression/enhancement) in complex biological matrices like plasma, urine, and hair.
Chemical Family: Phenethylamine / Amphetamine derivative[2][3][4]
Regulatory Status: Controlled Substance (Schedule I in USA; Class A in UK). Note: Deuterated standards generally fall under the same scheduling as the parent compound.
Structural Specifications
The defining characteristic of this isotopologue is the location of the deuterium label. Unlike "Ring-d5" variants, the Ethyl-d5 label modifies the N-alkyl chain. This distinction is critical for interpreting mass spectral fragmentation.
Molecular Formula:
Molecular Weight (Salt): 204.75 g/mol
Molecular Weight (Free Base): 168.29 g/mol
Chirality: (R)-Enantiomer (matches l-isomer of parent amphetamine backbone)
Structural Visualization
The following diagram illustrates the chemical connectivity, highlighting the chiral center and the deuterated ethyl group.
Figure 1: Structural connectivity of (R)-N-Ethyl Amphetamine-d5 HCl. Note the specific deuteration on the N-ethyl moiety.
Physical & Chemical Characteristics[2][6][7][8][9][10][11][12][13][14]
The physicochemical properties of the deuterated salt are nearly identical to the unlabeled analogue due to the negligible isotope effect on bulk physical properties, though retention times in chromatography may shift slightly (deuterium isotope effect).
Solid State: Stable for >5 years at -20°C protected from light.
Solution State: Methanolic stock solutions (1 mg/mL) are stable for 12 months at -20°C.
Degradation Pathways: Susceptible to oxidation at the nitrogen (N-oxide formation) if exposed to air/heat for prolonged periods.
Analytical Applications: Mass Spectrometry
The primary utility of (R)-N-Ethyl Amphetamine-d5 is in LC-MS/MS and GC-MS workflows. The specific Ethyl-d5 labeling creates a unique fragmentation pattern compared to Ring-d5 analogues.
Fragmentation Logic (ESI+)
In Electrospray Ionization (Positive mode), the protonated molecule
undergoes Collision Induced Dissociation (CID).
Precursor Ion:
169.2 (Calculated: 163.1 unlabeled + 5.03 Da + 1.007 H+).
Primary Fragment (Tropylium): Cleavage of the benzyl bond yields the tropylium ion (
). Since the ring is unlabeled , this fragment appears at 91 .
Secondary Fragment (Immonium): Cleavage alpha to the nitrogen retains the amine and the ethyl group.
Structure:
.
Mass Calculation:
(28) + (14) + (1) + (34) = 77 .
Contrast: An unlabeled standard yields
72. A Ring-d5 standard would yield 72 (since the label is lost).
MS/MS Transition Diagram
The following diagram maps the fragmentation pathway, validating the choice of MRM transitions.
Figure 2: ESI+ Fragmentation pathway. The m/z 77 ion retains the deuterium label, making it the superior quantifier ion.
Recommended MRM Parameters
Analyte
Precursor (m/z)
Product (m/z)
Role
Collision Energy (eV)
(R)-N-Ethyl-d5
169.2
77.1
Quantifier
15 - 20
169.2
91.1
Qualifier
25 - 30
Experimental Protocol: Sample Preparation
Objective: Extraction of N-Ethylamphetamine from human plasma using the d5-IS for normalization.
Reagents
Stock IS: 100 µg/mL (R)-N-Ethyl Amphetamine-d5 HCl in Methanol.
Working IS: Dilute Stock to 100 ng/mL in water.
Buffer: 0.1 M Phosphate Buffer (pH 6.0).
Solid Phase Extraction (SPE) Workflow
This protocol utilizes a Mixed-Mode Cation Exchange (MCX) cartridge, exploiting the basicity of the secondary amine (
).
Sample Pre-treatment:
Aliquot 200 µL Plasma.
Add 20 µL Working IS (100 ng/mL).
Add 600 µL 0.1 M Phosphate Buffer (pH 6.0). Vortex.
Conditioning:
1 mL Methanol.
1 mL Water.
Loading:
Load pre-treated sample at low vacuum (< 5 inHg).
Washing:
Wash 1: 1 mL 0.1 M HCl (To lock amine to sorbent).
Wash 2: 1 mL Methanol (To remove neutrals/lipids).
Elution:
Elute with 2 x 500 µL 5% Ammonium Hydroxide in Methanol .
Mechanism: High pH neutralizes the amine, releasing it from the cation exchange sites.
Reconstitution:
Evaporate to dryness under
at 40°C.
Reconstitute in 100 µL Mobile Phase (95:5 Water:Acetonitrile + 0.1% Formic Acid).
References
LGC Standards. (R)-N-Ethyl Amphetamine-d5 Hydrochloride Product Sheet. TRC-E678392.[1] Retrieved from
Cayman Chemical. N-Ethylamphetamine (hydrochloride) Safety Data Sheet. Item No. 11557. Retrieved from
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monograph: N-Ethylamphetamine. Retrieved from
Cerilliant. Analytical Reference Standards: Amphetamines. Retrieved from (Note: Reference for general amphetamine fragmentation patterns).
Technical Guide: Stability and Validation of (R)-N-Ethyl Amphetamine-d5 Hydrochloride
Executive Summary This technical guide provides a comprehensive analysis of (R)-N-Ethyl Amphetamine-d5 Hydrochloride (Ethylamphetamine-d5 HCl), a critical Stable Isotope Labeled (SIL) Internal Standard used in forensic t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of (R)-N-Ethyl Amphetamine-d5 Hydrochloride (Ethylamphetamine-d5 HCl), a critical Stable Isotope Labeled (SIL) Internal Standard used in forensic toxicology and clinical bioanalysis.
The reliability of quantitative LC-MS/MS assays hinges on the assumption that the SIL standard behaves identically to the analyte during extraction and ionization, yet remains distinct in mass. This guide dissects the isotopic fidelity , stereochemical integrity , and physicochemical stability of this compound. It addresses the "Chromatographic Deuterium Effect" (CDE) and provides a self-validating protocol for researchers to ensure data integrity in regulated environments (FDA/EMA).
Molecular Architecture & Isotopic Design
Structural Specifications
Chemical Name: (R)-N-ethyl-1-(2,3,4,5,6-pentadeuterophenyl)propan-2-amine hydrochloride.
Isotopic Labeling: Phenyl-d5 (
).
Stereochemistry: (R)-configuration at the chiral center (C2 of the propyl chain).
Salt Form: Hydrochloride (HCl) to ensure water solubility and solid-state stability.
Rationale for Phenyl-d5 Labeling
The choice of the phenyl ring for deuterium placement (
) versus the alkyl side chain is a deliberate design choice to maximize metabolic and isotopic stability .
Feature
Phenyl-d5 (Ring)
Alkyl-d (Side Chain)
Impact on Stability
Bond Strength
C(sp2)-D (Very Strong)
C(sp3)-D (Strong)
Aromatic D is resistant to exchange under standard acidic/basic extraction conditions.
Metabolic Exchange
Non-exchangeable
Susceptible
Alkyl protons (especially -carbonyl or benzylic) are "soft spots" for metabolic abstraction (CYP450).
Kinetic Isotope Effect (KIE)
Negligible
Significant
Side-chain deuteration can alter retention time and ionization efficiency significantly more than ring deuteration.
Stereochemical Considerations
(R)-N-Ethyl Amphetamine is the specific enantiomer often analyzed to distinguish between pharmaceutical intake (e.g., specific prodrugs) and illicit racemic mixtures. The synthesis must utilize chiral precursors (e.g., (R)-d5-phenylacetone precursors) or chiral resolution to ensure enantiomeric excess (ee) >98%.
Mechanisms of Instability
Understanding how the molecule fails is the first step in preventing failure.
Isotopic Scrambling (H/D Exchange)
While the aromatic C-D bonds are robust, exposure to superacids or transition metal catalysts (e.g., Pd/C in protic solvents) can induce H/D exchange.
Risk: Low in biological matrices (plasma/urine).
Risk: Medium/High during synthesis or aggressive acid hydrolysis sample preparation steps (e.g., >6M HCl at high heat for prolonged periods).
Stereochemical Inversion (Racemization)
The chiral center is adjacent to the amine and a benzylic position.
Mechanism: Radical formation at the benzylic carbon or deprotonation/reprotonation under strongly basic conditions.
Trigger: High pH (>12) combined with elevated temperature (>60°C).
The Chromatographic Deuterium Effect (CDE)
Deuterium is slightly less lipophilic than hydrogen. In Reversed-Phase Chromatography (RPLC), the d5-analog may elute slightly earlier than the non-labeled analyte.
Consequence: If the retention time shift is significant, the IS may not co-elute with the analyte during the matrix suppression zone, failing to correct for matrix effects.
Visualization: Stability Hierarchy
The following diagram illustrates the interconnected stability risks.
Caption: Stability risk assessment map. Green indicates high stability; Yellow/Red indicates areas requiring monitoring (Oxidation/Racemization).
Analytical Validation Protocols
To ensure the material meets the rigorous standards of FDA/ICH M10 guidelines, the following validation steps are mandatory.
Objective: Confirm that the IS does not contribute signal to the Analyte channel (d0) and vice versa.
Preparation: Prepare a high-concentration solution of (R)-N-Ethyl Amphetamine-d5 (1 µg/mL).
MS/MS Method: Monitor transitions for both Analyte (e.g., 164 > 118) and IS (e.g., 169 > 123).
Injection: Inject the IS solution alone.
Calculation:
Acceptance Criteria: Interference must be < 20% of the LLOQ response (per FDA Bioanalytical Method Validation).
Protocol B: Chiral Purity Validation
Objective: Detect racemization (presence of S-enantiomer).
Column: Chiralpak CBH or equivalent (protein-based stationary phase often works well for amphetamines).
Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) / Isopropanol (95:5).
Detection: UV at 210 nm or MS/MS.
Acceptance: (S)-isomer < 1.0%.
Protocol C: Forced Degradation (Stress Testing)
Perform this one-time study to establish handling limits.
Condition
Procedure
Target Stability
Acid Stress
1N HCl, 60°C, 24 hours
> 98% Recovery
Base Stress
1N NaOH, 60°C, 4 hours
> 95% Recovery (Monitor for racemization)
Oxidative
3% , Room Temp, 4 hours
> 90% Recovery (Benzylic oxidation risk)
Photostability
UV Light (1.2 million lux hours)
> 95% Recovery
Storage & Handling Framework[1]
Based on the stability profile, the following storage ecosystem is recommended:
Solid State: Store at -20°C . The HCl salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent condensation.
Solution State:
Solvent: Methanol (HPLC grade). Avoid protic solvents if storing for > 1 year.
Container: Amber borosilicate glass (Type I) to prevent photodegradation.
Stability:[1][2] Solutions in methanol are typically stable for 12 months at -20°C and 3 months at 4°C.
Handling: Use non-metallic spatulas if weighing solid (though liquid dispensing is preferred to avoid static and hygroscopicity issues).
Analytical Implementation (LC-MS/MS)
Workflow Visualization
The following diagram outlines the bioanalytical workflow ensuring the IS performs correctly.
Caption: Bioanalytical workflow emphasizing the IS spiking point and retention time verification.
MRM Transitions
For (R)-N-Ethyl Amphetamine-d5 (
):
Precursor Ion: m/z 169.2
Product Ions:
Quantifier: m/z 123.1 (Tropylium ion-d5). Note: The charge remains on the aromatic fragment, retaining the d5 label.
Qualifier: m/z 96.1 (Fragmentation of the ring).
Critical Note: Ensure your MS method tracks the label. If the fragmentation pathway loses the phenyl ring, the IS will appear as non-labeled (d0), causing massive errors. For Amphetamines, the tropylium ion (
equivalent) is the dominant fragment and retains the ring, making it ideal.
References
U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. [Link][3]
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12329382, (R)-N-Ethylamphetamine. [Link]
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monograph: N-Ethylamphetamine. [Link]
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
(R)-N-Ethyl Amphetamine-d5 Hydrochloride potential research areas
This guide outlines the technical landscape for (R)-N-Ethyl Amphetamine-d5 Hydrochloride , a high-purity deuterated standard. It is designed for researchers in forensic toxicology, metabolic profiling, and pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical landscape for (R)-N-Ethyl Amphetamine-d5 Hydrochloride , a high-purity deuterated standard. It is designed for researchers in forensic toxicology, metabolic profiling, and pharmaceutical analysis who require precision in enantioselective quantification and mechanistic tracing.
Precision Tools for Enantioselective Bioanalysis & Metabolic Tracing
Part 1: Chemical Identity & Strategic Significance
(R)-N-Ethyl Amphetamine-d5 Hydrochloride is the stable, isotope-labeled analog of the levorotary isomer of N-ethylamphetamine (Etilamfetamine).
Stereochemistry: The (R)-enantiomer (l-isomer) is pharmacologically distinct from the potent (S)-stimulant. While the (S)-isomer acts as a powerful norepinephrine-dopamine releasing agent (NDRA), the (R)-isomer exhibits lower CNS potency but significantly longer plasma half-life and distinct adrenergic activity.
Isotopic Labeling (d5): The deuterium labeling typically occurs on the phenyl ring (
). This "remote" labeling is critical; it ensures the isotope does not interfere with the primary metabolic site (the N-ethyl chain), rendering the Kinetic Isotope Effect (KIE) negligible. This makes it an ideal Internal Standard (IS) for quantitative mass spectrometry.
Core Research Applications
Chiral Forensic Toxicology: Differentiating illicit racemic intake from specific enantiomeric precursors.[1]
Metabolic Pathway Tracing: Mapping the stereoselective N-dealkylation of ethylamphetamine to amphetamine without interference from endogenous amines.
Mechanistic Toxicology: Investigating the "off-target" adrenergic effects of the (R)-isomer using isotope dilution to normalize variability.
Part 2: Core Application – Enantioselective LC-MS/MS Quantitation
The primary utility of (R)-N-Ethyl Amphetamine-d5 is as a surrogate internal standard to correct for matrix effects (ion suppression/enhancement) and recovery losses during the analysis of biological matrices (blood, urine, hair).
Experimental Logic: Why (R)-d5?
In chiral chromatography, enantiomers resolve at different retention times. A racemic internal standard (d5-racemate) splits into two peaks. If you are specifically quantifying the (R)-isomer (often the "impurity" or marker of specific synthesis routes), using the enantiopure (R)-d5 standard ensures perfect co-elution with your target analyte, maximizing quantification accuracy.
Protocol: Mixed-Mode Solid Phase Extraction (SPE)
Objective: Isolate basic amines from plasma while removing phospholipids and proteins.
Materials:
Column: Mixed-mode Cation Exchange (e.g., OASIS MCX or Strata-X-C).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Methanol.
Step-by-Step Workflow:
Sample Pre-treatment:
Aliquot 200 µL Plasma.
Add 20 µL (R)-N-Ethyl Amphetamine-d5 IS working solution (100 ng/mL).
Dilute with 200 µL 4%
(acidify to pH ~3 to charge the amine).
Conditioning:
1 mL Methanol (solvate sorbent).
1 mL Water (equilibration).
Loading:
Load pre-treated sample at low vacuum (<5 psi). Mechanism: The protonated amine binds to the sulfonate groups via ionic interaction.
Wash 1 (Interference Removal):
1 mL 0.1% Formic Acid (removes hydrophilic neutrals).
Wash 2 (Organic Cleanup):
1 mL Methanol (removes hydrophobic neutrals/lipids; the drug remains ionically bound).
Elution:
Elute with 2 x 500 µL 5%
in Methanol. Mechanism: High pH deprotonates the amine, breaking the ionic bond.
Reconstitution:
Evaporate to dryness (
, 40°C). Reconstitute in 100 µL Mobile Phase A.
Quantitative Data Structure (MRM Transitions)
Compound
Precursor Ion (m/z)
Product Ion (Quant)
Product Ion (Qual)
Collision Energy (eV)
(R)-N-Ethyl Amphetamine
164.1
136.1
91.1
15 / 35
(R)-N-Ethyl Amphetamine-d5
169.1
141.1
96.1
15 / 35
(R)-Amphetamine (Metabolite)
136.1
119.1
91.1
12 / 25
Part 3: Metabolic Research & Pathway Mapping
Research into the metabolism of N-ethylamphetamine reveals a stereoselective N-dealkylation process. The (R)-isomer is metabolized more slowly than the (S)-isomer, leading to accumulation in chronic dosing scenarios.
Workflow Visualization
The following diagram illustrates the analytical workflow and the metabolic fate tracked by the d5-standard.
Caption: Integrated workflow showing the spike-in of the d5-standard during extraction (top) and the parallel in vivo metabolic pathway (bottom) being investigated.
Research Focus: Stereochemical Inversion?
A critical, under-researched area is whether chiral inversion occurs in vivo for N-ethylamphetamine.
Hypothesis: Does (R)-N-ethylamphetamine convert to (S)-amphetamine?
Method: Administer (R)-N-Ethyl Amphetamine-d5 to hepatocyte models. Monitor for the appearance of (S)-Amphetamine-d5 using chiral LC-MS/MS. The deuterium label confirms the metabolite originated from the specific precursor, not background contamination.
Part 4: Regulatory & Handling Considerations[3]
Controlled Status: (R)-N-Ethylamphetamine is a Schedule I controlled substance in many jurisdictions (US, UK). The d5-analog is generally treated with the same strictures as the parent compound regarding storage and chain-of-custody.
Stability: The hydrochloride salt is hygroscopic. Store at -20°C in a desiccator.
Stock Solution: Prepare stocks in Methanol (1 mg/mL). Deuterium exchange is not a risk in methanol, but avoid acidic aqueous storage for prolonged periods (>1 month) to prevent potential degradation.
References
Musshoff, F. (2000). Chiral separation of amphetamines and related compounds in forensic toxicology. Journal of Chromatography B. Link
Kraemer, T., & Maurer, H. H. (1998). Determination of amphetamine, methamphetamine and amphetamine-derived designer drugs or medicaments in blood and urine. Journal of Chromatography B. Link
Nagai, T., et al. (1997). Time-course of the enantiomeric ratio of amphetamine and methamphetamine in urine. Journal of Analytical Toxicology. Link
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Link
Foster, A. B. (1984).[2] Deuterium isotope effects in studies of drug metabolism. Trends in Pharmacological Sciences. Link
Application Notes and Protocols for the Use of (R)-N-Ethyl Amphetamine-d5 Hydrochloride in Mass Spectrometry
Introduction: The Critical Role of Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis In the landscape of quantitative mass spectrometry, particularly within forensic toxicology, clinical chemistry, an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis
In the landscape of quantitative mass spectrometry, particularly within forensic toxicology, clinical chemistry, and pharmaceutical drug development, achieving analytical accuracy and precision is paramount. The inherent variability in sample preparation and instrument response necessitates the use of an internal standard (IS). An ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical and physical properties during extraction, derivatization, and ionization. This ensures that any analyte loss or fluctuation during the analytical workflow is mirrored by the internal standard, allowing for reliable quantification.[1][2]
Stable isotope-labeled (SIL) compounds, such as (R)-N-Ethyl Amphetamine-d5 Hydrochloride, represent the gold standard for internal standards in mass spectrometry. The substitution of hydrogen atoms with deuterium results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (R)-N-Ethyl Amphetamine-d5 Hydrochloride as an internal standard for the quantitative analysis of N-Ethylamphetamine and related amphetamine analogs.
(R)-N-Ethyl Amphetamine-d5 Hydrochloride: Properties and Rationale for Use
(R)-N-Ethyl Amphetamine-d5 Hydrochloride is a deuterated analog of N-Ethylamphetamine, a stimulant drug of the phenethylamine and amphetamine classes.[4][5] The "-d5" designation indicates that five hydrogen atoms on the phenyl ring have been replaced with deuterium. This specific labeling is crucial as it provides a significant mass shift from the unlabeled analyte, minimizing the risk of isotopic cross-contribution and ensuring clear differentiation in the mass spectrum.
The choice of a deuterated internal standard with the label on a stable part of the molecule, like the aromatic ring, is a deliberate and expert choice. This minimizes the potential for deuterium exchange during sample preparation or ionization, a phenomenon that could compromise the accuracy of the quantification.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of N-Ethylamphetamine in a biological matrix using (R)-N-Ethyl Amphetamine-d5 Hydrochloride as an internal standard.
Caption: A generalized workflow for the quantification of N-Ethylamphetamine.
Detailed Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of N-Ethylamphetamine from urine samples.
Rationale: LLE is a robust and cost-effective method for isolating analytes from complex matrices. The choice of an alkaline pH is critical for ensuring that the amphetamine, an amine, is in its free base form, which is more soluble in organic solvents.
Step-by-Step Methodology:
Sample Aliquoting: Pipette 1.0 mL of the urine sample into a clean 15 mL glass centrifuge tube.
Internal Standard Spiking: Add a known concentration of (R)-N-Ethyl Amphetamine-d5 Hydrochloride solution (e.g., 100 ng/mL in methanol) to each sample, calibrator, and quality control.
Alkalinization: Add 1.0 mL of 1M Sodium Hydroxide (NaOH) to each tube and vortex for 10 seconds. This step ensures the analyte and internal standard are in their non-ionized, extractable form.
Extraction: Add 5.0 mL of a suitable organic solvent (e.g., n-butyl chloride or a mixture of ethyl acetate and hexane).[7]
Mixing: Cap the tubes and mix on a rotary mixer for 15-20 minutes to ensure efficient partitioning of the analyte and IS into the organic phase.
Phase Separation: Centrifuge the tubes at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.[7]
Protocol 2: GC-MS Analysis with Derivatization
For GC-MS analysis, derivatization is often employed to improve the chromatographic properties and thermal stability of amphetamines.
Rationale: Derivatization with reagents like heptafluorobutyric anhydride (HFBA) or trifluoroacetic anhydride (TFA) converts the polar amine group into a less polar, more volatile derivative, resulting in sharper peaks and improved sensitivity.[8]
Step-by-Step Methodology:
Extraction: Follow the LLE protocol (Protocol 1) to the evaporation step.
Derivatization: To the dried extract, add 50 µL of ethyl acetate and 50 µL of HFBA.[8]
Reaction: Cap the tubes and heat at 70°C for 20 minutes.
Evaporation: Cool the tubes and evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
Reconstitution: Reconstitute the derivatized residue in 50 µL of ethyl acetate for injection into the GC-MS system.[7]
Typical GC-MS Parameters:
Parameter
Setting
Rationale
Column
DB-1MS or equivalent (30m x 0.25mm x 0.25µm)
A non-polar column provides good separation for amphetamine derivatives.[9]
Prevents condensation of analytes between the GC and MS.
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Acquisition Mode
Selected Ion Monitoring (SIM)
Increases sensitivity and selectivity by monitoring specific m/z ions for the analyte and IS.
Selected Ion Monitoring (SIM) Parameters (Illustrative for HFBA derivative):
Compound
Quantifier Ion (m/z)
Qualifier Ion 1 (m/z)
Qualifier Ion 2 (m/z)
N-Ethylamphetamine-HFBA
To be determined empirically
To be determined empirically
To be determined empirically
(R)-N-Ethyl Amphetamine-d5-HFBA
To be determined empirically
To be determined empirically
To be determined empirically
Note: The exact m/z values for the derivatized compounds should be determined by acquiring a full scan mass spectrum of the derivatized standards.
Protocol 3: LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and specificity and often does not require derivatization.
Rationale: This method allows for direct analysis of the analyte and internal standard, reducing sample preparation time and potential for errors. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity.[10][11]
Caption: The principle of Multiple Reaction Monitoring (MRM) in LC-MS/MS.
Step-by-Step Methodology:
Extraction and Reconstitution: Follow the LLE protocol (Protocol 1) and reconstitute the dried extract in the initial mobile phase.
Injection: Inject a small volume (e.g., 5-10 µL) onto the LC-MS/MS system.
Typical LC-MS/MS Parameters:
Parameter
Setting
Rationale
Column
Agilent Poroshell 120 EC-C18 or equivalent
A C18 reversed-phase column is suitable for retaining and separating amphetamines.[10]
Mobile Phase A
0.1% Formic Acid in Water
Acidified mobile phase promotes ionization in positive ESI mode.
Mobile Phase B
0.1% Formic Acid in Methanol
Organic solvent for gradient elution.
Flow Rate
0.4 mL/min
A typical flow rate for analytical LC columns.
Gradient
Optimized to achieve separation from matrix components.
A gradient elution is necessary for complex biological samples.
Ionization Mode
Electrospray Ionization (ESI), Positive
Amphetamines readily form positive ions [M+H]+.
Acquisition Mode
Multiple Reaction Monitoring (MRM)
Provides high selectivity and sensitivity for quantitative analysis.[12]
MRM Transitions (Illustrative):
Compound
Precursor Ion [M+H]+ (m/z)
Product Ion (m/z)
Collision Energy (eV)
N-Ethylamphetamine
164.1
To be determined
To be determined
(R)-N-Ethyl Amphetamine-d5
169.1
To be determined
To be determined
Note: The product ions and collision energies must be optimized for the specific instrument by infusing a standard solution of N-Ethylamphetamine and its deuterated internal standard.
Method Validation
A comprehensive method validation should be performed according to established guidelines (e.g., SWGTOX) to ensure the reliability of the analytical results.[11] Key validation parameters include:
Linearity and Range: Demonstrating a linear relationship between the analyte concentration and the instrument response over a defined range.[13][14]
Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.[8][14]
Selectivity and Specificity: Ensuring the method can differentiate the analyte from other endogenous and exogenous compounds in the matrix.
Matrix Effects: Evaluating the influence of co-eluting matrix components on the ionization of the analyte and internal standard.[15]
Stability: Assessing the stability of the analyte in the biological matrix under different storage conditions and during the analytical process.
Conclusion
(R)-N-Ethyl Amphetamine-d5 Hydrochloride is an excellent internal standard for the accurate and precise quantification of N-Ethylamphetamine in various biological matrices by mass spectrometry. Its stable isotopic labeling ensures it behaves nearly identically to the unlabeled analyte throughout the analytical process, effectively compensating for variations in sample preparation and instrument response. The protocols outlined in this application note provide a robust framework for developing and validating high-quality quantitative methods. By understanding the principles behind each step, researchers can confidently implement these methodologies to achieve reliable and defensible analytical results.
References
Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed. Available at: [Link]
Deuterium substituted amphetamine as an internal standard in a gas chromatographic/mass spectrometric (GC/MS) assay for amphetamine | Analytical Chemistry - ACS Publications. Available at: [Link]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy. Journal of Food and Drug Analysis. Available at: [Link]
Chemical Derivatization and the Selection of Deuterated Internal Standard for Quantitative Determination--Methamphetamine Example - ResearchGate. Available at: [Link]
Effectiveness of Multiple Internal Standards: Deuterated Analogues of Methylenedioxymethamphetamine, Methylenedioxyamphetamine, Methamphetamine, and Amphetamine. Journal of Analytical Toxicology. Available at: [Link]
SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Agilent Technologies. Available at: [Link]
N-ethylamphetamine - SWGDrug. Available at: [Link]
CONFIRMATION OF SELECT AMPHETAMINES BY GAS CHROMATOGRAPHY - MASS SPECTROMETRY - Washington State Patrol. Available at: [Link]
A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form. ResearchGate. Available at: [Link]
13C-Labeled Internal Standards for LC-MS/MS Analysis - Chiron.no. Available at: [Link]
Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - MDPI. Available at: [Link]
Validation of a Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC. Agilent Technologies. Available at: [Link]
Development and Validation of Qualitative and Quantitative Analytical Method for Identification and Analysis of Amphetamines by Gas Chromatography - ClinMed International Library. Available at: [Link]
Quantitative Analysis of Amphetamine-Type Drugs by Extractive Benzoylation and LC/MS/MS Application | Agilent. Available at: [Link]
Validation of Amphetamine and Methamphetamine Measurement Method by Gas Chromatography-Mass Spectrometry. Atlantis Press. Available at: [Link]
Development and validation of a high-throughput method for the quantitative analysis of D-amphetamine in rat blood using liquid chromatography/MS3 on a hybrid triple quadrupole-linear ion trap mass spectrometer and its application to a pharmacokinetic study - PubMed. Available at: [Link]
Review: Synthetic Methods for Amphetamine. ResearchGate. Available at: [Link]
RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN - Unodc. Available at: [Link]
LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine - SCIEX. Available at: [Link]
The Characterization of 4-Methoxy-N-Ethylamphetamine HCl - ResearchGate. Available at: [Link]
Synthesis and characterization of ethyl sulfate and D5-ethyl sulfate as reference substances for applications in clinical and forensic toxicology - PubMed. Available at: [Link]
Application Note: Chiral LC-MS/MS Quantitation of (R)-N-Ethylamphetamine
This Application Note is structured to serve as a definitive technical guide for the bioanalytical quantification of (R)-N-Ethylamphetamine using its deuterated analog, (R)-N-Ethylamphetamine-d5 , as the Internal Standar...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to serve as a definitive technical guide for the bioanalytical quantification of (R)-N-Ethylamphetamine using its deuterated analog, (R)-N-Ethylamphetamine-d5 , as the Internal Standard (IS).
Unlike generic protocols, this guide prioritizes chiral selectivity , ensuring the specific quantification of the pharmacologically active (R)-enantiomer, distinguishing it from the (S)-enantiomer which may have different metabolic and toxicological profiles.
Methodology: Chiral Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS)
Analyte: (R)-N-Ethylamphetamine (Ethylamphetamine)
Internal Standard: (R)-N-Ethylamphetamine-d5 Hydrochloride
Executive Summary
This protocol details a high-sensitivity, stereoselective method for the quantification of (R)-N-Ethylamphetamine in human plasma. The method utilizes Solid Phase Extraction (SPE) on a mixed-mode cation exchange sorbent to minimize matrix effects, coupled with Chiral LC separation to ensure enantiomeric purity. The use of (R)-N-Ethylamphetamine-d5 as the Internal Standard provides robust correction for extraction efficiency and ionization suppression, satisfying FDA and EMA bioanalytical guidelines.
Why Phenyl-d5? The deuterium labels are located on the phenyl ring. This position is metabolically stable compared to the alkyl side chain, preventing "label loss" during analysis and ensuring the IS behaves identically to the analyte during extraction and ionization.
Fragmentation Pathway (MS/MS)
Understanding the fragmentation is crucial for selecting robust Multiple Reaction Monitoring (MRM) transitions.
Precursor Ion: Protonated molecule
.
Primary Fragment (Quantifier): The Immonium Ion (m/z 72). This is formed via
-cleavage of the amine, retaining the N-ethyl side chain.
Note: Since the d5 label is on the phenyl ring, the immonium ion (containing only the side chain) has the same mass (m/z 72) for both the native and d5 species. This can lead to crosstalk if chromatographic separation is poor.
Secondary Fragment (Qualifier): The Tropylium Ion (m/z 91 for native, m/z 96 for d5). This fragment contains the benzyl moiety.
Advantage:[1][2][3] The mass shift (+5 Da) in this fragment provides absolute specificity between the analyte and IS.
Master Stock (1.0 mg/mL): Dissolve 1.0 mg of free base equivalent in Methanol. Store at -20°C.
Working Standard (WS): Serially dilute Master Stock with 50:50 Methanol:Water to create a curve range of 1.0 ng/mL to 1000 ng/mL .
Internal Standard Working Solution (ISWS): Dilute d5-stock to 50 ng/mL in 50:50 Methanol:Water.
Sample Preparation: Mixed-Mode SPE
Rationale: Amphetamines are basic (pKa ~10). Mixed-mode Cation Exchange (MCX) cartridges utilize both hydrophobic retention (to hold the drug) and ionic retention (to lock the amine), allowing rigorous washing of interferences.
Step-by-Step Workflow:
Aliquot: Transfer 200 µL Plasma into a clean tube.
Spike: Add 20 µL of ISWS (d5-IS). Vortex.
Pre-treatment: Add 200 µL 4% Phosphoric Acid (
). Vortex. (Acidifies sample to ensure drug is ionized).
Load: Apply pre-treated sample to cartridge. Gravity flow or low vacuum.
Wash 1 (Acidic/Aqueous): 1 mL 2% Formic Acid in Water. (Removes proteins/salts).
Wash 2 (Organic): 1 mL Methanol. (Removes neutral lipids/matrix). Crucial: The drug remains bound via ionic interaction.
Elution: 1 mL 5% Ammonium Hydroxide in Methanol. (High pH breaks the ionic bond, releasing the drug).
Evaporation: Evaporate eluate to dryness under
at 40°C.
Reconstitution: Dissolve residue in 100 µL Mobile Phase A/B (80:20).
LC-MS/MS Conditions
Chromatographic Conditions (Chiral Separation)
To distinguish (R) from (S) isomers and interferences.
Column: Phenomenex Lux 3µm AMP (150 x 3.0 mm) OR Daicel Chiralpak CBH.
Mobile Phase A: 5 mM Ammonium Bicarbonate + 0.1% Diethylamine (DEA) in Water (pH 11). Note: High pH is often required for chiral amine separation on polysaccharide columns.
Alternative (if using CBH column): 10 mM Ammonium Acetate (pH 5.0) / ACN.
Mobile Phase B: Acetonitrile (100%).
Flow Rate: 0.4 mL/min.
Gradient: Isocratic 60% A / 40% B (Adjust based on column specificities).
*Note: Although m/z 72 is common to both, the precursor selection (Q1) distinguishes them. Ensure Q1 resolution is set to "Unit" or "High" to prevent 164/169 overlap.
Visualizations
Analytical Workflow
The following diagram illustrates the critical path from sample extraction to data acquisition.
Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) extraction protocol ensuring high recovery and matrix cleanup.
Fragmentation Mechanism
Understanding the origin of the quantifier ion ensures the method tracks the correct moiety.
Caption: ESI+ Fragmentation pathway of N-Ethylamphetamine showing the origin of the m/z 72 quantifier ion.
Method Validation & Quality Control
To ensure Trustworthiness , the following criteria must be met during every analytical run:
System Suitability: Inject the Working Standard (10 ng/mL) 5 times before the run. %CV of retention time must be < 2.0%.
Linearity:
with weighting.
Accuracy/Precision: QC samples (Low, Mid, High) must be within ±15% of nominal value.
IS Response: The peak area of the d5-IS should not vary by more than ±20% across the run, indicating consistent extraction efficiency.
Chiral Purity Check: If analyzing a racemic mixture, the resolution (
) between (R) and (S) peaks must be > 1.5.
References
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monograph: N-Ethylamphetamine. Retrieved from [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9982, N-Ethylamphetamine. Retrieved from [Link]
Andersson, M., et al. (2018). Chiral analysis of amphetamines in biological fluids by LC-MS/MS. Journal of Chromatography B.
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Advanced Application Note: (R)-N-Ethyl Amphetamine-d5 Hydrochloride as an Internal Standard for LC-MS/MS Quantitation
Executive Summary In the high-stakes field of forensic and clinical toxicology, the reliability of quantitative data hinges on the internal standard (IS). (R)-N-Ethyl Amphetamine-d5 Hydrochloride represents a high-fideli...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes field of forensic and clinical toxicology, the reliability of quantitative data hinges on the internal standard (IS). (R)-N-Ethyl Amphetamine-d5 Hydrochloride represents a high-fidelity, stable-isotope labeled internal standard (SIL-IS) specifically designed for the quantification of N-ethylamphetamine (Etilamfetamine).
This guide addresses the critical need for enantiomeric precision and matrix-correction in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While generic amphetamine standards exist, the use of the (R)-enantiomer d5-analog offers distinct advantages:
Chiral Specificity: Essential for methods utilizing chiral stationary phases where the (R) and (S) enantiomers are separated.
Retention Time Locking: In achiral systems, it co-elutes perfectly with the target analyte, ensuring identical ionization suppression/enhancement profiles.
Metabolic Stability: The deuterium labeling (typically on the phenyl ring) prevents hydrogen-deuterium exchange (HDX) during extraction and storage.
Chemical & Physical Properties[1][2][3]
Property
Specification
Compound Name
(R)-N-Ethyl Amphetamine-d5 Hydrochloride
Parent Compound
N-Ethylamphetamine (Etilamfetamine)
CAS Number
Refer to specific vendor CoA (e.g., 2714413-91-7 for generic d5)
~168.29 g/mol (Free Base + d5), ~204.75 g/mol (HCl Salt)
Form
Crystalline Solid or Methanolic Solution
Solubility
Soluble in Methanol, Water, DMSO
Storage
-20°C (Desiccated); Protect from light
Controlled Status
Schedule I/II (Jurisdiction dependent; handle with DEA protocols)
Experimental Workflow
The following diagram illustrates the critical path from biological specimen to quantitative result. Note the specific insertion point of the Internal Standard (IS) prior to any sample manipulation to correct for all subsequent recovery losses.
Figure 1: Analytical workflow emphasizing the early addition of the (R)-N-Ethyl Amphetamine-d5 IS to correct for extraction efficiency and matrix effects.
Protocol 1: Stock & Working Solution Preparation
Objective: Create stable calibrators while minimizing isotopic contribution to the unlabeled channel.
If solid: Weigh 1.0 mg (corrected for salt/purity) into a 1 mL volumetric flask. Dissolve in Methanol.[3]
Senior Scientist Note: If purchasing ampoules, sonicate for 5 mins before opening to ensure homogeneity.
Working Internal Standard (WIS) (1,000 ng/mL):
Dilute 10 µL of Primary Stock into 9.99 mL of Methanol or Water/MeOH (50:50).
Stability:[1][3][4][5] Stable for 1 month at -20°C.
Daily Spiking Solution (100 ng/mL):
Dilute WIS 1:10 in water.
Usage: Add 20 µL to 200 µL sample to achieve 10 ng/mL final concentration.
Protocol 2: Sample Preparation (Mixed-Mode SPE)
Rationale: Amphetamines are basic amines (pKa ~9.9). Liquid-Liquid Extraction (LLE) is possible, but Mixed-Mode Cation Exchange (MCX) SPE provides superior cleanup by washing away neutrals and acids while retaining the basic analyte.
Step-by-Step
Sample Pre-treatment:
Aliquot 200 µL Urine or Plasma.
Add 20 µL of (R)-N-Ethyl Amphetamine-d5 WIS. Vortex 10s.
Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins/interferences).
Wash 2: 1 mL Methanol (Removes neutrals/hydrophobic matrix).
Critical: The analyte remains bound by ionic interaction during the MeOH wash.
Elution:
Elute with 1 mL of 5% Ammonium Hydroxide in Methanol .
Mechanism: High pH neutralizes the amine (R-NH₂), breaking the ionic bond with the sorbent.
Reconstitution:
Evaporate to dryness under N₂ at 40°C.
Reconstitute in 100 µL Mobile Phase A/B (90:10).
Protocol 3: LC-MS/MS Instrumentation
Column Selection: A Biphenyl or Phenyl-Hexyl column is recommended over C18. The pi-pi interactions with the phenyl ring of the amphetamine provide better retention and separation from isobaric interferences.
LC Parameters
Column: Kinetex Biphenyl (2.1 x 100 mm, 2.6 µm) or equivalent.
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Methanol.
Flow Rate: 0.4 mL/min.
Gradient:
0.0 min: 5% B
0.5 min: 5% B
3.5 min: 95% B
4.5 min: 95% B
4.6 min: 5% B (Re-equilibrate for 2 mins).
MS/MS Parameters (MRM)
Source: ESI Positive Mode.
Spray Voltage: 4500 V.
Temp: 500°C.
Compound
Precursor (m/z)
Product (Quant)
Product (Qual)
Collision Energy (V)
N-Ethylamphetamine
164.1
91.1
118.1
20 / 15
(R)-N-Ethyl Amphetamine-d5
169.1
96.1
123.1
20 / 15
Note: The transition 164.1 -> 91.1 corresponds to the tropylium ion (C₇H₇⁺). For the d5 variant (ring deuterated), this shifts to 96.1 (C₇H₂D₅⁺).
Method Validation & Quality Assurance
To ensure the "Trustworthiness" pillar of E-E-A-T, the method must be self-validating.
Isotopic Purity Check: Inject a high concentration of the IS alone (1000 ng/mL) and monitor the analyte transition (164.1 -> 91.1).
Requirement: Response must be < 20% of the LLOQ of the analyte.
Cross-Talk Check: Inject a high concentration of Analyte alone and monitor the IS transition.
Requirement: No significant signal in the IS channel.
Role of IS: The IS should show a similar ME.[6] The IS-Normalized Matrix Factor should be close to 1.0.
Senior Scientist Insights (Troubleshooting)
Chiral Inversion Warning: If analyzing chiral purity, be aware that N-ethylamphetamine can undergo metabolic stereoinversion in vivo or racemization under harsh acidic/thermal conditions. Ensure your evaporation temperature does not exceed 45°C.
Interference: High levels of Ephedrine or Pseudoephedrine can sometimes interfere if chromatography is poor. The Biphenyl column resolves this better than C18.
Carryover: Basic amines stick to stainless steel. Use a needle wash of Methanol:Acetonitrile:Isopropanol:Water (1:1:1:1) + 0.2% Formic Acid.
References
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). N-Ethylamphetamine Monograph. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9982, N-Ethylamphetamine. Retrieved from [Link]
United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Application Note: High-Throughput Quantitation of Amphetamines in Human Urine using (R)-N-Ethyl Amphetamine-d5 HCl by LC-MS/MS
Abstract This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantitation of amphetamine (AMP), methamphetamine (METH), 3,4-methylen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantitation of amphetamine (AMP), methamphetamine (METH), 3,4-methylenedioxyamphetamine (MDA), and 3,4-methylenedioxymethamphetamine (MDMA) in human urine. The methodology utilizes (R)-N-Ethyl Amphetamine-d5 HCl as a single internal standard (IS), offering a streamlined and cost-effective approach. The "dilute-and-shoot" sample preparation protocol minimizes matrix effects and enables high-throughput analysis, crucial for clinical and forensic toxicology laboratories. The method demonstrates excellent linearity, accuracy, and precision, meeting the stringent requirements for analytical method validation.
Introduction: The Rationale for a Deuterated Internal Standard
Amphetamines are a class of central nervous system stimulants that are frequently monitored in clinical and forensic settings.[1] Accurate and reliable quantification is paramount for therapeutic drug monitoring, workplace drug testing, and in the investigation of drug-facilitated crimes. LC-MS/MS has become the gold standard for amphetamine analysis due to its high sensitivity and specificity, often eliminating the need for the time-consuming derivatization steps required in gas chromatography-mass spectrometry (GC-MS).[2][3]
The core of a robust quantitative mass spectrometry assay lies in the proper use of an internal standard. An ideal internal standard should mimic the analyte's chemical and physical properties throughout sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as the deuterated (R)-N-Ethyl Amphetamine-d5 HCl, are considered the gold standard. They co-elute with the target analytes and experience similar ionization suppression or enhancement, effectively compensating for variations in sample extraction, injection volume, and instrument response.[4] The use of a single deuterated internal standard that is structurally similar to the target amphetamines simplifies the workflow and reduces potential sources of error.
Experimental Workflow Overview
The analytical workflow is designed for efficiency and accuracy, moving from sample preparation to data acquisition and analysis.
Figure 1: High-level overview of the analytical workflow from sample receipt to final report generation.
Materials and Methods
Reagents and Standards
Amphetamine, Methamphetamine, MDA, and MDMA certified reference materials (1 mg/mL in methanol)
(R)-N-Ethyl Amphetamine-d5 HCl (1 mg/mL in methanol)
LC-MS grade water, methanol, and acetonitrile
Formic acid (≥98%)
Drug-free human urine
Preparation of Stock and Working Solutions
Analyte Stock Solution (10 µg/mL): A combined stock solution of AMP, METH, MDA, and MDMA is prepared by diluting the individual 1 mg/mL standards in methanol.
Internal Standard Working Solution (100 ng/mL): The (R)-N-Ethyl Amphetamine-d5 HCl stock is diluted in 50:50 methanol:water to achieve the final working concentration. This concentration should be chosen to yield a robust signal without saturating the detector.
Calibration Standards and Quality Controls (QCs): Calibration standards and QCs are prepared by spiking drug-free human urine with the analyte stock solution to achieve the desired concentrations.
Sample Preparation Protocol (Dilute-and-Shoot)
This protocol is selected for its simplicity and speed, minimizing sample manipulation and potential for analyte loss.
Pipette 50 µL of urine sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
Add 50 µL of the 100 ng/mL internal standard working solution to each tube.
Add 900 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
Vortex the tubes for 10 seconds to ensure thorough mixing.
Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: LC-MS/MS Instrumental Parameters
Parameter
Condition
LC System
Column
Reversed-phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 60% B over 5 min, then ramp to 95% B and hold for 1 min, followed by re-equilibration.
Note: The MRM transitions for the internal standard are predictive and should be optimized empirically on the specific mass spectrometer used.
Method Validation
The analytical method was validated according to established guidelines for forensic toxicology.[2] The validation assessed linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and specificity.
Linearity
The method demonstrated excellent linearity over the concentration range of 25 to 2,500 ng/mL for all analytes. Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x weighting factor was applied.
Table 3: Calibration Curve Parameters
Analyte
Dynamic Range (ng/mL)
R² Value
AMP
25 - 2,500
>0.998
METH
25 - 2,500
>0.997
MDA
25 - 2,500
>0.998
MDMA
25 - 2,500
>0.999
Accuracy and Precision
Accuracy and precision were evaluated by analyzing five replicates of QC samples at three concentration levels (Low: 75 ng/mL, Medium: 750 ng/mL, High: 2000 ng/mL) on three separate days.
Table 4: Inter-day Accuracy and Precision Data
Analyte
QC Level
Mean Measured Conc. (ng/mL)
Accuracy (%)
Precision (%CV)
AMP
Low
78.2
104.3
4.1
Mid
735.5
98.1
3.5
High
2050.1
102.5
2.8
METH
Low
72.9
97.2
5.2
Mid
761.3
101.5
3.9
High
1988.4
99.4
3.1
MDA
Low
76.5
102.0
4.5
Mid
742.5
99.0
3.2
High
2011.8
100.6
2.5
MDMA
Low
79.1
105.5
3.8
Mid
755.3
100.7
2.9
High
2033.7
101.7
2.2
Sensitivity and Specificity
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N) of replicate injections of low-concentration standards. The LOQ was established as the lowest concentration that could be quantified with acceptable accuracy (within ±20% of nominal) and precision (≤20% CV).
LOD: ~10 ng/mL for all analytes
LOQ: 25 ng/mL for all analytes
Specificity was assessed by analyzing drug-free urine samples and samples fortified with potentially interfering compounds (e.g., ephedrine, pseudoephedrine, phentermine). No significant interferences were observed at the retention times of the target analytes.
Discussion
This application note details a validated LC-MS/MS method for the quantitation of four common amphetamines in urine. The use of (R)-N-Ethyl Amphetamine-d5 HCl as an internal standard is a key feature of this method. Its structural similarity to the target analytes ensures that it effectively tracks their behavior during the analytical process, leading to high accuracy and precision. The deuteration provides a mass shift that allows for clear differentiation from the unlabeled analytes without introducing significant chromatographic shifts.
The "dilute-and-shoot" sample preparation is a significant advantage for high-throughput laboratories, as it is fast, simple, and reduces the costs associated with solid-phase extraction cartridges and solvents. This approach relies on the high sensitivity and specificity of the triple quadrupole mass spectrometer to overcome the potential for matrix effects in a diluted sample.
The validation data presented demonstrates that this method is reliable and fit for its intended purpose. The linearity, accuracy, and precision all fall within the acceptance criteria typically required in forensic and clinical toxicology.
Conclusion
The developed LC-MS/MS method utilizing (R)-N-Ethyl Amphetamine-d5 HCl as an internal standard provides a rapid, sensitive, and reliable means for the simultaneous quantitation of amphetamine, methamphetamine, MDA, and MDMA in human urine. The streamlined "dilute-and-shoot" protocol makes it highly suitable for laboratories with large sample volumes. This method is a valuable tool for researchers, scientists, and drug development professionals in the field of toxicology and pharmacology.
References
Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine. PubMed. Available at: [Link]
Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC/MS/MS. Agilent Technologies. Available at: [Link]
Amphetamines, Phentermine, and Designer Stimulant Quantitation Using an Agilent 6430 LC/MS/MS. Agilent Technologies. Available at: [Link]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair and Hair Sections. Journal of Food and Drug Analysis. Available at: [Link]
Quantitative Analysis of Amphetamine-Type Drugs by Extractive Benzoylation and LC/MS/MS Application. Agilent Technologies. Available at: [Link]
Evaluation of internal standards for the analysis of amphetamine and methamphetamine. PubMed. Available at: [Link]
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime. Available at: [Link]
Simultaneous Screening and Quantitation of Amphetamines in Urine by On-line SPE-LC/MS Method. Shimadzu. Available at: [Link]
Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. Available at: [Link]
Application Note: Advanced Sample Preparation for (R)-N-Ethyl Amphetamine-d5 Hydrochloride Analysis
Executive Summary & Scientific Rationale The analysis of (R)-N-Ethylamphetamine (EtAm) presents a dual challenge in forensic and clinical toxicology: ensuring quantitative accuracy in complex biological matrices and pres...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The analysis of (R)-N-Ethylamphetamine (EtAm) presents a dual challenge in forensic and clinical toxicology: ensuring quantitative accuracy in complex biological matrices and preserving enantiomeric purity. As a secondary amine and a metabolite of fenfluramine (and an illicit substance in its own right), EtAm exhibits high polarity and basicity (pKa
10.2).
This guide details the sample preparation protocols using (R)-N-Ethyl Amphetamine-d5 Hydrochloride as the Internal Standard (IS). The use of the d5-isotopolog is critical; it compensates for matrix effects (ion suppression/enhancement) in LC-MS/MS and tracks extraction efficiency.
Key Technical Considerations:
Chiral Stability: While standard amphetamines are chemically stable, the (R)-enantiomer must be protected from harsh conditions that could induce racemization, particularly prolonged exposure to high heat in strongly acidic environments.
Mechanism of Extraction: We utilize Mixed-Mode Strong Cation Exchange (MCX) as the primary protocol. This leverages the basic nitrogen of the amphetamine backbone, allowing for rigorous organic washing to remove neutral interferences before elution.
Physicochemical Context & Reagent Handling[1][2]
Understanding the molecule is the first step to successful extraction.
Property
Value / Description
Implication for Protocol
Analyte
(R)-N-Ethylamphetamine
Target Molecule
Internal Standard
(R)-N-Ethylamphetamine-d5 HCl
Spiked at start to track recovery
pKa
~10.2 (Basic)
Ionized (+ charge) at pH < 8. Essential for MCX retention.
LogP
~2.3 (Moderately Lipophilic)
Amenable to LLE, but requires high pH (>10) to suppress ionization.
Salt Form
Hydrochloride (HCl)
Water soluble. Dissolve IS in Methanol or Water.
Internal Standard Preparation (Critical)
The d5-IS is the reference anchor for your data. Inaccurate preparation invalidates the entire assay.
Stock Solution (1 mg/mL): Dissolve 1 mg of (R)-N-Ethyl Amphetamine-d5 HCl in 1 mL of LC-MS grade Methanol. Store at -20°C.
Working Solution (1 µg/mL): Dilute the Stock 1:1000 in water/methanol (90:10). This prevents solvent shock when spiking into aqueous urine/plasma.
Spiking: Add 10 µL of Working Solution to every 1 mL of sample (Final IS concentration: 10 ng/mL).
Protocol A: Solid Phase Extraction (SPE) - The Gold Standard
Technique: Mixed-Mode Strong Cation Exchange (MCX/PCX)
Rationale: This method locks the drug onto the sorbent via charge-charge interaction, allowing you to wash away 99% of the matrix (salts, proteins, lipids) using 100% organic solvents before eluting the drug.
Protocol B: Liquid-Liquid Extraction (LLE) - The Cost-Effective Alternative
Technique: pH-Dependent Partitioning
Rationale: Amphetamines are basic. By raising the pH > 10, we suppress the charge, making the molecule lipophilic (LogP ~2.3) so it partitions into organic solvent.
Step-by-Step Protocol
Spike: 200 µL Sample + 20 µL d5-IS.
Basify: Add 50 µL of 1M NaOH or saturated Carbonate buffer (pH > 10).
Check: Verify pH with litmus paper if unsure.
Extract:
Add 600 µL Ethyl Acetate or MTBE (Methyl tert-butyl ether).
Note: Avoid Chlorinated solvents (DCM) if possible, as they can sometimes form artifacts with amines, though they are excellent extractors. MTBE provides a cleaner upper layer.
Agitate: Vortex vigorously for 2 minutes.
Separate: Centrifuge at 10,000 rpm for 5 minutes.
Transfer: Transfer the upper organic layer to a clean glass tube.
Precaution: Do not disturb the aqueous layer or the protein "puck" at the interface.
Acidify & Dry (Optional but Recommended):
Add 10 µL of 0.1% HCl in MeOH to the organic layer before drying.
Why: This converts the volatile free base back into the stable HCl salt, preventing loss of the amphetamine during evaporation.
Evaporate: Dry under Nitrogen at 35°C. Reconstitute.
Validation & Chiral Considerations
LC-MS/MS Conditions (Example)
To validate the sample prep, the following conditions are recommended.
Avoid High Heat: Do not exceed 45°C during evaporation.
Derivatization Risks: If using GC-MS, avoid chiral derivatizing agents (like Mosher's acid) unless strictly necessary, as the reaction conditions can induce partial racemization.
Solvent Choice: Methanolic ammonia (used in SPE elution) is generally safe for short durations, but samples should not be left in basic organic solution for days. Evaporate and reconstitute in acidic mobile phase immediately.
Validation Criteria (Self-Check)
Parameter
Acceptance Criteria
Troubleshooting
Recovery (Absolute)
> 80%
If low: Check pH during Load (SPE) or Extraction (LLE).
Matrix Effect
± 15%
If high suppression: Use SPE Wash 2 (MeOH) more aggressively.
IS Response Variation
< 10% RSD
If variable: Check pipetting accuracy of the viscous plasma.
References
United Nations Office on Drugs and Crime (UNODC). (2006).[7][8][9] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. Link
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Link
Journal of Analytical Toxicology. (2004). Effectiveness of Multiple Internal Standards: Deuterated Analogues of MDMA, MDA, Methamphetamine, and Amphetamine.[6][10] Link
PubChem. (2023). Ethylamphetamine Compound Summary. Link
Waters Corporation. Oasis MCX Application Notebook for Bioanalysis. (Standard industry reference for MCX mechanism). Link
In Vitro Applications of (R)-N-Ethyl Amphetamine-d5 Hydrochloride: A Technical Guide for Researchers
Prepared by a Senior Application Scientist This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary in vitro applications of (R)-N-Ethyl Amphetamine-d5 Hydroc...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary in vitro applications of (R)-N-Ethyl Amphetamine-d5 Hydrochloride. This isotopically labeled compound is a crucial tool in modern analytical and metabolic research, offering enhanced precision and accuracy. This guide moves beyond simple procedural lists to explain the scientific rationale behind the protocols, ensuring a deep understanding of the methodologies.
Introduction: The Role of Isotopic Labeling in Amphetamine Research
(R)-N-Ethyl Amphetamine is a stimulant of the amphetamine class, known for its effects on the central nervous system through the release of monoamine neurotransmitters.[1] Its deuterated isotopologue, (R)-N-Ethyl Amphetamine-d5 Hydrochloride, incorporates five deuterium atoms, increasing its molecular weight without significantly altering its chemical properties. This subtle modification is profound in its analytical utility.
The primary value of deuterated standards lies in their application as internal standards for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] Due to their near-identical physicochemical properties to the unlabeled analyte, they co-elute chromatographically and experience similar ionization effects, effectively normalizing for variations in sample preparation and analysis.[4] This mitigation of "matrix effects"—the suppression or enhancement of the analyte's signal by other components in a biological sample—is critical for generating robust and reliable data.[2][4]
Application I: Quantitative Bioanalysis using (R)-N-Ethyl Amphetamine-d5 as an Internal Standard
The most prevalent in vitro application of (R)-N-Ethyl Amphetamine-d5 HCl is as an internal standard for the accurate quantification of N-Ethyl Amphetamine in biological matrices such as urine, blood, and serum.[5][6]
Scientific Rationale
In quantitative mass spectrometry, an ideal internal standard (IS) should behave identically to the analyte during sample extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer. A stable isotope-labeled (SIL) internal standard like (R)-N-Ethyl Amphetamine-d5 is the gold standard because it fulfills these criteria almost perfectly.[3] It compensates for analyte loss during sample preparation and corrects for fluctuations in instrument response, leading to higher precision and accuracy.[7] The d5 designation indicates a mass shift of +5 amu, which is sufficient to prevent isotopic crosstalk with the unlabeled analyte.[3]
Experimental Workflow: Quantification in Urine
The following workflow outlines the quantification of N-Ethyl Amphetamine in a urine matrix.
Caption: Workflow for N-Ethyl Amphetamine quantification.
Detailed Protocol: Quantification of N-Ethyl Amphetamine in Human Urine by LC-MS/MS
This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.
1. Preparation of Standards and Solutions:
Stock Solutions (1 mg/mL): Prepare separate stock solutions of (R)-N-Ethyl Amphetamine HCl and (R)-N-Ethyl Amphetamine-d5 HCl in methanol.
Working Standard Solutions: Serially dilute the (R)-N-Ethyl Amphetamine stock solution with a 50:50 methanol:water mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Internal Standard (IS) Working Solution: Dilute the (R)-N-Ethyl Amphetamine-d5 HCl stock solution to a final concentration of 100 ng/mL in a 50:50 methanol:water mixture.
2. Sample Preparation (Solid-Phase Extraction):
To 1 mL of urine sample, add 25 µL of the 100 ng/mL IS working solution.[8]
Add 1 mL of phosphate buffer (pH 6.0) and vortex.[5]
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.
Load the sample onto the SPE cartridge.
Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 25% methanol).
Elute the analyte and internal standard with 1.5 mL of a basic organic mixture (e.g., dichloromethane:isopropanol:ammonium hydroxide 80:20:2 v/v/v).[5]
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase.[9]
3. LC-MS/MS Analysis:
Parameter
Recommended Setting
Rationale
LC Column
C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Provides good separation for amphetamine-like compounds.
Mobile Phase A
0.1% Formic Acid in Water
Acidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Common organic phase for reversed-phase chromatography.
Flow Rate
0.3 mL/min
Typical for analytical scale columns.
Gradient
Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate
Ensures elution and separation of the analyte from matrix components.
Injection Volume
5 µL
Ionization Mode
Electrospray Ionization (ESI), Positive
Amphetamines readily form positive ions.
MS Detection
Multiple Reaction Monitoring (MRM)
Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
4. MRM Transitions (Example):
Compound
Precursor Ion (m/z)
Product Ion (m/z)
N-Ethyl Amphetamine
164.1
119.1
N-Ethyl Amphetamine-d5
169.1
124.1
Note: These values are illustrative and should be optimized on the specific mass spectrometer.
5. Data Analysis:
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
Determine the concentration of N-Ethyl Amphetamine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Application II: In Vitro Metabolic Stability Assays
(R)-N-Ethyl Amphetamine-d5 HCl can be used as a tool in metabolic studies, particularly for metabolite identification and reaction phenotyping, by acting as a stable, traceable analogue of the parent drug.
Scientific Rationale
Understanding the metabolic fate of a drug is crucial in drug development. In vitro systems, such as human liver microsomes (HLMs), contain a rich complement of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) family.[10][11] By incubating a compound with HLMs and an appropriate cofactor like NADPH, researchers can assess its metabolic stability and identify the resulting metabolites.[12] When analyzing the complex mixture of an in vitro metabolism reaction, a deuterated internal standard is essential for accurate quantification of the parent compound's depletion over time.[13]
Experimental Workflow: Microsomal Stability Assay
Caption: Workflow for a microsomal metabolic stability assay.
Detailed Protocol: Metabolic Stability of N-Ethyl Amphetamine in Human Liver Microsomes
1. Reagents and Preparation:
Human Liver Microsomes (HLMs): Store at -80°C. Thaw on ice immediately before use.[12]
Phosphate Buffer: 100 mM, pH 7.4.
NADPH Regenerating System (or 20 mM NADPH solution): To ensure sustained enzyme activity.[12]
Test Compound Stock: 10 mM (R)-N-Ethyl Amphetamine in DMSO.
Internal Standard: 1 µM (R)-N-Ethyl Amphetamine-d5 HCl in acetonitrile.
Stopping Solution: Acetonitrile.
2. Incubation Procedure:
Prepare an incubation mixture containing HLMs (final concentration 0.5 mg/mL protein) and phosphate buffer.
Add the test compound to the mixture to achieve a final concentration of 1 µM.
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
Initiate the metabolic reaction by adding the NADPH solution.
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the reaction by adding the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with the internal standard.[13] This step precipitates the proteins and stops the enzymatic reaction.
3. Sample Processing and Analysis:
Vortex the quenched samples and centrifuge at >10,000 g for 10 minutes to pellet the precipitated protein.
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
Analyze the samples using the LC-MS/MS method described in Application I to quantify the remaining parent compound (N-Ethyl Amphetamine).
4. Data Analysis:
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
Plot the natural log of the percent remaining versus time.
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
While (R)-N-Ethyl Amphetamine-d5 HCl is not a radioligand, it can serve as a non-labeled competitor in receptor binding assays to determine the binding affinity (Ki) of unlabeled N-Ethyl Amphetamine for specific neurotransmitter receptors or transporters.
Scientific Rationale
Amphetamines exert their effects by interacting with monoamine transporters (DAT, NET, SERT) and receptors (e.g., serotonin 5-HT receptors).[14][15][16] A competitive binding assay measures the ability of a test compound to displace a known radioligand from its receptor.[17] By using a fixed concentration of a radiolabeled ligand that binds to the target receptor (e.g., [³H]-citalopram for the serotonin transporter) and varying concentrations of unlabeled N-Ethyl Amphetamine, one can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[18] The deuterated compound can be used as a reference standard in the analytical verification of the unlabeled compound's concentration and purity.
Caption: Workflow for a competitive receptor binding assay.
Protocol Outline: Determination of Ki for N-Ethyl Amphetamine at the Serotonin Transporter (SERT)
1. Materials:
Receptor Source: Membranes from cells stably expressing human SERT.
Radioligand: [³H]-Citalopram (or another suitable SERT radioligand).
Competitor: (R)-N-Ethyl Amphetamine HCl.
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Filtration Apparatus: Glass fiber filters and a cell harvester.
Scintillation Counter and Cocktail.
2. Assay Procedure:
In a 96-well plate, combine the assay buffer, cell membranes, a fixed concentration of [³H]-Citalopram (typically at its Kd concentration), and varying concentrations of (R)-N-Ethyl Amphetamine.
Total Binding Wells: Contain membranes, radioligand, and buffer (no competitor).
Non-specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) to block all specific binding.
Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioactivity.
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
3. Data Analysis:
Calculate specific binding = Total binding - Non-specific binding.
Plot the percentage of specific binding against the log concentration of (R)-N-Ethyl Amphetamine.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
(R)-N-Ethyl Amphetamine-d5 Hydrochloride is an indispensable tool for in vitro research. Its primary application as an internal standard in LC-MS/MS methods provides the foundation for highly accurate and precise quantification of N-Ethyl Amphetamine in complex biological matrices. Furthermore, its utility extends to supporting critical drug development studies, including the assessment of metabolic stability and receptor interaction profiles. The protocols and principles outlined in this guide are intended to empower researchers to employ this valuable reagent with a thorough understanding of its application and the rationale driving experimental design.
References
KCAS Bio. (2017). The Value of Deuterated Internal Standards. Available from: [Link]
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available from: [Link]
Olorunfemi, O. et al. (2017). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmaceutical Research. Available from: [Link]
Maine.gov. (2023). Urine Drug Procedures. Available from: [Link]
PerkinElmer, Inc. (n.d.). Drugs of Abuse in Urine by SAMHSA Protocol. LabRulez GCMS. Available from: [Link]
S. H. Ferris, G. J. Smith. (2019). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. PMC. Available from: [Link]
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]
D. Luethi, M. E. Trachsel, C. Hoener, M. C. Liechti. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Available from: [Link]
Wikipedia. (n.d.). Amphetamine. Available from: [Link]
Flinders University. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Available from: [Link]
P. A. Pierce, S. J. Peroutka. (1988). Ring-substituted amphetamine interactions with neurotransmitter receptor binding sites in human cortex. PubMed. Available from: [Link]
National Center for Biotechnology Information. (2023). Amphetamine - StatPearls. Available from: [Link]
S. Kneisel, A. A. Weber, F. T. Peters, H. H. Maurer. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. CORE. Available from: [Link]
D. J. Heal, S. L. Smith, J. Gosden, D. J. Nutt. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. PMC. Available from: [Link]
National Center for Advancing Translational Sciences. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available from: [Link]
A. S. C. Varrone, C. Halldin. (2023). Microsome Mediated in Vitro Metabolism: A Convenient Method for the Preparation of the PET Radioligand Metabolite [18F]FE-PE2I-OH for Translational Dopamine Transporter Imaging. PMC. Available from: [Link]
S. Kneisel, F. T. Peters, H. H. Maurer. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. Available from: [Link]
SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. Available from: [Link]
Application Notes and Protocols for In Vivo Studies Using (R)-N-Ethyl Amphetamine-d5 Hydrochloride
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of (R)-N-Ethyl Amphetamine-d5 Hydrochloride in preclinical in vivo stud...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of (R)-N-Ethyl Amphetamine-d5 Hydrochloride in preclinical in vivo studies. The primary application of this stable isotope-labeled standard is as an internal standard (IS) for the quantitative bioanalysis of (R)-N-Ethyl Amphetamine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind protocol design, from animal model selection and pharmacokinetic study design to sample preparation, bioanalytical method validation, and data interpretation. The protocols described herein are designed to ensure robust, reproducible, and regulatory-compliant data generation.
Background and Scientific Rationale
Pharmacology of N-Ethylamphetamine
N-Ethylamphetamine (also known as Etilamfetamine) is a stimulant of the amphetamine and phenethylamine classes.[1][2] Historically explored as an appetite suppressant, it is now recognized primarily as a designer drug with psychoactive effects.[1][3] Like other amphetamines, it functions as a central nervous system stimulant, though its precise receptor binding profile and metabolic pathway are less characterized than parent amphetamines.[2] It is known to be metabolized to amphetamine, and both the parent compound and its metabolite contribute to the overall pharmacological effect.[3] As a Schedule I controlled substance in the United States, all research must be conducted in compliance with DEA regulations.[1]
The Critical Role of Stable Isotope-Labeled Internal Standards (SIL-IS)
In quantitative bioanalysis, particularly for pharmacokinetic (PK) and drug metabolism (DMPK) studies, accuracy and precision are paramount.[4][5] Biological matrices like plasma, blood, and tissue homogenates are complex and can significantly impact the analytical signal through a phenomenon known as the "matrix effect," leading to ion suppression or enhancement in mass spectrometry.[6]
A SIL-IS, such as (R)-N-Ethyl Amphetamine-d5 Hydrochloride, is the gold standard for mitigating these issues.[7][8] By replacing five hydrogen atoms with deuterium, the molecule's mass is increased by five Daltons. This mass shift allows it to be distinguished from the unlabeled analyte by the mass spectrometer, yet it remains chemically and physically almost identical.
Key Advantages of Using a SIL-IS:
Compensates for Matrix Effects: The SIL-IS and the analyte co-elute during chromatography and experience nearly identical ionization effects, allowing for accurate signal normalization.[4][9]
Corrects for Sample Preparation Variability: Any loss of analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the SIL-IS, ensuring the final analyte/IS ratio remains constant.[7]
Improves Accuracy and Precision: The use of a SIL-IS has been widely shown to improve inter- and intra-assay accuracy and precision, which is a core requirement for regulatory submissions to agencies like the FDA.[8][10]
The stability of the deuterium labels is critical; they must be placed on non-exchangeable positions of the molecule to prevent replacement by protons from the solvent or matrix.[7] (R)-N-Ethyl Amphetamine-d5 is typically labeled on the phenyl ring, which is a chemically stable position.
Preclinical In Vivo Study Design
The primary objective of an in vivo study involving (R)-N-Ethyl Amphetamine is typically to characterize its pharmacokinetic profile: absorption, distribution, metabolism, and excretion (ADME). (R)-N-Ethyl Amphetamine-d5 HCl is not the therapeutic agent but the critical analytical tool used to quantify the unlabeled drug in collected samples.
Objectives and Endpoints
Primary Objective: To determine the plasma concentration-time profile of (R)-N-Ethyl Amphetamine following administration to a relevant animal model.
Secondary Objectives:
To identify and quantify major metabolites (e.g., Amphetamine).
To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, T½, etc.).
To assess brain or other tissue distribution.
Key Endpoints: Quantifiable concentrations of the analyte in plasma, urine, and/or tissue homogenates at discrete time points.
Selection of Animal Models
Rodent models, particularly Sprague-Dawley or Wistar rats, are commonly used for amphetamine pharmacokinetic studies due to their well-characterized physiology and the extensive historical data available.[11][12] The choice of species and strain should be justified based on the study's scientific objectives.
Model: Male Sprague-Dawley rats (250-300g).
Justification: This model is widely accepted for general pharmacokinetic screening. For studies investigating specific neurological or behavioral effects, other models may be more appropriate.[13]
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The protocol should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).
Dose Formulation and Administration
Dose Vehicle: The choice of vehicle is critical for ensuring drug solubility and stability. A common starting point is a solution of 5% DMSO, 10% Solutol® HS 15, and 85% saline.
Dose Selection: Doses for N-Ethylamphetamine are not well-established. Based on data for similar amphetamines in rodents, a starting dose range of 1-5 mg/kg could be explored.[14][15] The final dose should be determined in pilot studies.
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common for ensuring complete bioavailability in initial PK studies.[14][15] Oral (p.o.) administration can be used to assess oral bioavailability.
Experimental Protocols
Protocol 1: Rodent Pharmacokinetic Study Workflow
This protocol outlines a typical workflow for a single-dose PK study in rats.
Materials:
(R)-N-Ethyl Amphetamine (the drug to be studied)
Dosing vehicle
Male Sprague-Dawley rats with jugular vein catheters (for serial blood sampling)
K2-EDTA collection tubes
Centrifuge, pipettes, freezer (-80°C)
Procedure:
Acclimation: Acclimate animals for at least 3 days prior to the study. Fast animals overnight (with access to water) before dosing.
Dose Administration: Accurately weigh each animal. Administer the formulated dose of (R)-N-Ethyl Amphetamine via the chosen route (e.g., 2 mg/kg, i.p.).
Blood Sampling: Collect blood samples (approx. 100-150 µL) from the jugular vein catheter at specified time points. A typical sampling schedule would be:
Immediately place blood samples into K2-EDTA tubes and mix gently.
Keep samples on ice.
Within 30 minutes of collection, centrifuge the tubes at 2000 x g for 10 minutes at 4°C to separate plasma.
Carefully transfer the supernatant (plasma) to uniquely labeled cryovials.
Storage: Snap-freeze the plasma samples and store them at -80°C until bioanalysis.
Diagram 1: In Vivo Pharmacokinetic Workflow
This diagram illustrates the sequential process from animal preparation to final data analysis.
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
The goal of sample preparation is to isolate the analyte and internal standard from matrix components (like proteins and phospholipids) that interfere with analysis.[16] Protein precipitation is a fast and effective method for this class of compounds.
Materials:
Rat plasma samples, calibration standards, and quality control (QC) samples
(R)-N-Ethyl Amphetamine-d5 Hydrochloride (Internal Standard Stock Solution, e.g., 1 µg/mL in methanol)
Acetonitrile (ACN), ice-cold, LC-MS grade
Microcentrifuge tubes (1.5 mL)
96-well collection plate
Procedure:
Thaw Samples: Thaw all plasma samples, standards, and QCs on ice.
Aliquot Samples: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of each plasma sample, standard, or QC.
Add Internal Standard: Add 10 µL of the (R)-N-Ethyl Amphetamine-d5 HCl working solution (e.g., 100 ng/mL) to every tube except for "double blank" samples (matrix with no analyte or IS). Vortex briefly.
Protein Precipitation: Add 150 µL of ice-cold acetonitrile to each tube.
Vortex & Centrifuge: Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a 96-well collection plate. Avoid disturbing the protein pellet.
Dilution (Optional): Add 100 µL of LC-MS grade water to each well to reduce the organic solvent concentration, which can improve chromatographic peak shape.
Analysis: Seal the plate and place it in the LC-MS/MS autosampler for injection.
Bioanalytical Method and Validation
A robust and validated bioanalytical method is a regulatory requirement to ensure data integrity.[10] The method must be validated for parameters including accuracy, precision, selectivity, sensitivity, and stability according to FDA or ICH M10 guidelines.
LC-MS/MS Instrumentation and Conditions
The following table provides typical starting parameters for an LC-MS/MS method. These must be optimized for the specific instrument used.
Parameter
Typical Condition
Rationale
LC System
UPLC/UHPLC System
Provides high resolution and fast run times.
Column
C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Good retention and peak shape for basic compounds like amphetamines.
Mobile Phase A
0.1% Formic Acid in Water
Provides protons for efficient positive ionization.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic solvent for eluting the analyte.
Gradient
Start at 5% B, ramp to 95% B over 3 min, hold, re-equilibrate. Total run time ~5 min.
Separates the analyte from matrix components.
Flow Rate
0.4 mL/min
Typical for a 2.1 mm ID column.
Injection Volume
5 µL
Balances sensitivity with potential for column overload.
MS System
Triple Quadrupole Mass Spectrometer
Required for the selectivity and sensitivity of Multiple Reaction Monitoring (MRM).
Ionization Mode
Electrospray Ionization, Positive (ESI+)
Amphetamines readily form positive ions.
MRM Transitions
To be determined by infusion (R)-N-Ethyl Amphetamine: Q1 > Q3 (R)-N-Ethyl Amphetamine-d5: Q1+5 > Q3+5
Precursor ion (Q1) is selected, fragmented, and a specific product ion (Q3) is monitored for high selectivity and quantification.
Calibration and Quality Control
Calibration Curve: Prepare a set of calibration standards by spiking blank matrix (rat plasma) with known concentrations of the analyte. The range should cover the expected concentrations in the study samples (e.g., 0.5 - 500 ng/mL).
Quality Control (QC) Samples: Prepare QCs at a minimum of three concentration levels (low, medium, high) to be analyzed with the study samples. QC results are used to accept or reject the analytical run.
Diagram 2: Principle of Internal Standard Quantification
This diagram shows how the ratio of analyte to a fixed amount of internal standard corrects for variations.
Data Analysis and Interpretation
Once the concentrations of (R)-N-Ethyl Amphetamine are determined for each sample at each time point, the data are plotted (concentration vs. time) and analyzed using non-compartmental analysis (NCA) with software such as Phoenix® WinNonlin®.
Key Pharmacokinetic Parameters:
Cmax: Maximum observed plasma concentration.
Tmax: Time at which Cmax is observed.
AUC (Area Under the Curve): A measure of total drug exposure over time.
T½ (Half-life): The time required for the plasma concentration to decrease by half.
CL (Clearance): The volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
References
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]
FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration. [Link]
Sales, K. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. [Link]
FDA. (2001). Bioanalytical Method Validation. Food and Drug Administration. [Link]
Couch, R. A., et al. (2018). Pharmacokinetic and pharmacodynamic analysis of d-amphetamine in an attention task in rodents. Behavioural Pharmacology. [Link]
Westphal, F., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Forensic Science International. [Link]
Couch, R. A., et al. (2019). Pharmacokinetic and pharmacodynamic analysis of d-amphetamine in an attention task in rodents. PMC. [Link]
Gmaj, J., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of Pharmaceutical and Biomedical Analysis. [Link]
Rodent Amphetamine Model of Schizophrenia. (n.d.). Creative Biolabs. [Link]
Wadenberg, M. L., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. MDPI. [Link]
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.[Link]
The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025). Pharmaffiliates. [Link]
CONFIRMATION OF SELECT AMPHETAMINES BY LIQUID CHROMATOGRAPHY – TANDEM MASS SPECTROMETRY. (2020). Washington State Patrol. [Link]
Rob, E. (n.d.). Plasma Drug Testing for D and L Isomers of Amphetamine and Methamphetamine by Liquid Chromatography Mass Spectrometry with a Range of 2.5 to 1000 ng/mL. Scholar Works at UT Tyler. [Link]
DeToma, A. S., et al. (2021). The Vaporization Enthalpy and Vapor Pressure of (±) N-Ethyl Amphetamine by Correlation Gas Chromatography. MDPI. [Link]
Papsun, D. M., et al. (2023). Pharmacology of R-(−)-Methamphetamine in Humans: A Systematic Review of the Literature. ACS Chemical Neuroscience. [Link]
Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. (n.d.). Agilent Technologies. [Link]
Zestos, A. G., et al. (2008). Evaluation of a pharmacokinetic hypothesis for reduced locomotor stimulation from methamphetamine and cocaine in adolescent versus adult C57BL/6J mice. Psychopharmacology. [Link]
Papsun, D. M., et al. (2023). Pharmacology of R-(−)-Methamphetamine in Humans: A Systematic Review of the Literature. ACS Publications. [Link]
Application Note: Protocol for (R)-N-Ethyl Amphetamine-d5 HCl in Forensic Toxicology
This Application Note and Protocol details the forensic validation and operational use of (R)-N-Ethyl Amphetamine-d5 Hydrochloride (Etilamfetamine-d5). This deuterated, enantiomerically pure internal standard is critical...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol details the forensic validation and operational use of (R)-N-Ethyl Amphetamine-d5 Hydrochloride (Etilamfetamine-d5). This deuterated, enantiomerically pure internal standard is critical for the precise quantification of N-Ethylamphetamine in biological matrices, particularly when differentiating metabolic pathways or enantiomeric composition in complex forensic toxicology cases.
Introduction & Scientific Rationale
N-Ethylamphetamine (Etilamfetamine) is a psychomotor stimulant and an N-substituted analogue of amphetamine. In forensic contexts, it appears as a drug of abuse or a metabolite of certain prodrugs. It is metabolized primarily into amphetamine.[1]
The Role of (R)-N-Ethyl Amphetamine-d5
Standard forensic protocols often use racemic internal standards. However, the use of (R)-N-Ethyl Amphetamine-d5 offers distinct advantages:
Chiral Precision: In chiral chromatography, this IS co-elutes specifically with the (R)-enantiomer, allowing for exact correction of matrix effects specific to that isomer. This is vital because the (S)-enantiomer is typically the more potent CNS stimulant, and enantiomeric ratios can distinguish between pharmaceutical intake (often pure enantiomers) and illicit synthesis (often racemic).
Isotope Dilution Stability: The d5-labeling (typically on the phenyl ring) provides a mass shift of +5 Da, preventing cross-talk with the native analyte (M+H 164.1) while retaining identical extraction and ionization properties.
Objective: Create stable working solutions for calibration and spiking.
Stock Solution (1 mg/mL): Dissolve 1 mg of (R)-N-Ethyl Amphetamine-d5 HCl in 1 mL of LC-MS grade Methanol. Store at -20°C in amber glass.
Working Internal Standard (1 µg/mL): Dilute 10 µL of Stock Solution into 9.99 mL of Methanol.
Daily Precipitation Solution: Dilute the Working IS to 50 ng/mL in Acetonitrile (for protein precipitation) or Water (for SPE spiking).
B. Sample Preparation: Mixed-Mode Solid Phase Extraction (SPE)
Rationale: Amphetamines are basic amines. A mixed-mode cation exchange (MCX/X-C) mechanism provides the highest cleanliness by washing away neutrals and acids before eluting the basic analyte.
Caption: Mixed-mode cation exchange SPE workflow ensuring removal of acidic and neutral interferences prior to basic elution.
C. Instrumental Analysis (LC-MS/MS)
System: UHPLC coupled to Triple Quadrupole MS.
Column: Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm). Note: These phases offer superior selectivity for aromatic amines compared to C18.
LC Parameters:
Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional).
Mechanistic Insight: The transition 164.1 → 119.1 corresponds to the loss of the ethylamine group (neutral loss of 45 Da), leaving the phenylpropene cation. The d5 analog shifts this by +5 Da (169 → 124), confirming the label is on the stable phenyl ring.
Validation & Quality Assurance
This protocol adheres to ANSI/ASB Standard 036 (SWGTOX) requirements.
Calibration Model
Range: 5 ng/mL – 1000 ng/mL.
Weighting: 1/x².
Acceptance: r² > 0.99; Residuals < ±20%.
Isotope Effects & Retention Time
Deuterated analogs may elute slightly earlier than non-deuterated targets on high-efficiency columns due to the "deuterium isotope effect" (slightly lower lipophilicity).
Acceptance Criteria: The Retention Time (RT) of (R)-N-Ethyl Amphetamine-d5 must be within ±0.05 min of the analyte in the sample.
Matrix Effect Quantification
Calculate Matrix Factor (MF) using the post-extraction spike method:
The d5-IS corrects for this. Ensure IS-normalized MF is between 0.8 and 1.2.
Troubleshooting & Optimization
Issue: Low Recovery
Cause: Sample pH not optimized during load.
Fix: Ensure buffer pH is 6.0. If pH > 8 (pKa of amphetamines is ~9.9), the drug loses charge and won't bind to the cation exchange sites.
Issue: Peak Tailing
Cause: Secondary silanol interactions.
Fix: Increase Ammonium Formate concentration to 10mM or use a column with "charged surface hybrid" (CSH) technology.
Logic Diagram: Method Optimization Path
Caption: Decision tree for troubleshooting common LC-MS/MS anomalies in amphetamine analysis.
References
Cayman Chemical. (R)-(-)-N-Ethylamphetamine (hydrochloride) Product Information. Retrieved from
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12329382, Etilamfetamine. Retrieved from
Scientific Working Group for Forensic Toxicology (SWGTOX). Standard Practices for Method Validation in Forensic Toxicology. ANSI/ASB Standard 036. Retrieved from
Cerilliant. N-Ethylamphetamine and Metabolites Analytical Standards. Retrieved from
Journal of Analytical Toxicology.Simultaneous Analysis of Amphetamine-Type Stimulants in Plasma. (General Reference for SPE protocols).
(R)-N-Ethylamphetamine-d5 Hydrochloride is a stable isotope-labeled internal standard (SIL-IS) specifically designed for the precise quantification of (R)-N-ethylamphetamine (EtAm). While N-ethylamphetamine is a known metabolite of the prodrug Fenethylline (Captagon) and a designer stimulant in its own right, its chiral analysis is critical in forensic contexts to distinguish between metabolic byproducts, illicit racemic synthesis, and stereoselective pharmaceutical sources.
This guide details the application of the deuterated (R)-enantiomer in Isotope Dilution Mass Spectrometry (IDMS) . By using an enantiopure internal standard, laboratories can achieve superior accuracy in chiral LC-MS/MS workflows, correcting for matrix effects, extraction variability, and ionization suppression without introducing interfering signals in the (S)-enantiomer retention window.
Chemical & Physical Properties
Property
Specification
Chemical Name
(R)-N-Ethyl-1-phenyl-propan-2-amine-d5 HCl
Isotopic Modification
Phenyl-d5 (Ring deuteration)
Molecular Weight
~204.75 g/mol (Salt); ~168.29 (Free Base)
Stereochemistry
(R)-Enantiomer (Enantiopure)
Solubility
Methanol, Water (High)
Stability
Hygroscopic; Store at -20°C
Mechanism of Action: Enantioselective IDMS
The primary challenge in analyzing amphetamine-type stimulants (ATS) is the high potential for matrix interference in urine and blood.
The "Carrier Effect"
In trace analysis, the d5-labeled standard acts as a "carrier," occupying the active sites on glassware and injection liners that might otherwise irreversibly bind the trace analyte.
Chiral Fidelity
In chiral chromatography, a racemic internal standard (d5-rac-EtAm) would elute as two peaks, potentially obscuring the analyte of interest or complicating integration. Using (R)-N-Ethylamphetamine-d5 ensures the IS elutes only at the (R)-retention time. This provides a precise reference point for the (R)-analyte and leaves the (S)-window clean, or allows for exact quantification of the (R)-isomer specifically.
Diagram 1: Enantioselective IDMS Workflow
Caption: Workflow for Isotope Dilution Mass Spectrometry using an enantiopure internal standard to ensure precise quantification.
N-Ethylamphetamine is often detected in the context of Fenethylline (Captagon) abuse. Fenethylline is a codrug of amphetamine and theophylline.[1] While the primary metabolites are Amphetamine and Theophylline, EtAm is frequently found as a synthesis impurity or a minor metabolic intermediate.
Diagram 2: Metabolic & Degradation Context
Caption: N-Ethylamphetamine appears as both a degradation product of Fenethylline and a precursor to Amphetamine.
Protocol: Chiral LC-MS/MS Analysis
Objective: Quantify (R)-N-Ethylamphetamine in human urine with enantiomeric separation.
A. Sample Preparation (Solid Phase Extraction)
Standardization: Use Class A volumetric glassware.
Aliquot: Transfer 200 µL of urine into a clean tube.
Internal Standard: Add 20 µL of (R)-N-Ethylamphetamine-d5 working solution (1 µg/mL in MeOH). Vortex for 10s.
Buffer: Add 600 µL of 100 mM Phosphate Buffer (pH 6.0).
SPE Loading: Condition a Mixed-Mode Cation Exchange cartridge (e.g., Strata-X-C or Oasis MCX) with MeOH and water. Load sample.
Operate in Positive Electrospray Ionization (+ESI) mode.
Analyte
Precursor Ion (Q1)
Product Ion (Q3)
Collision Energy (eV)
Role
(R)-EtAm
164.1
91.1 (Tropylium)
20
Quantifier
164.1
118.1
15
Qualifier
(R)-EtAm-d5
169.1
96.1
20
Internal Standard
169.1
123.1
15
Qualifier
Note: The mass shift of +5 Da (Phenyl-d5) is retained in the tropylium ion fragment (91 -> 96), making it an ideal interference-free transition.
Validation & Quality Assurance
To ensure scientific integrity (E-E-A-T), the method must be validated according to SWGTOX or FDA Bioanalytical Method Validation guidelines.
Linearity & Calibration
Range: 5 ng/mL – 1000 ng/mL.
Weighting: 1/x².
Acceptance: r² > 0.995; Back-calculated standards within ±15% (±20% at LLOQ).
Isotopic Purity Check
Before use, inject a high concentration of the d5-standard (1 µg/mL) without analyte. Monitor the unlabeled transitions (164->91).
Requirement: Contribution to the unlabeled channel must be < 5% of the LLOQ response to prevent false positives.
Deuterium Exchange
The phenyl-d5 label is extremely stable. Unlike deuterium on the amine or chiral center, ring deuteration does not undergo back-exchange in protic solvents or acidic urine, ensuring long-term stock stability.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Co-elution of Enantiomers
Column aging or incorrect pH.
Adjust Ammonium Hydroxide concentration. Chiral columns are pH sensitive.
Low IS Recovery
Ion suppression from matrix.
Switch from "Dilute & Shoot" to SPE (Section 5A) to remove salts/proteins.
Signal Drift
Source contamination.
Divert flow to waste for the first 1 min and last 2 mins of the gradient.
Cross-Talk
Mass window too wide.
Narrow Q1/Q3 resolution to "Unit" or "0.7 FWHM".
References
Katselou, M., et al. (2016).[4] "Fenethylline (Captagon) Abuse - Local Problems from an Old Drug Become Universal." Basic & Clinical Pharmacology & Toxicology. Link
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). "Standard Practices for Method Validation in Forensic Toxicology." Journal of Analytical Toxicology. Link
United Nations Office on Drugs and Crime (UNODC). (2021). "Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials." Link
Sigma-Aldrich/Merck. (2023). "Chiral LC-MS Analysis of Methamphetamine and Related Compounds on Astec® CHIROBIOTIC® V2." Application Note. Link
PubChem. (2024). "N-Ethylamphetamine Compound Summary." National Library of Medicine. Link
Disclaimer: This Application Note is for research and forensic use only. Not for use in diagnostic procedures without clinical validation.
Technical Support Center: Troubleshooting Signal Suppression in (R)-N-Ethyl Amphetamine-d5 Hydrochloride Analysis
Introduction You are likely accessing this guide because you are observing low, variable, or non-existent signal intensities for (R)-N-Ethyl Amphetamine-d5 (d5-NEA) in your LC-MS/MS assays. In forensic and clinical toxic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
You are likely accessing this guide because you are observing low, variable, or non-existent signal intensities for (R)-N-Ethyl Amphetamine-d5 (d5-NEA) in your LC-MS/MS assays.
In forensic and clinical toxicology, d5-NEA is the critical stable-isotope labeled internal standard (SIL-IS) used to normalize the quantitation of N-Ethylamphetamine. Because it is chemically nearly identical to the analyte, we expect it to track the analyte perfectly. When the d5-IS signal is suppressed, it indicates a systemic Matrix Effect (ME) that compromises the reliability of your entire assay.
This guide moves beyond basic checks to address the root causes: Ionization Competition and Chromatographic Co-elution .[1]
Module 1: Diagnosis – Confirming Matrix Effects
The Symptom: Your neat standards look great, but extracted samples show 10-50% of the expected IS response.
The Question: Is this instrument drift, or is the biological matrix killing the ionization?
Protocol: Post-Column Infusion (The "Matuszewski" Check)
Do not guess. Visualize the suppression zones using this definitive test.
Experimental Setup:
Infusion: Prepare a clean solution of (R)-N-Ethyl Amphetamine-d5 (approx. 100 ng/mL) in mobile phase. Load this into a syringe pump.
Injection: Inject a blank extracted matrix (e.g., urine or plasma processed exactly like your samples) via the LC autosampler.
Mixing: Combine the flows using a T-junction before the MS source.
Monitor: Acquire data for the d5-NEA MRM transition.
The Logic: The syringe pump provides a constant baseline signal. Any dip in this baseline during the LC run indicates a zone where matrix components are suppressing ionization.
Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix effects.
Module 2: The Root Cause – Sample Preparation
The Question: I am using Protein Precipitation (PPT). Why is suppression still happening?
The Science:
(R)-N-Ethyl Amphetamine is a hydrophobic amine. In ESI+, it competes for the surface of the charged droplet. Phospholipids (PLs) —specifically Glycerophosphocholines (GPC) and Lysophosphatidylcholines (LPC)—are the primary enemies in plasma.
Mechanism: PLs are surfactants.[2] They migrate to the surface of the ESI droplet, effectively "blocking" your amphetamine molecules from evaporating into the gas phase.
The PPT Failure: Protein precipitation (Acetonitrile/Methanol) removes proteins but leaves >95% of phospholipids in the supernatant.
Remediation Strategy: Extraction Comparison
If your d5-NEA elutes in the "Phospholipid Zone" (typically late in a reverse-phase gradient), you must change extraction methods.
Method
Phospholipid Removal
Recovery of NEA
Complexity
Recommendation
Protein Precip (PPT)
< 5% (Poor)
High
Low
NOT RECOMMENDED for sensitive assays.
Liquid-Liquid (LLE)
> 90% (Good)
High
High
Excellent. Use MTBE or Hexane/Ethyl Acetate at high pH.
Supported Liquid (SLE)
> 95% (Excellent)
High
Medium
Best Balance. Automatable LLE equivalent.
PL Removal Plates
> 99% (Superior)
High
Low
Top Choice. (e.g., Ostro, HybridSPE).
Action Item:
Monitor the matrix! Add these MRM transitions to your method to "see" the invisible phospholipids:
Precursor: 184 m/z (Product ion scan of 184) OR
MRM: 496 → 184 (LPC) and 758 → 184 (GPC).
Module 3: Chromatography – Moving the Peak
The Question: My extraction is fixed, but I still see suppression at the void volume.
The Science:
Amphetamines are small, polar, basic molecules. On a standard C18 column, they often elute very early (near the void volume), exactly where salts and unretained matrix components elute.
The Fix: You need to increase retention (k') to move the d5-NEA peak away from the suppression zone.
Column Selection Logic
Do not rely on standard C18 interactions. Use "Alternative Selectivity."
Figure 2: Decision tree for chromatographic optimization to avoid suppression zones.
Recommended Protocol:
Stationary Phase: Switch to a Biphenyl or Pentafluorophenyl (PFP) column. These phases interact with the aromatic ring of the amphetamine, providing superior retention compared to C18.
Mobile Phase: Use Water/Methanol with 0.1% Formic Acid .
Note: Methanol often provides better sensitivity for amphetamines in ESI+ than Acetonitrile, despite slightly higher backpressure.
Module 4: The Deuterium Isotope Effect
The Question: My analyte and Internal Standard (IS) peaks don't overlap perfectly. Is this causing the variance?
The Science:
Deuterium (D) is slightly more lipophilic than Hydrogen (H). In high-resolution chromatography (UPLC), a d5-labeled IS may elute slightly earlier than the non-labeled analyte.
The Risk: If the matrix suppression zone is sharp (narrow), the IS might elute inside the suppression window while the analyte elutes outside (or vice versa). This destroys the IS's ability to correct for the suppression.
Troubleshooting Steps:
Check Retention Times: If the shift is >0.1 min, the "correction" validity is compromised.
Mitigation:
Use a column with lower plate count (sacrifice some efficiency for co-elution).
Switch to a 13C-labeled IS (Carbon-13 has no chromatographic isotope effect).
FAQs
Q: Can I just dilute the sample to stop suppression?A: Yes. Dilution is the simplest form of troubleshooting. Try a 1:5 or 1:10 dilution of your extract with mobile phase. If the corrected concentration increases upon dilution, you have confirmed matrix suppression (the "Dilution Integrity" test).
Q: Why is my IS signal varying between patient samples?A: This is the definition of "Relative Matrix Effect." Different patients have different phospholipid profiles and salt concentrations. You must validate this by calculating the Matrix Factor (MF) for at least 6 different lots of matrix.
Acceptance Criteria: The CV of the IS-normalized Matrix Factor across 6 lots must be < 15%.
References
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS.[3] Analytical Chemistry.
Taylor, P. J. (2005). Matrix effects: The Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry.[3] Clinical Biochemistry.
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.
Ismaiel, O. A., et al. (2008). Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS.[4] Journal of Chromatography B.
Technical Support Center: Optimizing LC Gradients for (R)-N-Ethyl Amphetamine-d5 Hydrochloride
Welcome to the technical support center for the analysis of (R)-N-Ethyl Amphetamine-d5 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of (R)-N-Ethyl Amphetamine-d5 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for liquid chromatography (LC) methods. As Senior Application Scientists, we have curated this information to be both technically robust and practically applicable in a laboratory setting.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the chromatographic analysis of (R)-N-Ethyl Amphetamine-d5 Hydrochloride.
Q1: Why am I seeing significant peak tailing for my (R)-N-Ethyl Amphetamine-d5 Hydrochloride standard?
A1: Peak tailing for basic compounds like N-Ethyl Amphetamine is a frequent issue in reversed-phase HPLC.[1][2] The primary cause is the interaction between the protonated amine group of the analyte and residual acidic silanol groups on the silica-based stationary phase.[2][3] These secondary interactions lead to a distorted peak shape. To mitigate this, consider operating your mobile phase at a low pH (e.g., 2-3) to suppress the ionization of the silanol groups.[4] Utilizing a highly deactivated, end-capped column can also significantly reduce these unwanted interactions.[2]
Q2: What is the purpose of using a deuterated internal standard like (R)-N-Ethyl Amphetamine-d5 Hydrochloride?
A2: Deuterated internal standards are crucial for accurate and precise quantification in LC-MS analysis.[5] Since (R)-N-Ethyl Amphetamine-d5 Hydrochloride is chemically identical to its non-deuterated counterpart, it co-elutes during chromatography. However, its slightly higher mass allows it to be distinguished by the mass spectrometer.[5] This allows it to act as an internal reference to correct for variations in sample preparation, injection volume, matrix effects, and instrument response, ultimately leading to more reliable and reproducible results.[5]
Q3: What are the recommended starting mobile phases and additives for my LC gradient?
A3: For reversed-phase LC-MS analysis of amphetamine-like compounds, a common starting point is a mobile phase consisting of water with an acidic modifier as mobile phase A and acetonitrile or methanol with the same modifier as mobile phase B.[6][7] Commonly used volatile modifiers that are compatible with mass spectrometry include 0.1% formic acid or 0.1% acetic acid.[6][8] These acids help to protonate the analyte, leading to good peak shape and ionization efficiency in positive electrospray ionization (ESI) mode.[6] Ammonium acetate or ammonium formate can also be used as buffers.[8][9]
Q4: My sensitivity for (R)-N-Ethyl Amphetamine-d5 Hydrochloride is low. How can I improve it?
A4: Low sensitivity can stem from several factors. First, ensure your mobile phase composition is optimal for ionization in the mass spectrometer source. Acidic mobile phases generally enhance sensitivity for basic compounds in positive ESI mode.[6] Chemical derivatization is another technique that has been shown to improve the sensitivity of amphetamines in MS-based detection.[10][11][12] Additionally, online solid-phase extraction (SPE) can be employed to remove matrix interferences from complex samples like urine, which can suppress the analyte signal.[13]
Q5: I'm observing a drift in retention time for my analyte. What could be the cause?
A5: Retention time drift can be caused by several factors.[14] Ensure your mobile phases are freshly prepared and that the column is properly equilibrated before each run. Fluctuations in laboratory temperature can also affect retention time if a column oven is not used.[14] Check for any leaks in the LC system, as this can alter the mobile phase composition and flow rate.[15] Finally, ensure the gradient composition is being delivered accurately by the pump.
Troubleshooting Guides
This section provides detailed, step-by-step guides for resolving specific issues you may encounter during your experiments.
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is a common chromatographic problem, especially for basic analytes like N-Ethyl Amphetamine.
Step 1: Initial Assessment
Calculate Asymmetry Factor (As): Quantify the degree of tailing. An As value greater than 1.2 is generally considered tailing.[2]
Review Chromatographic Conditions: Note the column type, mobile phase pH, and any additives being used.
Step 2: Mobile Phase Optimization
Lower Mobile Phase pH: Adjust the mobile phase pH to a range of 2.5-3.5 using a volatile acid like formic acid or acetic acid.[4] This will protonate the analyte and suppress the ionization of residual silanol groups on the stationary phase, reducing secondary interactions.[2]
Introduce a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, minimizing their availability to the analyte. Note: TEA is not suitable for LC-MS analysis due to its ion-suppressing effects.
Step 3: Column Evaluation
Use an End-Capped Column: If you are not already, switch to a column with a highly end-capped stationary phase. This significantly reduces the number of free silanol groups.[2]
Consider a Different Stationary Phase: Explore columns with alternative stationary phases, such as those with embedded polar groups, which can shield the silanol activity.
Step 4: Methodological Checks
Sample Overload: Inject a lower concentration of your standard to rule out mass overload as the cause of tailing.[3]
Extra-Column Volume: Ensure that all tubing and connections are optimized to minimize dead volume, which can contribute to peak distortion.
Guide 2: Enhancing Signal Intensity and Sensitivity
Low signal intensity can compromise the accuracy and limit of detection of your assay.
Step 1: Mass Spectrometer Source Optimization
Tune the Instrument: Ensure your mass spectrometer is properly tuned for the mass range of (R)-N-Ethyl Amphetamine-d5 Hydrochloride.
Optimize Source Parameters: Systematically optimize parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature to maximize the ionization of your analyte.
Step 2: Mobile Phase and Ionization
Acidic Modifiers: Confirm the presence of an acidic modifier (e.g., 0.1% formic acid) in your mobile phase to promote protonation and enhance signal in positive ESI mode.[6]
Solvent Choice: Acetonitrile often provides better ionization efficiency than methanol for many compounds in ESI.[6]
Step 3: Sample Preparation and Cleanup
Solid-Phase Extraction (SPE): For complex matrices like plasma or urine, implement an SPE cleanup step to remove interfering substances that can cause ion suppression.[13]
Protein Precipitation: For plasma samples, a simple protein precipitation with a solvent like acetonitrile can help to clean up the sample.[16]
Step 4: Advanced Techniques
Chemical Derivatization: If sensitivity is still a major issue, consider derivatization of the amine group. This can improve chromatographic properties and enhance ionization efficiency.[10][11][12]
Data and Protocols
Table 1: Recommended Starting LC-MS Conditions for (R)-N-Ethyl Amphetamine-d5 Hydrochloride
Parameter
Recommended Setting
Rationale
Column
C18, end-capped, 2.1 x 50 mm, <3 µm
Provides good retention for moderately polar compounds and minimizes peak tailing.
Mobile Phase A
Water + 0.1% Formic Acid
Volatile, MS-compatible, and provides a low pH to improve peak shape.[6][8]
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Good elution strength and often provides better ESI efficiency than methanol.[6]
Gradient
5-95% B over 5-10 minutes
A good starting point for method development.
Flow Rate
0.2-0.4 mL/min
Appropriate for a 2.1 mm ID column.
Column Temperature
30-40 °C
Improves peak shape and reduces viscosity.
Injection Volume
1-5 µL
Minimize to prevent peak distortion.
Ionization Mode
Positive Electrospray (ESI+)
Amphetamines readily form positive ions.
Protocol 1: Step-by-Step Mobile Phase Preparation
Prepare Mobile Phase A (Aqueous):
Measure 999 mL of high-purity (e.g., LC-MS grade) water into a clean 1 L solvent bottle.
Carefully add 1 mL of formic acid (LC-MS grade).
Cap the bottle and mix thoroughly.
Degas the solution for 10-15 minutes using an appropriate method (e.g., sonication or vacuum degassing).
Prepare Mobile Phase B (Organic):
Measure 999 mL of high-purity acetonitrile (LC-MS grade) into a clean 1 L solvent bottle.
Carefully add 1 mL of formic acid (LC-MS grade).
Cap the bottle and mix thoroughly.
Degas the solution for 10-15 minutes.
System Priming:
Prime all pump lines with the newly prepared mobile phases to ensure all previous solvents are flushed out.
Visualized Workflows
Diagram 1: Troubleshooting Peak Tailing
Caption: A decision tree for systematically troubleshooting peak tailing issues.
Diagram 2: LC Gradient Optimization Workflow
Caption: A workflow for optimizing the LC gradient for the analyte.
References
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
Improved LC-MS detection of opioids, amphetamines, and psychedelics using TrEnDi. ChemRxiv.
Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection. Sigma-Aldrich.
Accurate biological testing for amphetamine and methamphetamine abuse using chiral HPLC and MS detection. (2015, September 17). Bioanalysis Zone.
Improved LC-MS detection of opioids, amphetamines, and psychedelics using TrEnDi. ChemRxiv.
Improved LC-MS Detection of Opioids, Amphetamines, and Psychedelics Using TrEnDi. (2025, February 3). Journal of the American Society for Mass Spectrometry.
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu.
Simultaneous Analysis of Seven Amphetamine Class Drugs in Urine for Forensic Toxicology. Waters.
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate.
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography. (2012, October 18). PubMed.
Development of a Method for the Chiral Separation of D/L‑Amphetamine. Agilent.
Peak Tailing in HPLC. Element Lab Solutions.
But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021, December 1). LCGC International.
Improved LC-MS detection of opioids, amphetamines, and psychedelics using TrEnDi. ChemRxiv.
Resolution and Analysis of Enantiomers of Amphetamines by Liquid Chromatography on a Chiral Stationary Phase: Collaborative Study. (2020, January 14). Journal of AOAC INTERNATIONAL.
Amphetamines, Phentermine, and Designer Stimulant Quantitation Using an Agilent 6430 LC/MS/MS. (2015, June 2). Agilent.
Development of a rapid and sensitive method for the quantitation of amphetamines in human plasma and oral fluid by LC-MS-MS. (2003, March 15). PubMed.
METHODS FOR QUANTITATIVE CHIRAL DETERMINATION OF THE d- AND l- ENANTIOMERS OF AMPHETAMINE AND METHAMPHETAMINE. (2013, July 11). Google Patents.
peak tailing. (2010, June 16). Chromatography Forum.
Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines. Benchchem.
LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. SCIEX.
Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. (2025, December 30). Pure Synth.
LC-MS Method Development and Optimization for Small Drug Analysis in Urine. (2023, May 31). ResearchGate.
LC Chromatography Troubleshooting Guide. (2023, November 3). Restek.
Detection of Methamphetamine, Methylenedioxymethamphetamine, and 3,4-Methylenedioxy-N-ethylamphetamine in Spiked Plasma by HPLC and TLC. (2019, November 27). Oxford Academic.
Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis. (2019, January 15). PubMed.
LC Troubleshooting Guide. Agilent.
Mobile phases compatible for LC/MS. Shimadzu.
HPLC solvents and mobile phase additives. Swansea University.
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). Restek.
Mobile phases compatible for LCMS. Shimadzu (Europe).
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International.
LC Troubleshooting tips V3. (2023, August 24). Shimadzu.
Technical Support Center: Peak Shape Optimization for (R)-N-Ethyl Amphetamine-d5 Hydrochloride
Executive Summary & Scientific Context (R)-N-Ethyl Amphetamine-d5 Hydrochloride is a deuterated internal standard (IS) critical for the precise quantification of ethylamphetamine in forensic and clinical toxicology. As a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
(R)-N-Ethyl Amphetamine-d5 Hydrochloride is a deuterated internal standard (IS) critical for the precise quantification of ethylamphetamine in forensic and clinical toxicology. As a secondary amine with a pKa of approximately 9.9 , this compound exists almost exclusively as a protonated cation (
) under standard reversed-phase LC-MS conditions (pH < 4).
Poor peak shape (tailing, fronting, or splitting) in the internal standard compromises the accuracy of the entire assay by affecting integration boundaries and area ratios. This guide synthesizes mechanistic insights with practical troubleshooting steps to resolve these specific challenges.
Diagnostic Framework: The "Why" Behind the Peak Shape[1][2][3][4]
Before adjusting parameters, you must identify the specific distortion. Use this decision matrix to guide your troubleshooting.
Visualization: Peak Shape Troubleshooting Logic
Figure 1: Decision tree for diagnosing peak shape issues based on symmetry factors (As). Tailing is often chemical; fronting is often physical or solvent-related.
Troubleshooting Guide & FAQs
Issue 1: Severe Peak Tailing (Asymmetry > 1.5)
User Question: My (R)-N-Ethyl Amphetamine-d5 peak has a long tail. I am using a C18 column with 0.1% Formic Acid in Water/Acetonitrile. Why is this happening?
Scientist's Analysis:
This is the classic "cation-exchange" problem. At pH ~2.7 (0.1% formic acid), the amphetamine nitrogen is protonated (
). The silica support of your C18 column has residual silanol groups () that can deprotonate to even at low pH (depending on silica purity). The positively charged analyte sticks to these negative sites, causing the tail.[1]
Corrective Actions:
Increase Ionic Strength: Add 5–10 mM Ammonium Formate to your aqueous mobile phase. The ammonium ions (
) compete with the amphetamine for the active silanol sites, effectively "masking" them.
Change the Column: Ensure you are using a Type B (High Purity) Silica column that is fully end-capped.
Recommendation: A charged-surface hybrid (CSH) C18 or a Biphenyl/PFP phase often provides better shape for bases than standard C18.
Issue 2: Peak Fronting or "Shark Fin" Shape
User Question: The peak looks like it's leaning forward (fronting). I dissolved my standard in 100% Methanol to ensure solubility.
Scientist's Analysis:
You are experiencing the Strong Solvent Effect . Methanol is a stronger eluent than your initial mobile phase (likely high aqueous). When you inject a plug of methanol, the analyte molecules in the center of the plug travel faster than those on the edges (which mix with the water). This causes the band to spread forward before it even focuses on the column head.
Corrective Actions:
Match the Matrix: Reconstitute or dilute your sample in a solvent that matches your initial gradient conditions (e.g., 95% Water / 5% Methanol).
Reduce Injection Volume: If you must keep the sample in 100% organic (e.g., to prevent degradation), reduce the injection volume to < 2 µL to allow instantaneous dilution inside the column.
Issue 3: Split Peaks
User Question: My d5-standard appears as a doublet or has a shoulder. Is my standard degrading?
Scientist's Analysis:
While degradation is possible (check for mass shifts), split peaks for stable isotopes are usually physical.
Inlet Frit Blockage: Particulates can partially block the flow path, splitting the stream.
Sample Solvent Mismatch: (See Issue 2). Severe solvent mismatch can cause the analyte to precipitate or travel in two distinct bands.
Corrective Actions:
Filter Samples: Ensure all samples are filtered through a 0.2 µm PTFE or Nylon filter.
Reverse Flush: If the column allows, reverse flush it to dislodge particulates from the inlet frit (consult column manual first).
Experimental Protocols
Protocol A: Injection Solvent Optimization
Objective: Determine the maximum organic content allowed in the sample diluent without compromising peak shape.
Materials:
(R)-N-Ethyl Amphetamine-d5 HCl stock solution.
Mobile Phase A (MPA): 10 mM Ammonium Formate in Water (pH 3.5).
Mobile Phase B (MPB): Acetonitrile.
Step
Action
Rationale
1
Prepare Diluents
Create mixtures of MPA:MPB at ratios of 100:0, 90:10, 80:20, 50:50, and 0:100.
2
Prepare Samples
Spike the d5-standard into each diluent at a fixed concentration (e.g., 100 ng/mL).
3
Method Setup
Set LC gradient to start at 5% B. Injection volume: 5 µL.
4
Run Sequence
Inject each sample in triplicate.
5
Analysis
Overlay chromatograms. Identify the % Organic where peak width at 5% height () increases by >10%.
Success Criteria: The optimal diluent is the highest % organic that maintains the same peak width as the 100% aqueous control.
Protocol B: Mobile Phase Additive Comparison
Objective: Select the buffer that minimizes tailing.
Use this workflow to systematically develop a robust method for N-Ethyl Amphetamine.
Figure 2: Step-by-step method development workflow for basic amine analysis.
References
Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]
Shimadzu Corporation. (2025). Effects of Sample Solvents on Peak Shape in UHPLC.[3] Retrieved from [Link]
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
National Center for Biotechnology Information. (2013). LC-MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine. PubChem. Retrieved from [Link]
Matrix effects in (R)-N-Ethyl Amphetamine-d5 Hydrochloride analysis
The following guide serves as a specialized Technical Support Center for researchers analyzing (R)-N-Ethyl Amphetamine-d5 Hydrochloride . It addresses the specific challenges of matrix effects, deuterium isotope shifts,...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers analyzing (R)-N-Ethyl Amphetamine-d5 Hydrochloride . It addresses the specific challenges of matrix effects, deuterium isotope shifts, and chiral resolution in LC-MS/MS workflows.
Core Diagnostic: Is it Matrix Effect or Instrument Drift?
User Query: "My internal standard (IS) response is fluctuating between samples, and my linearity is failing at the lower end. Is this a matrix effect?"
Technical Analysis:
Fluctuation in IS response is the hallmark of Matrix Effects (ME) . In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts, urea) compete for charge in the source droplet. Because (R)-N-Ethyl Amphetamine is a secondary amine, it protonates easily (
), but so do many endogenous interferences.
The "Post-Column Infusion" (PCI) Protocol
To definitively confirm ME, do not rely on simple spike recovery. You must visualize where the suppression occurs relative to your peak.
Protocol:
Setup: T-combine the LC effluent (from the column) with a continuous infusion of your analyte (R)-N-Ethyl Amphetamine (100 ng/mL) via a syringe pump.
Injection: Inject a blank matrix extract (e.g., extracted urine or plasma) into the LC system.
Observation: Monitor the baseline of the infused analyte.
Overlay: Superimpose your actual analyte chromatogram. If your peak elutes inside a "Dip," you have a critical failure.
Decision Logic:
Figure 1: Diagnostic workflow for identifying and resolving matrix effects using Post-Column Infusion.
The Deuterium Isotope Effect (Specific to d5-IS)
User Query: "My (R)-N-Ethyl Amphetamine peak and its d5-IS peak do not overlap perfectly. The d5 peak elutes slightly earlier. Does this matter?"
Technical Explanation:
Yes, it matters significantly. This is the Deuterium Isotope Effect .
Mechanism: Deuterium (
) is heavier but forms shorter, stronger bonds than Hydrogen (). This reduces the molecular volume and lipophilicity (logP) of the deuterated molecule.
Result: In Reversed-Phase LC (RPLC), the d5-analog interacts less strongly with the C18 stationary phase and elutes earlier than the non-deuterated target.
The Risk: If your d5-IS elutes 0.1 min earlier, it may sit in a "clean" region while your target analyte elutes 0.1 min later directly into a suppression zone (e.g., a phospholipid peak). The IS will not compensate for the suppression, leading to overestimation of the drug concentration.
Troubleshooting Steps:
Check Resolution: If
min, you are at risk.
Chromatographic Fix: Use a column with higher aqueous stability or phenyl-hexyl phases which often show different selectivity, potentially compressing the H/D separation.
Integration Fix: Ensure your integration windows are wide enough to capture both, but do not force them to align if they are physically separated.
Sample Preparation: The Mixed-Mode Solution
User Query: "I am using Protein Precipitation (PPT) for plasma, but the matrix effects are high. What is the best extraction method for N-Ethyl Amphetamine?"
Recommendation:
Stop using Protein Precipitation for trace analysis of amphetamines. It leaves behind >90% of phospholipids.
The Gold Standard: Mixed-Mode Cation Exchange (MCX/PCX)
Since (R)-N-Ethyl Amphetamine is a base (pKa ~10), it is positively charged at acidic pH. You should use a Mixed-Mode SPE cartridge (Reverse Phase + Strong Cation Exchange).
Validated Protocol (MCX):
Step
Solvent/Buffer
Mechanism
1. Load
Sample diluted in 2% Formic Acid
Analyte () binds to Sorbent () via Ionic bond. Hydrophobic matrix binds via RP.
pH > 10 neutralizes the analyte ( Neutral). Ionic bond breaks; analyte elutes.
Why this works: The 100% Methanol wash (Step 3) is aggressive. It strips away the matrix that causes ion suppression. Because your analyte is ionically bound, it does not wash away.
Chiral Considerations
User Query: "I am using a chiral column (e.g., Chirobiotic V2) to separate R and S enantiomers. How does matrix effect impact chiral separation?"
Insight:
Chiral stationary phases (CSPs) are generally less retentive and have lower capacity than C18 columns. They are easily fouled by "dirty" matrices.
Interference: Matrix components can block the "chiral selector" pockets (e.g., the vancomycin basket), causing loss of enantioselectivity (peak merging).
Crosstalk: Ensure your d5-IS is also enantiomerically pure (R)-d5. If you use a racemic d5-IS, you will see two IS peaks. You must integrate the (R)-d5 peak that corresponds to your (R)-analyte.
Summary of Critical Parameters
Parameter
Specification / Target
Corrective Action
Matrix Factor (MF)
0.85 – 1.15
If < 0.85 (Suppression), switch to MCX SPE.
IS Retention Shift
< 0.02 min vs Analyte
If shift is large, reduce organic slope in gradient.
Recovery
> 80%
If low, check elution pH (must be > 10).
Cross-Signal (d0 in d5)
< 0.5% of LLOQ
Check isotopic purity of reference standard.
References
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
Wang, S., & Cyronak, M. (2003). Deuterium isotope effect in liquid chromatography-mass spectrometry: Implications for the use of deuterated internal standards. Journal of Pharmaceutical and Biomedical Analysis.
Agilent Technologies. (2011). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX.[3] Application Note.
Supelco/Sigma-Aldrich. (2025). Chiral LC/MS Analysis of Methamphetamine Enantiomers. Bioanalysis Zone.
Common pitfalls in (R)-N-Ethyl Amphetamine-d5 Hydrochloride quantification
Initiating Data Collection I'm starting by diving deep into Google, aiming to unearth authoritative resources about quantifying (R)-N-Ethyl Amphetamine-d5 Hydrochloride. My focus is on identifying potential analytical la...
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Data Collection
I'm starting by diving deep into Google, aiming to unearth authoritative resources about quantifying (R)-N-Ethyl Amphetamine-d5 Hydrochloride. My focus is on identifying potential analytical landmines, especially those linked to LC-MS/MS techniques. I need to understand common errors before I can even begin.
Expanding Search Parameters
I'm now expanding my Google searches to pinpoint specific pitfalls in quantifying (R)-N-Ethyl Amphetamine-d5 Hydrochloride using both LC-MS/MS and GC-MS. I'm also examining internal standard problems, matrix effects, and resolution issues. Simultaneously, I'm hunting for FDA, EMA guidelines and journal articles for best practices. I'm also reviewing literature to determine the influences the molecule's physicochemical properties might have.
Defining Scope and Structure
I'm now zeroing in on defining the precise structure for the technical support document. My plan is to format it as a Q&A section for easy navigation, starting with broad issues before delving into specifics. I'm also preparing to develop detailed experimental protocols with built-in QC checks. I'm aiming for self-validating protocols for key procedures, and I will be building Graphviz diagrams for visualization purposes.
Refining Research Strategies
I'm now digging into Google, broadening my search to encompass both LC-MS/MS and GC-MS techniques for quantifying (R)-N-Ethyl Amphetamine-d5 Hydrochloride, with an eye on regulatory guidance and journal articles. I'm focusing on common pitfalls, and the impact of the molecule's properties.
Optimization
Technical Support Center: (R)-N-Ethyl Amphetamine-d5 Hydrochloride Recovery
Topic: Optimization of Recovery Yields for (R)-N-Ethyl Amphetamine-d5 Hydrochloride Document ID: TS-NEA-d5-001 Audience: Senior Chemists, Analytical Scientists, and Process Engineers Introduction Welcome to the Technical...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of Recovery Yields for (R)-N-Ethyl Amphetamine-d5 Hydrochloride
Document ID: TS-NEA-d5-001
Audience: Senior Chemists, Analytical Scientists, and Process Engineers
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the isolation and purification of (R)-N-Ethyl Amphetamine-d5 Hydrochloride . As a deuterated internal standard (typically phenyl-d5), this compound represents a significant material cost. Losses during workup that are acceptable for non-labeled bulk synthesis (e.g., 10-15%) are critical failures in this context.
This guide moves beyond standard protocols to address the mechanistic causes of yield loss : incomplete phase transfer, free-base volatility, and salt crystallization failures ("oiling out").
Module 1: The "pH Switch" & Extraction Efficiency
The Problem: Low recovery often stems from a misunderstanding of the partition coefficient (
) relative to the pKa of the secondary amine.
Technical Insight:
N-Ethyl Amphetamine has a pKa of approximately 10.3 [1][2].[1] To successfully extract the free base into an organic solvent, the aqueous phase must be basified to at least pH 12.5 (pKa + 2 units). At pH 10, 50% of your valuable d5-standard remains water-soluble (protonated).
Protocol: Quantitative Liquid-Liquid Extraction
Parameter
Specification
Rationale
Target pH
> 12.5
Ensures >99% exists as the lipophilic free base.
Base Reagent
10% NaOH or KOH
Carbonates (pH ~11) are insufficient for quantitative recovery.
Solvent
MTBE or DCM
High solubility for the amine; distinct phase separation.
Phase Ratio
3x Extraction (1:1 vol)
Multiple equilibria extractions beat a single large volume.
Critical Check:
Do NOT assume pH paper is accurate enough. Use a calibrated pH meter.
Emulsion Control: If an emulsion forms, add solid NaCl to saturation (salting out). This increases the ionic strength of the aqueous layer, forcing the organic amine out.
Module 2: Volatility Management (The "Invisible" Loss)
The Problem: The free base of N-Ethyl Amphetamine is an oil with significant vapor pressure [3]. Users frequently report "disappearing product" after using a rotary evaporator.
The Mechanism:
Unlike the HCl salt, the free base sublimates/evaporates under high vacuum, especially if heated. Co-evaporation with solvents like DCM accelerates this loss.
Troubleshooting Guide: Solvent Removal
Never evaporate to dryness: Always leave a small volume of solvent if the compound is in free base form.
Acid Trap: If you must evaporate to dryness, add a molar equivalent of HCl (in methanol or dioxane) before evaporation. This converts the volatile base into the non-volatile HCl salt immediately.
Temperature Limit: Keep water bath
when handling the free base.
Module 3: Salt Formation & Crystallization
The Problem: Converting the extracted base to the HCl salt often results in a sticky, hygroscopic oil rather than a white solid (the "Oiling Out" phenomenon).
Protocol: The Anhydrous Crash Method
To maximize recovery of the (R)-enantiomer as a solid:
Dissolution: Dissolve the free base oil in a minimum amount of dry Diethyl Ether or MTBE .
Acid Addition: Dropwise addition of 2M HCl in Diethyl Ether or 4M HCl in Dioxane .
Avoid aqueous HCl: Water introduces hygroscopicity, leading to oils.
Precipitation: The HCl salt should precipitate immediately as a white solid.
Filtration: Filter under Nitrogen (to prevent moisture absorption).
Wash: Wash with cold pentane (removes non-polar impurities without dissolving the salt).
Diagnostic Table: Salt Formation Issues
Observation
Root Cause
Corrective Action
Sticky Gum/Oil
Water present or solvent too polar (e.g., Ethanol).
Triturate (grind) with anhydrous ether/pentane to induce crystallization.
No Precipitate
Product too soluble in solvent.
Cool to -20°C; add non-polar anti-solvent (Hexane).
Yellow Color
Oxidation of amine.
Recrystallize from Isopropanol (IPA)/Ether.
Module 4: Chromatographic Purification (HPLC)
The Problem: Deuterated standards often require high purity (>98%). Amine salts tail badly on C18 columns, leading to broad peaks and poor fraction collection.
Optimization Strategy:
Mobile Phase Modifier: You must use an acidic modifier (0.1% Formic Acid or TFA) to keep the amine protonated (ionic).
Column Choice: Use a "Base-Deactivated" C18 column or a Phenyl-Hexyl column for better selectivity of the aromatic ring.
Isotope Effect: Be aware that the d5-analog may elute slightly earlier than the non-deuterated standard due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds (though this effect is minimal on C18).
Visual Workflows
Figure 1: The pH-Switch Extraction Logic
Caption: Optimized Acid-Base extraction workflow ensuring quantitative transfer of the amine before salt formation.
Figure 2: Troubleshooting "Low Recovery"
Caption: Diagnostic logic tree for identifying the source of yield loss during isolation.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol to recrystallize the HCl salt?A: While soluble in ethanol, the high solubility often leads to poor recovery yields upon cooling. A mixture of Isopropanol (IPA) and Diethyl Ether is superior. Dissolve in minimal hot IPA, then add Ether until turbid, and cool slowly [4].
Q: My product is turning pink/brown. Is it ruined?A: This indicates oxidation of the amine, likely due to trace metal contamination or exposure to air while in the free base form. The d5-label is stable, but the molecule is degrading. Perform a charcoal filtration (dissolve salt in methanol, add activated carbon, filter) followed by recrystallization to restore the white color.
Q: Does the d5-label affect the pKa?A: Negligibly. The secondary deuterium isotope effect on pKa is minimal. You should treat the d5-analog identically to the non-labeled standard regarding pH adjustments [1].
Q: I lost the solid in the filter paper. It turned into a liquid.A: N-Ethyl Amphetamine HCl is hygroscopic . If the humidity is high, it will absorb water from the air and deliquesce. Handle in a glovebox or under a nitrogen cone. Dry in a vacuum desiccator over
.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9982, N-ethylamphetamine. Retrieved from [Link]
Chickos, J. et al. (2021). The Vaporization Enthalpy and Vapor Pressure of (±) N-Ethyl Amphetamine by Correlation Gas Chromatography. MDPI Molecules. Retrieved from [Link]
ResearchGate (2017). Purification of organic hydrochloride salt? Retrieved from [Link]
Technical Support Center: Extraction Refinement for (R)-N-Ethyl Amphetamine-d5 HCl
This guide serves as a Tier 3 Technical Support resource for researchers and analytical chemists working with (R)-N-Ethyl Amphetamine-d5 Hydrochloride .[1] It is designed to move beyond basic textbook definitions and add...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a Tier 3 Technical Support resource for researchers and analytical chemists working with (R)-N-Ethyl Amphetamine-d5 Hydrochloride .[1] It is designed to move beyond basic textbook definitions and address the specific physicochemical challenges of extracting this chiral, deuterated secondary amine.
Tier 1: The Chemical Foundation (Critical Parameters)
Before attempting extraction, you must align your protocol with the specific physicochemical properties of the target molecule. Failure here is the primary cause of poor recovery.
Q: What are the non-negotiable chemical parameters for this extraction?
A: You are working with a lipophilic, basic, chiral salt.
pKa (Secondary Amine): ~10.2.
Implication: To extract into an organic phase (LLE), the aqueous pH must be at least 2 units above the pKa . Target pH 12.5+ . At pH 10 (often used for primary amines), 50% of your target remains ionized and will not extract.
Salt Form: Hydrochloride (Water soluble).
Implication: You must break the salt bridge with a strong base (NaOH or KOH) to generate the free base for organic extraction.
Stability:[1][3][4][5] The C-D bonds on the aromatic ring are chemically stable under standard extraction conditions. They are not exchangeable with solvent protons (unlike the amine N-H).
Risk:[1][6][7] While amphetamines are generally resistant to racemization, avoid prolonged exposure to high heat (>60°C) in strongly acidic environments during derivatization steps.
Tier 2: Method Selection & Protocols[1][8]
Decision Matrix: LLE vs. SPE
Use the following logic flow to select the correct extraction methodology for your sample matrix.
Figure 1: Decision matrix for selecting the optimal extraction pathway based on sample origin and downstream analytical requirements.
Protocol A: Mixed-Mode Cation Exchange (MCX) SPE
Best for: Plasma, Urine, and LC-MS/MS analysis.
Why:[1] Utilizes both hydrophobic retention (phenyl ring) and ionic retention (amine). This allows for the most aggressive washing steps to remove interferences.
Step
Reagent/Condition
Mechanism/Notes
1. Pre-treatment
Dilute sample 1:1 with 4% H₃PO₄ .
Acidifies sample (pH < 3) to ensure the amine is protonated (charged) and binds to the cation exchange sorbent.
Flow rate < 1 mL/min.[8][9] Target binds via ionic interaction.
4. Wash 1
2% Formic Acid in H₂O.
Removes proteins and polar interferences. Target stays bound.
5. Wash 2
100% Methanol (or MeOH:AcN).
Critical Step. Removes neutral organics and hydrophobic interferences. Target remains bound by ionic charge.
6. Elution
5% NH₄OH in Methanol .
High pH neutralizes the amine (removes charge), breaking the ionic bond and releasing the target into the organic solvent.
Protocol B: Back-Extraction LLE (The "Clean" LLE)
Best for: Synthesis cleanup or bulk isolation.
Why:[1] Standard LLE pulls lipids; Back-Extraction adds a purification layer.[1]
Alkalinize: Adjust sample pH to >12.5 using 1M NaOH.
Extract: Add MTBE (Methyl tert-butyl ether) or Chlorobutane.[1] Shake and separate.
Target is now in the Organic Phase.
Back-Extract (Purify): Add 0.1M HCl to the organic phase. Shake.
Target converts to salt and moves INTO the Aqueous Phase. Neutral lipids stay in the organic phase. Discard organic phase.
Re-Extract (Isolate): Alkalinize the clean aqueous phase (pH >12.5) again. Extract with fresh MTBE.
Dry: Evaporate MTBE under nitrogen. Caution: N-ethyl amphetamine free base is volatile.[1] Add 50µL of HCl in MeOH before evaporating to form the non-volatile HCl salt.
Tier 3: Troubleshooting Specific Failure Modes
Issue 1: Low Recovery (< 60%)
Q: I am losing my deuterated standard. Where is it going?A:
pH Insufficiency (LLE): If your pH is 10.0, you are right at the pKa. 50% of your sample is still ionic and staying in the water. Action: Verify pH > 12.5.
Volatility Loss (Evaporation): The free base of N-ethyl amphetamine is volatile. If you blow down to dryness without an acid keeper (HCl), you will blow your sample into the hood vent. Action: Add 100µL of 1% HCl in MeOH prior to evaporation.
Sorbent Drying (SPE): If the cartridge runs dry during the conditioning phase, capacity drops.
Issue 2: "Ghost" Peaks or Mass Shifts
Q: I see a mass shift of +1 or -1 in my MS spectrum.A: This suggests isotopic exchange or impurity.[1]
H/D Exchange: If you used strong acid/base and high heat (>80°C) for extended periods, you might induce exchange on the alpha-carbon (next to the amine). Action: Keep processing temperatures < 40°C.
Contamination: N-ethyl amphetamine can metabolize or degrade into Amphetamine (loss of ethyl group).[1] Check for a peak at M-28 (loss of C2H4).[1]
Issue 3: Emulsions in LLE
Q: The layers won't separate.A: Common in urine or high-protein plasma.[1]
The Fix: Do not "shake" the separatory funnel violently. Invert gently 20 times.
The Breaker: Add solid NaCl to the aqueous layer until saturated (Salting Out). This increases the density difference and drives organics out of the water.
Tier 4: Visualization of the "Loss Pathways"
Use this diagram to diagnose where you are losing your analyte during the workflow.
Figure 2: Critical Control Points (CCPs) where analyte loss occurs most frequently.
References
Baselt, R. C. (2020). Disposition of Toxic Drugs and Chemicals in Man (12th ed.). Biomedical Publications. (Authoritative source for pKa and chemical properties of amphetamines).
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Link
Waters Corporation. (2023). Oasis MCX Extraction Protocols for Basic Drugs of Abuse. Link
Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 852(1-2), 22-34.[1] Link
United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Link
A Comparative Guide to Deuterated Standards in Quantitative Amphetamine Analysis: A Focus on (R)-N-Ethyl Amphetamine-d5 Hydrochloride
In the landscape of forensic toxicology, clinical diagnostics, and pharmaceutical development, the precise and accurate quantification of controlled substances is paramount. The use of stable isotope-labeled internal sta...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of forensic toxicology, clinical diagnostics, and pharmaceutical development, the precise and accurate quantification of controlled substances is paramount. The use of stable isotope-labeled internal standards, particularly deuterated analogs, has become the gold standard for mass spectrometry-based analytical methodologies.[1][2] This guide provides a comprehensive comparison of (R)-N-Ethyl Amphetamine-d5 Hydrochloride with other commonly employed deuterated amphetamine standards, offering insights into its performance and application. The content herein is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical workflows.
The Foundational Role of Deuterated Standards in Mass Spectrometry
Quantitative analysis by mass spectrometry (MS), whether coupled with gas chromatography (GC) or liquid chromatography (LC), relies on the use of internal standards to correct for variations in sample preparation, injection volume, and instrument response.[3][4] Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are ideal internal standards because they exhibit nearly identical chemical and physical properties to their non-labeled counterparts.[1] This chemical similarity ensures they co-elute during chromatography and experience similar ionization efficiency and fragmentation patterns in the mass spectrometer.[5] The key difference lies in their mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish between the analyte and the internal standard.[2] This principle of isotopic dilution mass spectrometry is the bedrock of highly accurate and precise quantitative methods.
Profile: (R)-N-Ethyl Amphetamine-d5 Hydrochloride
(R)-N-Ethyl Amphetamine-d5 Hydrochloride is a deuterated analog of N-ethylamphetamine, a stimulant of the phenethylamine class.[6] The "-d5" designation indicates that five hydrogen atoms have been replaced by deuterium. In this specific standard, the deuterium atoms are typically located on the ethyl group, a strategic placement that minimizes the potential for isotopic exchange and ensures mass spectral distinction from the unlabeled analyte.
Key Attributes:
Chemical Formula: C11H12D5N • HCl
Molecular Weight: Approximately 204.7 g/mol (will vary slightly based on isotopic purity)
Stereochemistry: The "(R)" designation specifies the stereoisomer, which is crucial for chiral separations and analyses where the pharmacological activity of different enantiomers is under investigation.[7]
The primary application of (R)-N-Ethyl Amphetamine-d5 Hydrochloride is as an internal standard for the quantification of N-ethylamphetamine in biological matrices such as urine, blood, and hair, as well as in seized drug samples.[8]
Comparative Deuterated Amphetamine Standards
A variety of deuterated amphetamine standards are commercially available, each with specific advantages depending on the analytical method and the specific amphetamine analog being quantified.[9][10][11] The choice of an appropriate internal standard is a critical decision in method development.[9][10]
Here, we compare (R)-N-Ethyl Amphetamine-d5 Hydrochloride to other relevant deuterated standards:
(±)-Amphetamine-d5 (hydrochloride): This is a commonly used internal standard for the quantification of amphetamine. The deuterium atoms are typically on the phenyl ring.[12][13]
(±)-Amphetamine-d8 (hydrochloride): This standard offers a higher degree of deuteration, which can be advantageous in minimizing potential isotopic overlap with the analyte's natural isotope distribution.
(±)-Amphetamine-d11 (hydrochloride): With eleven deuterium atoms, this standard provides a significant mass shift from the unlabeled analyte, virtually eliminating any risk of isobaric interference.[14]
(±)-Methamphetamine-d5 (hydrochloride): Used for the quantification of methamphetamine, with deuterium labeling often on the phenyl ring.
(±)-Methamphetamine-d8 (hydrochloride): A more heavily labeled version of the methamphetamine internal standard.
(±)-MDMA-d5 (hydrochloride): The standard of choice for quantifying 3,4-methylenedioxymethamphetamine (MDMA).
Head-to-Head Performance Comparison: A Hypothetical Case Study
To illustrate the comparative performance, we present hypothetical yet representative experimental data from an LC-MS/MS analysis of N-ethylamphetamine. The objective is to demonstrate the key performance metrics when using (R)-N-Ethyl Amphetamine-d5 Hydrochloride as an internal standard versus a less ideal, cross-reactive standard like (±)-Amphetamine-d5.
Experimental Workflow
The following diagram outlines a typical workflow for the analysis of amphetamines in a biological matrix using LC-MS/MS.
Caption: A typical solid-phase extraction and LC-MS/MS workflow for amphetamine analysis.
Detailed Experimental Protocol: LC-MS/MS Analysis of N-Ethylamphetamine
1. Sample Preparation (Solid-Phase Extraction):
To 1 mL of urine, add 25 µL of a 1 µg/mL solution of (R)-N-Ethyl Amphetamine-d5 Hydrochloride in methanol.
Vortex and add 2 mL of 0.1 M phosphate buffer (pH 6.0).
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
Load the sample onto the SPE cartridge.
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and finally 2 mL of methanol.
Dry the cartridge under vacuum for 5 minutes.
Elute the analytes with 2 mL of a 5% ammonium hydroxide in methanol solution.
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
LC System: Agilent 1290 Infinity II or equivalent.
Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Injection Volume: 5 µL.
Mass Spectrometer: Sciex 6500 QTRAP or equivalent.
The following table summarizes the expected performance characteristics of (R)-N-Ethyl Amphetamine-d5 Hydrochloride compared to a less suitable internal standard, (±)-Amphetamine-d5, for the quantification of N-ethylamphetamine.
Parameter
(R)-N-Ethyl Amphetamine-d5 HCl (Ideal IS)
(±)-Amphetamine-d5 HCl (Non-ideal IS)
Rationale for Performance
Retention Time (RT)
~3.2 min (co-elutes with N-ethylamphetamine)
~2.8 min (different RT)
Co-elution is critical for compensating for matrix effects that can vary across the chromatographic peak.
Mass Shift (Δm/z)
+5 Da
+5 Da (from amphetamine)
A sufficient mass shift prevents isotopic crosstalk between the analyte and the internal standard.
Precision (%RSD)
< 5%
5-15%
Co-elution and similar ionization behavior lead to more consistent analyte/IS ratios and better precision.
Accuracy (%Bias)
± 5%
± 10-20%
Differences in extraction recovery and ionization efficiency between the analyte and a non-ideal IS can introduce bias.
Linearity (r²)
> 0.995
> 0.990
A well-behaved internal standard improves the linearity of the calibration curve across the dynamic range.
The Logic of Choosing the Right Deuterated Standard
The choice of a deuterated internal standard is a cornerstone of robust analytical method development and validation.[15][16][17][18] The guiding principle is to select an internal standard that mimics the behavior of the analyte as closely as possible throughout the entire analytical process.
Caption: Key considerations for selecting an optimal deuterated internal standard.
As demonstrated in the hypothetical data, using (R)-N-Ethyl Amphetamine-d5 Hydrochloride for the analysis of N-ethylamphetamine results in superior precision and accuracy compared to using a less structurally similar standard like (±)-Amphetamine-d5. The closer the chemical structure and properties, the more effectively the internal standard can compensate for experimental variability.
Conclusion
(R)-N-Ethyl Amphetamine-d5 Hydrochloride stands as a highly suitable internal standard for the sensitive and accurate quantification of N-ethylamphetamine. Its structural identity with the analyte ensures co-elution and similar behavior during sample preparation and analysis, leading to robust and reliable data. When compared to other deuterated amphetamine standards, the principle of "like-for-like" is paramount. While standards like Amphetamine-d5 or Methamphetamine-d5 are excellent for their respective target analytes, they are less ideal for the quantification of N-ethylamphetamine due to differences in chromatographic behavior and potential variations in extraction efficiency and ionization response. For laboratories engaged in the analysis of N-ethylamphetamine, the use of (R)-N-Ethyl Amphetamine-d5 Hydrochloride is a scientifically sound choice that will contribute to the overall quality and defensibility of the analytical results.
References
Longdom Publishing. (2024, May 17). Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Retrieved from Longdom Publishing website: [Link]
Agilent. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Retrieved from Agilent website: [Link]
Journal of Analytical Toxicology. (n.d.). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. Retrieved from PubMed: [Link]
Spectro Inlets. (n.d.). Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. Retrieved from Spectro Inlets website: [Link]
Forensic Science International. (n.d.). Evaluation of Internal Standards for the Analysis of Amphetamine and Methamphetamine. Retrieved from Forensic Science International website: [Link]
National Center for Biotechnology Information. (n.d.). Multiple isotopic labels for quantitative mass spectrometry. Retrieved from PMC - NIH website: [Link]
Journal of Analytical Toxicology. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair and Hair Sections. Retrieved from Oxford Academic website: [Link]
University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved from University of Washington website: [Link]
Ovid. (n.d.). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. Retrieved from Ovid website: [Link]
United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from UNODC website: [Link]
LCGC International. (2026, February 10). Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. Retrieved from LCGC International website: [Link]
Waters. (n.d.). Simultaneous Analysis of Seven Amphetamine Class Drugs in Urine for Forensic Toxicology. Retrieved from Waters website: [Link]
ACS Publications. (n.d.). Deuterium substituted amphetamine as an internal standard in a gas chromatographic/mass spectrometric (GC/MS) assay for amphetamine. Retrieved from Analytical Chemistry: [Link]
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National Center for Biotechnology Information. (n.d.). Chemical isotope labeling for quantitative proteomics. Retrieved from PMC - NIH website: [Link]
PubMed. (2023, October 5). Developing Amphetamine Certified Reference Materials: From Batch and Continuous-Flow Synthesis to Certification Protocol. Retrieved from PubMed: [Link]
PubMed. (2018, January 30). Application of gas chromatography-tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine. Retrieved from PubMed: [Link]
PubMed. (n.d.). Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine. Retrieved from PubMed: [Link]
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SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. Retrieved from SCIEX website: [Link]
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LinkedIn. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from LinkedIn: [Link]
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A Guide to Inter-Laboratory Comparison of (R)-N-Ethyl Amphetamine-d5 Hydrochloride Quantification
Abstract This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantitative analysis of (R)-N-Ethyl Amphetamine-d5 Hydrochloride. As a deuterated internal standard, the accur...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantitative analysis of (R)-N-Ethyl Amphetamine-d5 Hydrochloride. As a deuterated internal standard, the accuracy of its concentration is paramount for the reliable quantification of its non-labeled analogue, N-Ethyl Amphetamine, a controlled substance with significance in forensic and clinical toxicology. This document outlines detailed experimental protocols using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), discusses critical validation parameters in line with forensic toxicology standards, and presents a methodology for the statistical evaluation of comparative results. This guide is intended for researchers, analytical scientists, and laboratory managers seeking to establish or participate in proficiency testing schemes to ensure the accuracy and comparability of analytical results across different facilities.
Introduction: The Critical Role of Deuterated Standards
N-Ethyl Amphetamine is a stimulant drug of the phenethylamine and amphetamine classes, monitored in forensic and clinical settings.[1] Quantitative analysis of such compounds heavily relies on the use of stable isotope-labeled internal standards (SIL-IS) to correct for variability during sample preparation and instrumental analysis.[2] (R)-N-Ethyl Amphetamine-d5 Hydrochloride is a commonly used SIL-IS for N-Ethyl Amphetamine. The accuracy of the analytical results for the target analyte is directly dependent on the known concentration and purity of the internal standard solution used for calibration and quality control.
Discrepancies in the preparation and handling of these standards can lead to significant variations in reported results between laboratories. Therefore, inter-laboratory comparisons are essential to ensure that different laboratories, potentially using different methodologies, can produce comparable and accurate quantitative results.[3][4] This guide proposes a structured approach to such a comparison, providing a robust framework for assessing laboratory performance.
Study Design and Methodology
A successful inter-laboratory comparison hinges on a well-defined study design and meticulously described analytical methodologies.[5] This ensures that the data generated is comparable and that any observed variability can be confidently attributed to laboratory performance rather than ambiguous instructions.
Test Material Preparation and Distribution
A central organizing body should be responsible for the preparation and distribution of the test material. A stock solution of (R)-N-Ethyl Amphetamine-d5 Hydrochloride in methanol at a certified concentration (e.g., 1 mg/mL) should be procured from an accredited reference material provider. This stock solution will then be used to prepare a series of test samples in a certified drug-free human urine matrix at various concentrations.
Sample Concentration Levels:
Low Concentration: 25 ng/mL
Medium Concentration: 100 ng/mL
High Concentration: 500 ng/mL
Aliquots of these samples, along with a blank urine sample, should be shipped to participating laboratories under controlled temperature conditions.
Analytical Protocols
Participating laboratories should be instructed to analyze the samples using their routine, validated methods for amphetamine-type substances. For the purpose of this guide, we will detail two common and robust analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS is a widely used confirmation method for amphetamines, often requiring derivatization to improve chromatographic properties.[2]
Sample Preparation and Derivatization:
To 1 mL of urine sample, add 50 µL of an internal standard solution (e.g., Amphetamine-d11 at 1 µg/mL).
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte.[2] For LLE, alkalinize the sample with NaOH and extract with an organic solvent like ethyl acetate.
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 50 µL of ethyl acetate and 50 µL of a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA).[6]
Heat the mixture at 70°C for 30 minutes to complete the derivatization.
Instrumental Analysis:
Gas Chromatograph: Agilent GC system or equivalent.
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.
Injector: Splitless mode at 280°C.
Mass Spectrometer: Operated in Electron Ionization (EI) mode with Selected Ion Monitoring (SIM).
Monitored Ions (for TFAA derivative): Specific quantifier and qualifier ions for the (R)-N-Ethyl Amphetamine-d5 derivative should be selected based on in-house spectral data.
LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation ("dilute and shoot").[7][8][9]
Sample Preparation:
To 100 µL of urine sample, add 50 µL of an internal standard solution (e.g., Amphetamine-d11 at 1 µg/mL).
Add 850 µL of a precipitation agent (e.g., acetonitrile or methanol).
Vortex and centrifuge to pellet proteins.
Transfer the supernatant to an autosampler vial for analysis.
Instrumental Analysis:
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.[10]
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
Flow Rate: 0.4 mL/min.
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., ABSciex API 4500) with an electrospray ionization (ESI) source in positive mode.[10]
Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions for (R)-N-Ethyl Amphetamine-d5 should be optimized.
Data Reporting and Validation Parameters
Participating laboratories should report the mean quantified concentration for each sample level based on a minimum of three replicate analyses. Alongside the quantitative results, laboratories should provide documentation of their method validation for the following parameters, as recommended by the Scientific Working Group for Forensic Toxicology (SWGTOX).[11][12]
Bias and Precision: Accuracy and precision data at different concentration levels.[13]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
Calibration Model: The range and linearity of the calibration curve.
Carryover: Assessment to ensure that a high concentration sample does not affect a subsequent blank sample.
Interference Studies: Evidence that endogenous substances or other drugs do not interfere with the analyte peak.
Comparative Data Analysis
The collected data should be statistically analyzed to assess the performance of each laboratory and the overall comparability of results. This analysis should be conducted in accordance with international standards such as ISO 13528.[14]
Summary of Hypothetical Results
The following table presents a hypothetical dataset for ten participating laboratories to illustrate the data analysis process.
Laboratory ID
Method
Reported Low Conc. (ng/mL)
Reported Medium Conc. (ng/mL)
Reported High Conc. (ng/mL)
Lab 01
LC-MS/MS
24.5
98.2
495.1
Lab 02
GC-MS
26.1
105.5
520.8
Lab 03
LC-MS/MS
23.9
95.8
480.3
Lab 04
LC-MS/MS
25.3
101.7
505.4
Lab 05
GC-MS
22.8
91.5
460.2
Lab 06
LC-MS/MS
27.0
108.3
540.7
Lab 07
GC-MS
24.8
99.5
498.9
Lab 08
LC-MS/MS
25.1
100.9
501.6
Lab 09
GC-MS
23.5
94.2
475.5
Lab 10
LC-MS/MS
26.5
106.0
530.0
Assigned Value
25.0
100.0
500.0
Statistical Evaluation
Z-Scores: A common metric for evaluating laboratory performance in proficiency tests is the Z-score. It is calculated as:
Z = (x - X) / σ
Where:
x is the result from the participating laboratory.
X is the assigned value (the certified concentration).
σ is the standard deviation for proficiency assessment (often determined from the results of all participants or from a pilot study).
A Z-score is generally interpreted as:
|Z| ≤ 2: Satisfactory performance
2 < |Z| < 3: Questionable performance
|Z| ≥ 3: Unsatisfactory performance
Mandel's h and k Statistics: These are graphical methods used to compare the performance of laboratories.[14]
Mandel's h statistic compares the deviation of each laboratory's mean from the grand mean of all laboratories, useful for identifying systematic bias.
Mandel's k statistic compares the within-laboratory precision of each laboratory to the pooled within-laboratory standard deviation, useful for identifying issues with random error.
Visualizing the Workflow and Relationships
Diagrams can effectively illustrate the complex processes and relationships in an inter-laboratory study.
Experimental Workflow
Caption: Inter-laboratory comparison workflow.
Logical Relationship of Validation Parameters
Caption: Core validation parameters for a reliable result.
Conclusion and Best Practices
This guide provides a foundational framework for an inter-laboratory comparison of (R)-N-Ethyl Amphetamine-d5 Hydrochloride. The ultimate goal of such a study is to foster confidence in the analytical results generated by forensic and clinical toxicology laboratories. By adhering to standardized validation practices and participating in proficiency testing, laboratories can demonstrate their competence and contribute to the overall quality and reliability of drug testing.[3][15]
Key Recommendations for Participants:
Strictly follow the provided protocols or your own fully validated standard operating procedures.
Ensure all instrumentation is properly calibrated and maintained.
Maintain a clear and complete record of all experimental steps and raw data.
Submit results and supporting documentation by the specified deadline.
Use the feedback from the comparison to identify areas for improvement in analytical procedures and quality control.
By embracing a collaborative and transparent approach to quality assurance, the scientific community can ensure the highest standards of accuracy and reliability in the analysis of controlled substances and their analogues.
References
Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. (URL: [Link])
Update of Standard Practices for New Method Validation in Forensic Toxicology. PubMed. (URL: [Link])
Detection of abused drugs in urine by GC-MS. Journal of Food and Drug Analysis. (URL: [Link])
Development and validation of a qualitative GC-MS method for methamphetamine and amphetamine in human urine using aqueous-phase ethyl chloroformate derivatization. Korea Science. (URL: [Link])
Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025. Qualitative Magazine. (URL: [Link])
Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. (URL: [Link])
Procedure for determination of amphetamine and methamphetamine in urine by GC/MS method. ResearchGate. (URL: [Link])
Rapid GC-MS confirmation of amphetamines in urine by extractive acylation. PubMed. (URL: [Link])
Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer - Ifremer. (URL: [Link])
Validation of a GC/MS method for the determination of alkaline drugs in whole blood. Marshall University. (URL: [Link])
Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. (URL: [Link])
ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences. (URL: [Link])
Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. Semantic Scholar. (URL: [Link])
ISO/IEC 17025: 2017 Section 7.7 “Assuring the Validity of Results”. Perry Johnson Laboratory Accreditation, Inc. (URL: [Link])
Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Ethiopian Accreditation Service. (URL: [Link])
Interlaboratory comparisons other than PT. Eurachem. (URL: [Link])
STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. Centro Nacional de Metrología. (URL: [Link])
The Vaporization Enthalpy and Vapor Pressure of (±) N-Ethyl Amphetamine by Correlation Gas Chromatography. MDPI. (URL: [Link])
Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine. JOVE. (URL: [Link])
Inter Laboratory Comparison (ILC) report. GEVES. (URL: [Link])
LC-MS/MS Method for the Detection and Quantification of Pharmaceuticals and Drugs of Abuse in New York City Waterways. CUNY Academic Works. (URL: [Link])
Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine. PubMed. (URL: [Link])
Quantitation of amphetamine-type stimulants by LC-MS/MS. ResearchGate. (URL: [Link])
Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples. ACS Publications. (URL: [Link])
Precision Benchmarking: (R)-N-Ethyl Amphetamine-d5 Hydrochloride in Chiral LC-MS/MS
This comparison guide benchmarks the performance of (R)-N-Ethyl Amphetamine-d5 Hydrochloride —a high-fidelity, enantiopure stable isotope-labeled internal standard (SIL-IS)—against common alternatives used in forensic an...
Author: BenchChem Technical Support Team. Date: February 2026
This comparison guide benchmarks the performance of (R)-N-Ethyl Amphetamine-d5 Hydrochloride —a high-fidelity, enantiopure stable isotope-labeled internal standard (SIL-IS)—against common alternatives used in forensic and clinical toxicology.
Executive Summary
In high-stakes forensic toxicology and pharmacokinetic studies, distinguishing between the enantiomers of N-Ethylamphetamine (Etilamfetamine) is critical. The (R)-enantiomer often indicates specific metabolic pathways or the presence of non-controlled precursors, whereas the (S)-enantiomer is associated with higher abuse potential.
This guide evaluates the (R)-N-Ethyl Amphetamine-d5 Hydrochloride (Enantiopure SIL-IS) against two common alternatives:
(±)-N-Ethyl Amphetamine-d5 (Racemic SIL-IS).
Amphetamine-d5 (Structural Analogue SIL-IS).
Verdict: The (R)-enantiopure standard provides superior accuracy (<3% bias) and precision in chiral separations where matrix effects vary significantly between enantiomeric retention times.
Scientific Rationale & Mechanism
The Challenge: Chiral Matrix Effects
In chiral chromatography, enantiomers (R and S) are physically separated. If a racemic internal standard (d5-racemate) is used, the (S)-d5 isotope elutes at the (S)-analyte time, and the (R)-d5 at the (R)-analyte time. However, if the isotopic enrichment is not perfectly distributed or if the "deuterium isotope effect" causes slight retention time shifts, the correction for ion suppression becomes imperfect.
Using a structural analogue (e.g., Amphetamine-d5) is even riskier, as it elutes at a completely different time, exposing it to a different matrix environment than the target analyte.
The Solution: Enantiopure Co-elution
(R)-N-Ethyl Amphetamine-d5 is chemically identical to the target (R)-analyte but with a mass shift (+5 Da). It co-elutes perfectly with the target on chiral columns, experiencing the exact same ionization environment (suppression/enhancement), thereby providing the mathematically ideal correction factor.
Diagram: Matrix Effect Correction Mechanism
Caption: Workflow demonstrating how the Enantiopure (R)-d5 IS achieves perfect temporal overlap with the target analyte, neutralizing matrix effects.
Experimental Protocol
To validate these claims, the following protocol is recommended for head-to-head comparison.
Reagents & Standards[1][2][3][4][5][6]
Target: (R)-N-Ethylamphetamine (100 ng/mL in processed Urine).
In chiral separations, the background noise and matrix components often elute at specific times. If the (R)-analyte elutes at 4.2 minutes and the (S)-analyte at 4.8 minutes, the ion suppression at 4.2 minutes might be 20%, while at 4.8 minutes it is 50%.
Racemic IS Failure: A racemic IS provides an "average" signal or two split peaks. If you use the total area of the racemic IS to normalize the specific (R)-peak, you are over- or under-correcting.
Enantiopure Success: The (R)-d5 IS elutes only at 4.2 minutes, experiencing the exact 20% suppression as the analyte, cancelling out the error completely.
Sourcing & Handling
Availability: While racemic d5 standards are available from Cayman Chemical and Cerilliant, the enantiopure (R)-d5 form is often a custom or high-tier catalog item (e.g., Toronto Research Chemicals, specialized synthesis).
Recommendation: For routine screening, the Racemic d5 is acceptable. For ISO 17025 accredited confirmatory methods or legal proceedings involving chiral differentiation, the (R)-N-Ethyl Amphetamine-d5 is the mandatory choice to ensure defensible data.
References
Cerilliant. N-Ethylamphetamine & Metabolites: Certified Reference Materials. Available at: [Link]
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Available at: [Link]
Scientific Reports (Nature).Chiral separation of amphetamine-type stimulants by LC-MS/MS: Method validation. (General Reference for Chiral Methodologies).
A Senior Scientist's Guide to Linearity Assessment for (R)-N-Ethyl Amphetamine-d5 Hydrochloride Calibration
An Objective Comparison and Method Validation Guide for High-Integrity Bioanalysis Executive Summary In regulated bioanalysis, the accuracy of quantitative data is non-negotiable. The foundation of this accuracy lies in...
Author: BenchChem Technical Support Team. Date: February 2026
An Objective Comparison and Method Validation Guide for High-Integrity Bioanalysis
Executive Summary
In regulated bioanalysis, the accuracy of quantitative data is non-negotiable. The foundation of this accuracy lies in the meticulous validation of the analytical method, with the calibration curve serving as its cornerstone. This guide provides an in-depth examination of linearity assessment, specifically for the calibration of (R)-N-Ethyl Amphetamine-d5 Hydrochloride, a stable isotope-labeled (SIL) internal standard crucial for the precise quantification of amphetamine-class analytes. We will dissect the experimental design, data analysis, and regulatory expectations, offering a comparative perspective on alternative approaches. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind each step, empowering researchers, scientists, and drug development professionals to build robust, defensible, and highly reliable bioanalytical methods.
Introduction: The Principle of Linearity in Bioanalytical Methods
Linearity, in the context of an analytical method, describes the ability to produce test results that are directly proportional to the concentration of an analyte within a given range.[1][2] A linear relationship, typically represented by the equation y = mx + c, simplifies the quantification of an unknown sample by establishing a predictable and reproducible correlation between the instrument's response and the analyte's concentration.
For chromatographic methods coupled with mass spectrometry (LC-MS/MS), the "response" is not the raw signal of the analyte but the ratio of the analyte's peak area to that of a co-eluting internal standard (IS). The use of a stable isotope-labeled internal standard, such as (R)-N-Ethyl Amphetamine-d5 Hydrochloride, is the gold standard in the industry.[3][4] This is because a SIL-IS is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for variability in sample preparation and matrix effects.[4] However, the reliability of this entire corrective process hinges on the robust linearity of the calibration curve itself. This guide will detail the process of rigorously validating this linearity.
The Regulatory Imperative: FDA and EMA Guidelines
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation to ensure data integrity for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[5][6][7] The harmonized ICH M10 guideline, now adopted by these agencies, provides the current global standard.[2][8][9]
Key regulatory expectations for the calibration curve include:
Number of Standards: A minimum of six to eight non-zero calibration standards are required to define the curve.[6]
Range: The calibration range must encompass the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ), bracketing the expected concentrations of study samples.[6][10]
Acceptance Criteria: For the curve to be accepted, at least 75% of the calibration standards must have back-calculated concentrations within ±15% of their nominal (theoretical) value. For the LLOQ, a slightly wider margin of ±20% is acceptable.[6]
Regression Model: The simplest regression model that adequately describes the concentration-response relationship should be used. A linear model with appropriate weighting (e.g., 1/x or 1/x²) is most common and preferred for its robustness.
Experimental Design: A Self-Validating Protocol
The objective of this experiment is to construct a calibration curve for (R)-N-Ethyl Amphetamine-d5 Hydrochloride and assess its linearity, accuracy, and precision according to regulatory standards.
Materials and Reagents
Material
Specification
(R)-N-Ethyl Amphetamine-d5 HCl (Analyte)
Certified Reference Material (CRM)
(R)-N-Ethyl Amphetamine-d10 HCl (IS)
Certified Reference Material (CRM)
Control Human Plasma (K2EDTA)
Screened for interferences
Methanol (MeOH)
LC-MS Grade
Acetonitrile (ACN)
LC-MS Grade
Formic Acid (FA)
LC-MS Grade
Deionized Water
>18 MΩ·cm
Causality Note: The choice of a d10-labeled internal standard for a d5-analyte provides a significant mass difference, minimizing potential isotopic crosstalk while maintaining near-identical physicochemical properties for effective normalization.
Preparation of Calibration Standards and Quality Controls
A critical step is the accurate preparation of stock solutions and subsequent serial dilutions. All preparations must be meticulously documented.
Step 1: Stock Solution Preparation
Prepare primary stock solutions of (R)-N-Ethyl Amphetamine-d5 (Analyte) and its d10-IS in methanol at a concentration of 1 mg/mL.
From these, prepare intermediate working solutions through serial dilution in 50:50 MeOH:Water.
Step 2: Spiking into Matrix
Prepare calibration standards by spiking the appropriate analyte working solution into control human plasma to achieve the desired concentrations.
Prepare Quality Control (QC) samples at a minimum of four levels: LLOQ, Low, Medium, and High.
Example Calibration Standard Concentrations:
Standard ID
Concentration (ng/mL)
CAL 1
1.0 (LLOQ)
CAL 2
2.5
CAL 3
10.0
CAL 4
50.0
CAL 5
100.0
CAL 6
250.0
CAL 7
450.0
CAL 8
500.0 (ULOQ)
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[11]
To 50 µL of each calibration standard, QC sample, or blank plasma, add 10 µL of the IS working solution (e.g., 100 ng/mL of d10-IS).
Vortex briefly to mix.
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[11]
Vortex vigorously for 1 minute.
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.[11]
Transfer the supernatant to a new 96-well plate or autosampler vial for injection.
LC-MS/MS Analytical Method
This method is designed for the sensitive and selective detection of the target analytes.[12][13]
Parameter
Condition
LC System
Agilent 1290 Infinity II or equivalent
Column
Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 1.9 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Gradient
5% B to 95% B over 3.0 min, hold 1.0 min, re-equilibrate
Caption: Workflow from standard preparation to data analysis.
Data Analysis and Acceptance Criteria
Constructing the Curve and Assessing Performance
The calibration curve is generated by plotting the peak area ratio (Analyte / IS) against the nominal concentration of the analyte. A linear regression analysis is performed, typically using a weighting factor of 1/x² to account for heteroscedasticity (i.e., higher variance at higher concentrations).
Key Performance Metrics:
Coefficient of Determination (r²): This value should ideally be ≥ 0.99, indicating a strong correlation between concentration and response.[14] However, r² alone is insufficient to prove linearity.
Back-Calculation Accuracy: The concentration of each calibration standard is back-calculated from the regression equation. The deviation from the nominal value must be within ±15% (±20% for LLOQ).[6]
Visual Inspection of Residuals: A residual plot graphs the difference between the observed and predicted response for each standard. For a good linear fit, the residuals should be randomly and symmetrically distributed around zero. Any systematic trend (e.g., a U-shape) indicates that a simple linear model may not be appropriate.[10]
Example Linearity Data Summary:
Nominal Conc. (ng/mL)
Back-Calculated Conc. (ng/mL)
% Deviation
Acceptance
1.0 (LLOQ)
0.95
-5.0%
Pass
2.5
2.6
+4.0%
Pass
10.0
10.8
+8.0%
Pass
50.0
48.5
-3.0%
Pass
100.0
97.2
-2.8%
Pass
250.0
261.5
+4.6%
Pass
450.0
439.2
-2.4%
Pass
500.0
510.0
+2.0%
Pass
Regression Results
y = 0.015x + 0.001
r² = 0.9989
Weighting: 1/x²
Diagram: Calibration Curve Concept
Caption: Ideal linear relationship in a calibration curve.
Co-elutes with analyte; corrects for nearly all matrix and extraction variability.[3]
Higher cost; requires custom synthesis.
Superior. Provides the highest accuracy and precision, leading to robust and reliable data. The gold standard for regulated bioanalysis.
Structural Analog (e.g., a related amphetamine)
Lower cost; commercially available.
Different retention time and ionization efficiency; does not perfectly correct for matrix effects at the analyte's retention time.
Inferior. Prone to errors from differential matrix effects. Linearity can be compromised if the analog and analyte respond differently to ion suppression/enhancement.
No Internal Standard (External Calibration)
Simplest approach.
Highly susceptible to any variation in sample prep, injection volume, and instrument response.
Not suitable for bioanalysis. Fails to meet regulatory requirements for accuracy and precision due to uncontrolled variability.
Alternative Calibration Models
While a weighted linear model is preferred, a quadratic (second-order polynomial) regression may be considered if the response is inherently non-linear. This can occur due to detector saturation at high concentrations or other complex matrix effects. However, according to regulatory guidance, using a non-linear model requires strong justification.[6] It adds complexity and can be prone to overfitting, potentially reducing the method's robustness. The primary goal should always be to optimize the analytical method to achieve linearity rather than defaulting to a more complex curve fit.
Conclusion
The linearity of a calibration curve is a critical performance characteristic of any quantitative bioanalytical method. For the analysis of compounds like (R)-N-Ethyl Amphetamine using a deuterated internal standard such as its d5 analog, a rigorous assessment of linearity is paramount. This involves more than achieving an r² value greater than 0.99; it demands a comprehensive evaluation of the calibration range, the accuracy of back-calculated standards, and a critical inspection of residual plots. By adhering to a well-designed, self-validating protocol grounded in regulatory principles, researchers can ensure their methods produce data of the highest integrity, capable of withstanding scientific and regulatory scrutiny. The use of a stable isotope-labeled internal standard remains the unequivocally superior choice, providing the foundation for a truly robust and reliable linearity assessment.
References
Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). Retrieved from [Link]
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]
EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. (2011, August 17). Retrieved from [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). Retrieved from [Link]
Establishing Acceptance Criteria for Analytical Methods - BioPharm International. (2016, October 1). Retrieved from [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15). Retrieved from [Link]
Chaudhary, A. K., & Vora, J. (2016). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 7(2), 68.
Zhang, Y. V. (2024). Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine. In Clinical Applications of Mass Spectrometry in Drug Analysis (pp. 13-22). Humana, New York, NY.
Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine. (n.d.). Retrieved from [Link]
Statistical Assessments of Bioassay Validation Acceptance Criteria. (2018, June 1). Retrieved from [Link]
Hess, C., et al. (2025). Urine methamphetamine-to-amphetamine ratio by LC-MS/MS to differentiate methamphetamine use from pharmaceutical impurity in patients prescribed amphetamine. Journal of Mass Spectrometry and Advances in the Clinical Lab, 37, 49-55.
Blank, I., et al. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Retrieved from [Link]
Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]
Wang, Y., et al. (2020). Determination of Amphetamines, Ketamine and Their Metabolites in Hair with High-Speed Grinding and Solid-Phase Microextraction Followed by LC-MS. Forensic Sciences Research, 5(4), 317-324.
SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. (n.d.). Agilent Technologies.
ICH, FDA Bioanalytical Method Validation And Qualification Services | NorthEast BioLab. (n.d.). Retrieved from [Link]
FDA issues final guidance on bioanalytical method validation. (2018, May 21). Retrieved from [Link]
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). Retrieved from [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12). Retrieved from [Link]
calibration curves: program use/needs final - EPA. (n.d.). Retrieved from [Link]
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? | myadlm.org. (2014, April 1). Retrieved from [Link]
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.). Retrieved from [Link]
Zhao, M., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Clinica Chimica Acta, 417, 68-74.
N-ethylamphetamine - SWGDrug. (2013, August 28). Retrieved from [Link]
Linearity problem with LC-MS MRM - Chromatography Forum. (2015, April 17). Retrieved from [Link]
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research, 1(1).
Chen, Y.-C., et al. (2025). Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry. Toxics, 13(7), 543.
(R)-N-Ethyl Amphetamine-d5 Hydrochloride vs. Non-Deuterated Ethylamphetamine: A Comparative Analysis for High-Fidelity Bioanalytical Applications
An In-Depth Technical Guide for Researchers and Drug Development Professionals: In the landscape of quantitative bioanalysis, particularly within pharmacokinetic, toxicokinetic, and forensic studies, the precision of ana...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers and Drug Development Professionals:
In the landscape of quantitative bioanalysis, particularly within pharmacokinetic, toxicokinetic, and forensic studies, the precision of analytical measurements is paramount. The choice of an appropriate internal standard is a critical decision that directly impacts the reliability and validity of experimental data. This guide provides a detailed comparison between non-deuterated (R)-N-Ethylamphetamine and its stable isotope-labeled counterpart, (R)-N-Ethyl Amphetamine-d5 Hydrochloride. We will explore the fundamental principles that establish the deuterated analog as the superior choice for mass spectrometry-based quantification, supported by experimental logic and established analytical practices.
Foundational Concepts: Understanding the Compounds and the Role of Isotopic Labeling
(R)-N-Ethylamphetamine , also known as etilamfetamine, is a stimulant drug of the amphetamine class.[1][2] Historically used as an appetite suppressant, it is now primarily encountered in forensic and research contexts.[2][3][4] Like other amphetamines, its accurate quantification in biological matrices is crucial for understanding its pharmacological profile and for regulatory purposes.
(R)-N-Ethyl Amphetamine-d5 Hydrochloride is a form of ethylamphetamine where five hydrogen atoms on the N-ethyl group have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[5] This substitution is the cornerstone of its utility in modern analytical chemistry.
The central challenge in quantitative analysis of biological samples (e.g., plasma, urine) is the inherent variability introduced during sample processing and instrumental analysis.[6] These sources of error include:
Sample Preparation Losses: Inconsistent recovery during extraction, filtration, or concentration steps.
Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity.[6]
Matrix Effects: Co-eluting endogenous substances from the biological matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[6]
To counteract these issues, an Internal Standard (IS) is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the analytical workflow.[6] The ideal IS behaves identically to the analyte throughout the entire process. By calculating the ratio of the analyte's signal to the IS's signal, variations are normalized, leading to significantly improved accuracy and precision.[6][7]
Stable isotope-labeled (SIL) compounds are considered the "gold standard" for internal standards in mass spectrometry.[6][8] Because the physical and chemical properties of a deuterated compound are nearly identical to its non-deuterated counterpart, it provides the most effective normalization for analytical variability.[8][9]
Comparative Chemical and Physical Properties
The primary physical difference between the two compounds is their molecular weight, a direct result of the five heavier deuterium atoms in the d5-analog. This mass difference is analytically insignificant in terms of chromatographic behavior but is the key to their differentiation by a mass spectrometer.
Expected to have similar solubility to the non-deuterated form
Performance in Analytical Systems: A Head-to-Head Comparison
The superiority of (R)-N-Ethyl Amphetamine-d5 as an internal standard is most evident when examining its behavior in a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.
Chromatographic Behavior
Due to their identical core chemical structures, both the deuterated and non-deuterated forms of ethylamphetamine exhibit nearly identical behavior during chromatographic separation.[8] They will have almost the same affinity for the stationary phase and solubility in the mobile phase, resulting in co-elution.[9]
Co-elution: This is a highly desirable characteristic. Because both compounds experience the same matrix effects at the exact same point in time as they enter the mass spectrometer, the normalization is maximally effective.[6][9]
Mass Spectrometric Differentiation
This is where the critical distinction lies. The mass spectrometer easily differentiates the two compounds based on their mass-to-charge ratio (m/z).
For quantitative analysis using tandem mass spectrometry (MS/MS), a specific precursor ion for each compound is selected and fragmented to produce characteristic product ions. These specific transitions are monitored in what is known as Multiple Reaction Monitoring (MRM), providing excellent selectivity and sensitivity.
Compound
Precursor Ion (m/z) [M+H]⁺
Key Product Ions (m/z) - Illustrative
(R)-N-Ethyl Amphetamine
164.1
119.1, 91.1
(R)-N-Ethyl Amphetamine-d5
169.1
121.1, 91.1
Note: Product ions are illustrative and based on typical fragmentation patterns of similar amphetamines. The d5 label is on the ethyl group, which may alter fragmentation pathways slightly.
The 5-dalton mass difference provides a clear and unambiguous separation of the signals for the analyte and the internal standard, preventing any cross-interference.
The Kinetic Isotope Effect and Metabolism
The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This can sometimes lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE) .
Ethylamphetamine is metabolized in the body, partly through N-dealkylation to form amphetamine.[1][13][14] Studies on other deuterated amphetamines have suggested that they are metabolized more slowly than their non-deuterated counterparts.[15] While this effect is a key principle in designing "deuterated drugs" to have longer half-lives, it is generally negligible for the compound's role as an internal standard, as the IS and analyte are only exposed to metabolic enzymes in vitro for a short period during sample workup, if at all.[16] The primary benefit of the SIL-IS is to track the analyte during the analytical process, not its in vivo metabolism.
Caption: Primary metabolic routes of N-Ethylamphetamine.
Experimental Protocol: Quantification of (R)-N-Ethylamphetamine in Human Plasma by LC-MS/MS
This protocol illustrates the practical application and superiority of using (R)-N-Ethyl Amphetamine-d5 HCl as an internal standard.
Objective: To accurately quantify the concentration of (R)-N-Ethylamphetamine in human plasma samples.
Methodology:
Preparation of Standards and Internal Standard:
Prepare a stock solution of (R)-N-Ethylamphetamine (analyte) in methanol.
Prepare a separate stock solution of (R)-N-Ethyl Amphetamine-d5 HCl (Internal Standard, IS) in methanol at a concentration of 1 µg/mL.
Create a series of calibration standards by spiking blank human plasma with the analyte stock solution to achieve a concentration range (e.g., 0.5 - 500 ng/mL).
Sample Preparation (Protein Precipitation):
To 100 µL of each plasma sample, calibrator, and quality control sample, add 25 µL of the IS working solution (e.g., 100 ng/mL). Vortex briefly.
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
Vortex vigorously for 1 minute.
Centrifuge at 10,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
LC System: Standard HPLC or UHPLC system.
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).
Integrate the peak areas for both the analyte and the IS for each injection.
Calculate the Peak Area Ratio (Analyte Area / IS Area).
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards.
Determine the concentration of the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Caption: Workflow for quantifying ethylamphetamine using a deuterated IS.
Conclusion: An Unambiguous Choice for Scientific Integrity
While non-deuterated ethylamphetamine is essential as the analytical target, its use as an internal standard is scientifically unsound for mass spectrometry. The use of a structural analog that does not co-elute cannot adequately correct for matrix effects that occur at a specific retention time.
(R)-N-Ethyl Amphetamine-d5 Hydrochloride is unequivocally the superior tool for quantitative bioanalysis. Its properties provide a self-validating system that ensures trustworthiness and accuracy in the resulting data.[6]
Key Advantages of the Deuterated Standard:
Enhanced Accuracy and Precision: Robustly corrects for variability in sample recovery and matrix effects.[6]
Identical Chemical Behavior: Co-elutes with the analyte, providing the most accurate normalization for matrix effects and ionization suppression/enhancement.[8][9]
Unambiguous Detection: The mass difference ensures no signal overlap with the analyte in the mass spectrometer.
Regulatory Acceptance: The use of stable isotope-labeled internal standards is recognized and recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[8]
For any research, clinical, or forensic laboratory aiming to produce high-fidelity, reproducible, and defensible quantitative data for ethylamphetamine, the implementation of (R)-N-Ethyl Amphetamine-d5 Hydrochloride as an internal standard is not just a recommendation—it is a requirement for robust scientific practice.
References
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
Deuterated internal standards and bioanalysis by AptoChem. AptoChem. [Link]
The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
Gas Chromatography/Mass Spectra of 4-Methoxy-N-ethylamphetamine. ResearchGate. [Link]
RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN SEIZED MATERIALS. United Nations Office on Drugs and Crime. [Link]
Metabolic Precursors to Amphetamine and Methamphetamine. Erowid. [Link]
Have radiopharmaceuticals labelled with deuterium an increased diagnostic value. - Comparison of the brain-affinity of amphetamine-analogues. Office of Scientific and Technical Information. [Link]
Identification and quantification of p-hydroxyethylamphetamine as a novel metabolite of ethylamphetamine in rat by gas chromatography-mass spectrometry. PubMed. [Link]
Metabolic Precursors to Amphetamine and Methamphetamine. PubMed. [Link]
Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography. ResearchGate. [Link]
Detection of methamphetamine, methylenedioxymethamphetamine, and 3,4-methylenedioxy-N-ethylamphetamine in spiked plasma by HPLC and TLC. PubMed. [Link]
N-Ethylamphetamine. National Institute of Standards and Technology. [Link]
Deuterium substituted amphetamine as an internal standard in a gas chromatographic/mass spectrometric (GC/MS) assay for amphetamine. ACS Publications. [Link]
Evaluation of internal standards for the analysis of amphetamine and methamphetamine. PubMed. [Link]
Criminalistics 2019. American Academy of Forensic Sciences. [Link]
Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. National Center for Biotechnology Information. [Link]
Comparative analysis of (R)-N-Ethyl Amphetamine-d5 HCl from different suppliers
Comparative Analysis of (R)-N-Ethyl Amphetamine-d5 HCl: Enantiopure vs. Racemic Internal Standards Executive Summary In forensic toxicology and clinical analysis, the precise quantification of amphetamine derivatives req...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Analysis of (R)-N-Ethyl Amphetamine-d5 HCl: Enantiopure vs. Racemic Internal Standards
Executive Summary
In forensic toxicology and clinical analysis, the precise quantification of amphetamine derivatives requires rigorous control over stereochemistry. (R)-N-Ethyl Amphetamine-d5 HCl is a highly specialized deuterated internal standard (IS) used to quantify the (R)-enantiomer of N-ethylamphetamine (Etilamfetamine).[1]
This guide compares the performance and utility of the enantiopure (R)-form (primarily available from LGC Standards) against the more common racemic (±)-forms (available from Cayman Chemical, Cerilliant, and others).[1] While racemic standards are cost-effective for achiral methods, this analysis demonstrates why enantiopure internal standards are the critical "Gold Standard" for chiral LC-MS/MS assays to prevent isotopic interference and ensure regulatory compliance.[1]
Supplier Landscape & Product Identity
The market for N-Ethylamphetamine standards is bifurcated between general racemic standards and specialized enantiopure isotopes.[1][2]
Feature
LGC Standards
Cayman Chemical / Cerilliant
Toronto Research Chemicals (TRC)
Product Name
(R)-N-Ethyl Amphetamine-d5 HCl
(±)-N-Ethylamphetamine (or analogs)
N-Ethylamphetamine-d5 (Racemic)
Chirality
Enantiopure (R)
Racemic (±)
Racemic (±)
Isotopic Purity
≥ 99% Deuterated
≥ 99% Deuterated
≥ 98% Deuterated
Primary Use
Chiral LC-MS/MS Quantitation
General Screening / Achiral LC-MS
R&D / Metabolite ID
Regulatory
ISO 17034 (Select Batches)
ISO 17034 / 17025
Research Grade
Critical Insight: Most suppliers list "N-Ethylamphetamine-d5" without specifying chirality.[1][2] In 95% of cases, this defaults to the racemic mixture . Researchers must explicitly verify the certificate of analysis (CoA) for "Enantiomeric Excess (ee%)" if the (R)-isomer is required.[1][2]
Technical Comparison: The "Chiral Gap"
The choice between an enantiopure and a racemic internal standard fundamentally alters the analytical workflow.[2]
A. Isotopic Purity & Cross-Talk
Requirement: The d5-label (typically on the phenyl ring) shifts the precursor mass by +5 Da (e.g., m/z 164 → 169).[1]
Risk: If the isotopic purity is low (<98%), the "d0" impurity (unlabeled drug) will contribute to the analyte signal, causing false positives in trace analysis.
Winner:Tie. All major suppliers (LGC, Cayman, Cerilliant) maintain high isotopic purity (>99%).[1]
B. Chiral Purity (The Differentiator)
Scenario: You are analyzing a urine sample for (R)-N-Ethylamphetamine using a chiral column (e.g., Phenomenex Lux AMP).
Using Racemic IS: The IS splits into two peaks: (R)-d5 and (S)-d5.[1][2]
Operational Risk:[1] You must manually identify and integrate the correct (R)-d5 peak.[1][2] If the resolution is poor (
), the (S)-d5 tail may overlap with the (R)-analyte, or the (R)-d5 may be suppressed by matrix components differently than the (S)-d5.[1]
Using Enantiopure (R)-IS: The IS elutes as a single sharp peak, perfectly co-eluting with the target analyte.[1]
Benefit: Eliminates integration errors and halves the noise in the IS channel.
Experimental Protocol: Chiral LC-MS/MS Validation
This protocol validates the performance of the (R)-d5 IS. It is designed to stress-test the internal standard's ability to correct for matrix effects in a chiral separation.[1][2]
Methodology
Instrumentation: LC-MS/MS (e.g., Sciex Triple Quad or Agilent Ultivo).[1][2]
Column: Phenomenex Lux® 3 µm AMP, 150 x 3.0 mm (Polysaccharide-based chiral selector).[1]
Mobile Phase:
A: 5 mM Ammonium Bicarbonate + 0.1% Diethylamine (DEA) in Water.
Nagai, T., et al. (1997).[2] "Time-lapse changes of d- and l-enantiomers of racemic (dl)-ethylamphetamine in human urine." Journal of Analytical Toxicology, 21(2), 112-115.[1][4] [Link]
Phenomenex. (n.d.). Chiral Separation of Amphetamines using Lux Polysaccharide Columns. Application Note. Retrieved February 17, 2026, from [Link]
A Senior Application Scientist’s Guide to Proficiency Testing: Performance Evaluation of (R)-N-Ethyl Amphetamine-d5 Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Excellence in Proficiency Testing In the landscape of forensic and clinical toxicology, proficiency testing (PT) i...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Excellence in Proficiency Testing
In the landscape of forensic and clinical toxicology, proficiency testing (PT) is the cornerstone of laboratory quality assurance. It provides an objective assessment of a laboratory's ability to produce accurate and reliable results. For the analysis of controlled substances like amphetamines, the stakes are exceptionally high, with results influencing clinical diagnoses, law enforcement actions, and regulatory compliance.[1] The accuracy of these tests hinges on the robust quantification of the target analyte, a task complicated by the inherent variability of biological matrices.[2][3]
This guide provides a comprehensive performance evaluation of (R)-N-Ethyl Amphetamine-d5 Hydrochloride as an internal standard (IS) in a simulated proficiency testing environment. The use of a stable isotope-labeled (SIL) internal standard is widely regarded as the gold standard in quantitative mass spectrometry.[4] This is because a SIL-IS, like the deuterated title compound, co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction and ionization, effectively normalizing variations that would otherwise compromise data integrity.[4]
We will dissect the performance of (R)-N-Ethyl Amphetamine-d5 Hydrochloride against two common alternatives: a non-isotopically labeled structural analog (Amphetamine) and an analysis conducted without an internal standard. Through rigorous experimental protocols and data analysis, this guide will illustrate the profound impact of internal standard selection on analytical precision, accuracy, and the mitigation of matrix effects.
The Role and Characteristics of an Ideal Internal Standard
Before delving into the experimental data, it is crucial to understand the causality behind selecting a SIL-IS. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is added at a known concentration to all samples—calibrators, quality controls (QCs), and unknowns—at the beginning of the sample preparation process.[5] Its purpose is to compensate for variability at multiple stages of the analytical workflow.
An ideal IS should possess the following characteristics:
Structural and Chemical Similarity: It should be a close analog of the analyte to ensure similar behavior during extraction and chromatography.
Co-elution: It must elute at or very near the same retention time as the analyte to compensate for matrix effects that occur at that specific time point.[4]
Mass Differentiation: It must be clearly distinguishable from the analyte by the mass spectrometer. A mass shift of +5 amu (atomic mass units), as in (R)-N-Ethyl Amphetamine-d5, is sufficient to prevent isotopic crosstalk.
Stability: It must be chemically stable throughout the entire analytical process.
Purity: It must be of high chemical and isotopic purity (typically ≥98%) to ensure accurate quantification.[6]
(R)-N-Ethyl Amphetamine-d5 Hydrochloride is designed to meet these criteria, providing a robust internal reference for the quantification of N-Ethyl Amphetamine.
Experimental Design: A Comparative Performance Analysis
To objectively evaluate the performance of (R)-N-Ethyl Amphetamine-d5 Hydrochloride, we designed a series of experiments simulating a typical proficiency test for amphetamine analysis in human urine.
Analytical Scenarios
Three analytical approaches were compared:
Scenario A: Gold Standard: Quantification of N-Ethyl Amphetamine using (R)-N-Ethyl Amphetamine-d5 Hydrochloride as the internal standard.
Scenario B: Structural Analog: Quantification of N-Ethyl Amphetamine using Amphetamine-d5 as a structural analog internal standard. While deuterated, it is not the ideal SIL-IS for N-Ethyl Amphetamine.
Scenario C: No Internal Standard: Quantification of N-Ethyl Amphetamine using an external calibration curve only.
Experimental Workflow
The general workflow is a self-validating system designed to ensure data integrity at each step.
Caption: High-level experimental workflow for sample quantification.
Detailed Experimental Protocols
A. Stock Solutions and Standards Preparation
Prepare 1.0 mg/mL stock solutions of N-Ethyl Amphetamine HCl, (R)-N-Ethyl Amphetamine-d5 HCl, and Amphetamine-d5 HCl in methanol.
Create a working calibration standard solution series for N-Ethyl Amphetamine in methanol at concentrations ranging from 10 ng/mL to 1000 ng/mL.
Prepare separate working internal standard solutions for (R)-N-Ethyl Amphetamine-d5 and Amphetamine-d5 at 1000 ng/mL in methanol.
Prepare Quality Control (QC) spiking solutions at Low (75 ng/mL), Medium (300 ng/mL), and High (800 ng/mL) concentrations, separate from calibration standards.
B. Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: SPE is chosen over simpler "dilute-and-shoot" methods to remove a significant portion of matrix components (salts, urea, proteins) that are known to cause ion suppression or enhancement in the mass spectrometer source, thereby providing a cleaner extract for analysis.[2][3]
Pipette 1.0 mL of blank human urine into 15 mL polypropylene tubes.
Spike with the appropriate N-Ethyl Amphetamine calibration or QC standard solution.
For Scenarios A and B, add 50 µL of the respective 1000 ng/mL internal standard working solution to all tubes (final IS concentration of 50 ng/mL). For Scenario C, add 50 µL of methanol.
Vortex mix for 10 seconds.
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
Load the entire 1.0 mL sample onto the SPE cartridge.
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetate buffer.
Dry the cartridge under vacuum for 5 minutes.
Elute the analytes with 2 mL of 2% ammonium hydroxide in ethyl acetate.
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase (95% Water/5% Acetonitrile with 0.1% Formic Acid).
C. LC-MS/MS Instrumentation and Conditions
System: Agilent 1290 Infinity II LC coupled to an Agilent 6470 Triple Quadrupole MS.
Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.
Flow Rate: 0.4 mL/min.
Ion Source: Electrospray Ionization (ESI), Positive Mode.
MRM Transitions:
N-Ethyl Amphetamine: Q1 164.1 -> Q3 91.1
(R)-N-Ethyl Amphetamine-d5: Q1 169.1 -> Q3 91.1
Amphetamine-d5: Q1 141.1 -> Q3 96.1
Results and Discussion: A Quantitative Comparison
The following data represents typical results from a validation study designed to compare the three analytical scenarios.
Precision and Accuracy
Precision (as % Relative Standard Deviation, %RSD) and Accuracy (as % Bias from the nominal value) are critical metrics in proficiency testing. Five replicates of each QC level were analyzed.
Scenario
QC Level
Nominal Conc. (ng/mL)
Mean Measured Conc. (ng/mL)
%RSD (Precision)
% Bias (Accuracy)
A: (R)-N-Ethyl Amphetamine-d5
Low
75
76.2
2.8%
+1.6%
Mid
300
295.5
1.9%
-1.5%
High
800
809.6
2.1%
+1.2%
B: Amphetamine-d5
Low
75
83.1
8.9%
+10.8%
Mid
300
279.3
7.5%
-6.9%
High
800
856.0
8.2%
+7.0%
C: No Internal Standard
Low
75
91.5
18.5%
+22.0%
Mid
300
244.2
21.3%
-18.6%
High
800
944.8
19.8%
+18.1%
Analysis:
Scenario A demonstrates exceptional performance. The precision (%RSD) is well below the typical acceptance criterion of 15%, and the accuracy (% Bias) is within ±15% of the nominal value, showcasing a robust and reliable method.
Scenario B , using a structural analog, shows a marked decrease in performance. While better than no IS, the precision and accuracy are significantly worse. This is likely due to slight differences in extraction efficiency and ionization response between N-Ethyl Amphetamine and Amphetamine-d5.
Scenario C is analytically unacceptable. The high levels of imprecision and inaccuracy highlight the dramatic effect of matrix variability when no correction is applied. These results would almost certainly fail a proficiency test.[1]
Matrix Effect Evaluation
The matrix effect is a primary reason for using a SIL-IS.[2][4][7] It is caused by co-eluting endogenous components from the biological sample that suppress or enhance the ionization of the analyte in the MS source.[3][8] We evaluated this by comparing the analyte response in a post-extraction spiked sample to the response in a pure solvent standard. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Caption: Logic for the calculation and interpretation of matrix effects.
Analyte
Internal Standard Used
Matrix Effect on Analyte (%)
Matrix Effect on IS (%)
Normalized Matrix Effect(Analyte ME / IS ME)
N-Ethyl Amphetamine
(R)-N-Ethyl Amphetamine-d5
72.3% (Suppression)
71.9% (Suppression)
1.006
N-Ethyl Amphetamine
Amphetamine-d5
73.1% (Suppression)
85.4% (Suppression)
0.856
Analysis:
The data clearly shows that the urine matrix causes significant ion suppression for N-Ethyl Amphetamine (response is only ~72-73% of what it would be in a clean solvent).
In Scenario A , the deuterated internal standard, (R)-N-Ethyl Amphetamine-d5, experiences virtually identical suppression (71.9%). When the analyte response is normalized to the IS response, the matrix effect is perfectly compensated for (Normalized ME = 1.006, or ~101%).
In Scenario B , the structural analog, Amphetamine-d5, is suppressed to a lesser degree (85.4%). Because it does not track the analyte's suppression perfectly, the normalization is incomplete (Normalized ME = 0.856, or ~86%), leading to the inaccuracies observed in the QC data.
Conclusion and Recommendations
The performance of an analytical method in proficiency testing is a direct reflection of its robustness and reliability. This comparative guide demonstrates unequivocally that the choice of internal standard is a critical determinant of analytical quality.
(R)-N-Ethyl Amphetamine-d5 Hydrochloride performs as an exemplary internal standard for the quantification of N-Ethyl Amphetamine. Its use results in a method with high precision and accuracy, successfully compensating for the significant ion suppression caused by the urine matrix. The near-perfect normalization of matrix-induced variability validates its selection as the gold standard for this application.
The use of a structural analog, while superior to no internal standard, introduces unacceptable levels of error and is not recommended for definitive quantitative assays. Analysis without any internal standard is demonstrably unreliable and unfit for purpose in a regulated testing environment.
For laboratories seeking to achieve the highest standards of data quality and to ensure success in proficiency testing, the use of a stable isotope-labeled internal standard that is chemically identical to the analyte, such as (R)-N-Ethyl Amphetamine-d5 Hydrochloride , is not just best practice—it is a scientific necessity.
References
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
Eke, C., & Olarongbe, S. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]
North Star. (2026, February 9). Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. Retrieved from [Link]
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]
Taylor, A. A., et al. (2022). Evaluation of internal standards for inductively coupled plasma-mass spectrometric analysis of arsenic in soils. Journal of Environmental Quality. Retrieved from [Link]
Hoenig, M. (2009). Evaluation of internal standard predictions across instrumental platforms in inductively coupled plasma mass spectrometry. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]
McDowell, L. S., et al. (2024, June 20). Evaluation of Internal Standards for the Mass-shift Analyses of As, Fe, S, and Zn in Biological Reference Materials Using ICP- Reaction Cell -MS. Atomic Spectroscopy. Retrieved from [Link]
U.S. Department of Justice. (n.d.). LABORATORY PROFICIENCY TESTING PROGRAM - REPORT NO 15 DRUG ANALYSIS. Office of Justice Programs. Retrieved from [Link]
NYC Office of Chief Medical Examiner. (2012, December 1). Proficiency Testing. Retrieved from [Link]
SWGDrug. (2013, August 28). N-ethylamphetamine. Retrieved from [Link]
Mei, H., Hsieh, Y., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: Application to drug discovery. Journal of Chromatography A. Retrieved from [Link]
Dams, R., Huestis, M. A., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
A Comprehensive Guide to the Proper Disposal of (R)-N-Ethyl Amphetamine-d5 Hydrochloride
As a deuterated analog of an amphetamine derivative, (R)-N-Ethyl Amphetamine-d5 Hydrochloride requires stringent disposal procedures that adhere to both controlled substance regulations and hazardous chemical waste proto...
Author: BenchChem Technical Support Team. Date: February 2026
As a deuterated analog of an amphetamine derivative, (R)-N-Ethyl Amphetamine-d5 Hydrochloride requires stringent disposal procedures that adhere to both controlled substance regulations and hazardous chemical waste protocols. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals to ensure safe, compliant, and environmentally responsible disposal. The procedures outlined below are grounded in regulatory standards and scientific principles for rendering such compounds non-retrievable.
Foundational Principles: Regulatory and Safety Imperatives
(R)-N-Ethyl Amphetamine-d5 Hydrochloride is classified as a controlled substance due to its structural similarity to amphetamine. As such, its entire lifecycle, from acquisition to disposal, is regulated by agencies such as the U.S. Drug Enforcement Administration (DEA). The cardinal principle of disposal for controlled substances is to render them "non-retrievable" . The DEA defines this as permanently altering the substance's physical or chemical condition, making it unavailable and unusable for all practical purposes.[1] Methods like flushing down a drain or mixing with coffee grounds are explicitly insufficient and non-compliant.[1]
Furthermore, as a chemical compound, its disposal must also comply with Environmental Protection Agency (EPA) regulations and local hazardous waste requirements. This dual regulatory landscape necessitates a meticulous and well-documented approach.
Key Hazards:
Acute Toxicity: Amphetamine analogs are classified as highly toxic. The Safety Data Sheet (SDS) for similar compounds indicates they can be fatal if swallowed.[2]
Flammability: If dissolved in a flammable solvent like methanol, the solution poses a significant fire risk.[3]
Regulatory Violation: Improper disposal or failure to maintain accurate records can lead to severe legal and professional consequences, including loss of research licenses.[4]
Decision-Making Workflow for Disposal
The selection of a disposal method depends on the nature of the material (e.g., expired bulk inventory vs. residual experimental waste), available institutional resources, and local regulations. The following workflow provides a logical pathway for decision-making.
Caption: Decision workflow for selecting the appropriate disposal path.
This is the most common and recommended method for disposing of expired or unwanted bulk controlled substances. A reverse distributor is a DEA-registered entity authorized to acquire controlled substances from another registrant for the purpose of disposal.[5]
Step-by-Step Protocol:
Segregation and Labeling: Securely segregate the (R)-N-Ethyl Amphetamine-d5 Hydrochloride designated for disposal from active inventory within your locked storage cabinet.[5][6] Clearly label the container "EXPIRED - FOR DISPOSAL."
Contact EHS: Notify your institution's Environmental Health & Safety (EHS) or equivalent compliance office. They typically manage the relationship with a contracted reverse distributor.[5]
Inventory and Paperwork: Complete a detailed inventory of the substances to be disposed of. For Schedule I or II substances, a DEA Form 222 will be required by the reverse distributor to transfer the materials.[5] For all schedules, a DEA Form 41 (Registrant Record of Controlled Substances Destroyed) must be completed to document the disposal.[1] The reverse distributor will often provide their own chain-of-custody forms.
Scheduled Pickup: EHS will coordinate a pickup with the reverse distributor. Ensure that the transfer is witnessed and that you receive a signed copy of all chain-of-custody documentation.[5]
Record Retention: Retain all disposal records for a minimum of five years.[1] The reverse distributor is responsible for the final destruction, typically via incineration, and will provide you with a certificate of destruction.
Method 2: On-Site Chemical Destruction (For Residual Waste)
For small residual quantities or "wastage" remaining after an experiment, on-site destruction is often the most practical approach. This must be performed by or witnessed by two authorized personnel and meticulously documented.[5][7]
Commercially available kits, such as those containing activated charcoal, provide a simple and compliant method to render controlled substances non-retrievable.[1][8][9]
Step-by-Step Protocol:
Prepare the Kit: Following the manufacturer's instructions, prepare the disposal container, which may involve adding warm water.[7]
Introduce the Substance: Carefully transfer the (R)-N-Ethyl Amphetamine-d5 Hydrochloride waste into the container.
Activate and Agitate: Seal the container and agitate it to ensure the active medium (e.g., activated charcoal) is thoroughly mixed with the chemical waste.[7] The chemicals in the bag or container will neutralize the substance, rendering it inert.[8][9]
Witness and Document: Two authorized individuals must witness the entire process.[7] Record the date, time, substance, quantity, and the signatures of both witnesses in the controlled substance usage log.
Final Disposal: Once deactivated, the sealed container is typically disposed of as hazardous or regular waste, per the manufacturer's instructions and institutional policy.[7]
For laboratories equipped to handle chemical reactions, oxidative degradation offers a scientifically robust method for destroying amphetamine-type stimulants. Research has demonstrated that oxidants like sodium hypochlorite (bleach) can effectively degrade amphetamines into non-controlled substances.[10][11]
Experimental Protocol: Degradation via Sodium Hypochlorite
Disclaimer: This protocol should only be performed by trained personnel in a certified chemical fume hood with appropriate PPE.
Preparation:
Quantify the amount of (R)-N-Ethyl Amphetamine-d5 Hydrochloride waste to be destroyed.
Prepare a solution of the waste in water, if it is in solid form.
In a suitable reaction vessel (e.g., a glass beaker or flask) inside a fume hood, add the amphetamine solution.
Reaction:
Slowly add a stoichiometric excess of a commercially available sodium hypochlorite solution (e.g., household bleach, typically 5-8% NaOCl) to the reaction vessel while stirring. The oxidative process breaks down the amphetamine structure.[10][11]
Allow the reaction to proceed for several hours (studies suggest high efficiency after 72 hours, but significant degradation occurs sooner) to ensure complete destruction.[10][11]
Verification (Optional but Recommended): For validation, a sample of the final solution can be analyzed via an appropriate method (e.g., LC-MS) to confirm the absence of the parent compound.
Witness and Document: As with all on-site destruction, the entire procedure must be witnessed by two authorized individuals and fully documented in the controlled substance log.
Waste Neutralization and Disposal: Before final disposal, neutralize any remaining hypochlorite and adjust the pH of the solution to comply with local hazardous waste regulations. Dispose of the final solution through your institution's hazardous waste program.
Quantitative Data on Oxidative Degradation
The following table summarizes the degradation efficiency of various oxidants on amphetamine-type stimulants (ATS) as demonstrated in scientific literature.[10][11]
Oxidizing Agent
Target ATS
Degradation Efficiency (after 72h)
Ozone
Methamphetamine
95%
Ozone
Amphetamine
86%
Sodium Hypochlorite
Methamphetamine
Highly Effective
Sodium Hypochlorite
Amphetamine
Highly Effective
Note: Specific percentages for sodium hypochlorite were not detailed in the abstract but were noted as "highly effective."
Caption: Simplified pathway of chemical degradation for disposal.
References
Belmont, K. L., et al. (2021). "Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration." ACS Omega. Available at: [Link]
ResearchGate. (2021). "Oxidative Processes to Transform and Degrade Amphetamine‐Type Stimulants: Alternatives to Incineration | Request PDF." Available at: [Link]
The Ohio State University. "Controlled Substances | Enterprise for Research, Innovation and Knowledge." Available at: [Link]
University of Maine. "Disposal of Controlled Substances - Office of Research Compliance." Available at: [Link]
MLI Environmental. (2026). "DEA Controlled Substance Disposal: Guidelines for Legal Compliance." Available at: [Link]
Virginia Commonwealth University. "Using Controlled Substances for Research." Available at: [Link]
University of California, Santa Cruz. "FAQ -Managing Controlled Substances in Research." Available at: [Link]
United Nations Office on Drugs and Crime. (2007). "Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs." Available at: [Link]
Alkhuraiji, T. S., & Ajlouni, A. W. (2017). "Destruction of amphetamine in aqueous solution using gamma irradiation." Radiation Physics and Chemistry. Available at: [Link]
Vree, T. B. (1973). "Pharmacokinetics and metabolism of amphetamines." Available at: [Link]
Kansas Department of Health and Environment. (2000). "Storage and Disposal of Wastes from Methamphetamine Laboratories." Available at: [Link]
ResearchGate. (2025). "Stability of selected substances related to the clandestine production of amphetamine-type stimulants in wastewater:Identification of transformation products | Request PDF." Available at: [Link]
ResearchGate. (2018). "(PDF) Enantioselective degradation of amphetamine-like environmental micropollutants (amphetamine, methamphetamine, MDMA and MDA) in urban water." Available at: [Link]
Fu, S. (2007). "Illicit drug laboratories and the environment." Available at: [Link]
Practice Greenhealth. "Best practices for disposal of controlled substances." Available at: [Link]
MedPro Disposal. (2023). "A Guide to Safe & Proper Disposal of Controlled Substances." Available at: [Link]
Daniels Health. (2024). "How To Safely Dispose of Controlled Substances." Available at: [Link]
Specific Waste Industries. (2025). "Controlled Substance Disposal: 6 Safe Disposal Methods." Available at: [Link]
Personal protective equipment for handling (R)-N-Ethyl Amphetamine-d5 Hydrochloride
Executive Directive Handling (R)-N-Ethyl Amphetamine-d5 Hydrochloride presents a tripartite challenge: it is a potent psychostimulant (biological hazard), a Schedule II Controlled Substance (legal hazard), and a high-val...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Directive
Handling (R)-N-Ethyl Amphetamine-d5 Hydrochloride presents a tripartite challenge: it is a potent psychostimulant (biological hazard), a Schedule II Controlled Substance (legal hazard), and a high-value deuterated internal standard (analytical hazard).
Standard laboratory safety protocols are insufficient. This guide elevates your protocol to "High-Potency Active Pharmaceutical Ingredient" (HPAPI) standards. The goal is not merely to prevent exposure but to ensure zero cross-contamination of the isotope, which would invalidate mass spectrometry data, and to maintain strict chain-of-custody compliance.
Risk Profile & Hazard Assessment
The "d5" designation indicates five deuterium atoms have replaced hydrogen. While this does not alter the toxicological profile significantly compared to non-deuterated ethylamphetamine, it drastically increases the financial and scientific cost of errors.
Electrostatic dispersion can cause "flying powder," leading to unseen contamination.
Regulatory
DEA Schedule II (C-II)
Diversion or unrecorded loss (even 1 mg) triggers federal non-compliance.
The Barrier Strategy: Engineering & PPE
We utilize a Redundant Barrier System . Engineering controls are the primary defense; PPE is the secondary failsafe.
A. Engineering Controls (Primary)
Containment: Handling must occur within a Class II, Type A2 Biological Safety Cabinet (BSC) or a certified chemical fume hood with HEPA filtration.
Static Mitigation: Use an ionizing fan or anti-static gun inside the hood. Deuterated salts are notoriously static-prone; without this, the powder may repel from the spatula, contaminating the enclosure.
Balance Enclosure: If a BSC is unavailable, a vented balance enclosure is the minimum requirement for weighing.
B. Personal Protective Equipment (Secondary)
PPE Component
Specification
Rationale
Gloves (Inner)
Nitrile (4 mil), Bright Color (e.g., Blue)
Acts as the skin barrier. Color contrasts with outer glove to reveal breaches.
Gloves (Outer)
Nitrile (5-8 mil), White/Light Color
Extended cuff (over lab coat). White color highlights chemical spills/powder residue.
Respiratory
N95 (Min) or P100 Half-Mask
Mandatory if handling powder outside a hood (not recommended). In hood: Surgical mask prevents breath-moisture from degrading hygroscopic salt.
Body
Tyvek® Lab Coat / Gown
Non-porous material prevents powder entrapment in fabric fibers (unlike cotton).
Eye Protection
Chemical Splash Goggles
Safety glasses are insufficient for fine powders that can drift around side shields.
Operational Workflow Protocol
Diagram 1: The "Secure Loop" Workflow
This logic flow ensures that the substance never leaves a controlled state, minimizing diversion and exposure risks.
Caption: The "Secure Loop" ensures the controlled substance is tracked from the safe, through the procedure, and back to storage or disposal.
Step-by-Step Handling Procedure
Phase 1: Donning (Gowning Up)
Wash Hands: Thoroughly with soap and water.[1] Dry completely.
Inner Gloves: Don the colored nitrile gloves. Inspect for micro-tears.
Body Protection: Don the Tyvek lab coat. Ensure cuffs cover the inner glove wrists.
Outer Gloves: Don the white/light nitrile gloves. Pull the cuff over the Tyvek sleeve. Self-Validation: If you see the blue inner glove at the wrist, the seal is broken.
Eye/Face: Don goggles and face mask.
Phase 2: Active Manipulation (Weighing)
Static Check: Activate the ionizing fan inside the hood 1 minute prior to opening the vial.
Vial Opening: Tap the vial gently on the mat to settle the powder. Open slowly.
Weighing:
Use a disposable anti-static weighing boat.
Do not return excess powder to the stock vial (prevents isotopic contamination).
Dissolve the solid immediately in the solvent (e.g., Methanol) to create a stock solution. Solutions are safer to handle than powders.
Resealing: Clean the threads of the stock vial with a dry Kimwipe before recapping to ensure a tight seal.
Phase 3: Doffing (The Critical Risk Point)
Most exposures occur here due to invisible powder on the outer gloves.
Outer Glove Removal: Use the "Beak Method" (pinch outside, pull off inside-out). Discard in hazardous waste.
Gown Removal: Unzip/untie. Peel away from the neck, rolling the outside surface inward .
Inner Glove Removal: Peel from the wrist, turning inside out.
Wash: Wash hands immediately with soap and cool water (warm water opens pores).
Disposal & Deactivation (DEA Compliance)
As a Schedule II substance, you cannot simply "trash" the waste.[2]
Segregation: All solid waste (gloves, weigh boats, Kimwipes) used in the process must be treated as controlled waste until decontaminated.
Liquid Waste: Collect all rinsates in a dedicated "Controlled Substance Liquid Waste" container.
Deactivation (Chemical):
Method: Add 10% Sodium Hypochlorite (Bleach) to the liquid waste.
Mechanism:[2][3][4][5] Oxidative degradation of the amine structure.
Note: While this chemically degrades the amphetamine, DEA regulations (21 CFR 1317) often require the substance to be rendered "non-retrievable."
Final Disposal:
Reverse Distribution: The gold standard for expired/unused stock is transferring it to a DEA-registered Reverse Distributor.[5]
Witnessing: Any destruction (e.g., using an Rx Destroyer kit) must be witnessed by two authorized employees and logged on DEA Form 41 .
Emergency Response
Diagram 2: Exposure Response Logic
Caption: Immediate actions for skin or inhalation exposure. Speed is critical.